molecular formula C25H29N3O8 B610792 Serdexmethylphenidate CAS No. 1996626-29-9

Serdexmethylphenidate

カタログ番号: B610792
CAS番号: 1996626-29-9
分子量: 499.5 g/mol
InChIキー: UBZPNQRBUOBBLN-PWRODBHTSA-N

説明

Serdexmethylphenidate (SDX) is a novel prodrug of dexmethylphenidate (d-MPH) that offers a unique pharmacokinetic profile for research applications . As the primary active component in the approved drug Azstarys®, SDX is designed for delayed metabolic conversion to its active moiety, dexmethylphenidate . This prodrug technology results in a prolonged release of the active compound, primarily within the lower gastrointestinal tract, enabling sustained pharmacological effects and supporting investigations into extended-duration therapies . The specific enzymes involved in its conversion are an active area of scientific inquiry . Its unique properties make it a valuable compound for researching extended-duration central nervous system (CNS) stimulation, substance use disorders, and sleep disorders . Researchers are exploring formulations of this compound for use as long-acting psychostimulants with therapeutic effects lasting up to 16 hours . Furthermore, its inherent abuse-deterrent characteristics, as systemic exposure is significantly reduced when administered via non-oral routes, make it a compelling candidate for studies on drug delivery systems and misuse potential . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

Key on ui mechanism of action

Attention Deficit Hyperactivity Disorder (ADHD) is an early-onset neurodevelopmental disorder that often extends into adulthood and is characterized by developmentally inappropriate and impaired attention, impulsivity, and motor hyperactivity. Proper diagnosis is hindered by a lack of biological markers (based on symptoms alone), a spectrum of severity, and frequent comorbidities such as autism spectrum disorder, reading disabilities, developmental coordination disorders, and tic disorders. Although the underlying cause(s) is unclear, dopaminergic, noradrenergic, serotonergic, cholinergic, glutaminergic, and opioid neurotransmission likely plays a role. Serdexmethylphenidate is a prodrug of the CNS stimulant [dexmethylphenidate](MPH), a common first-line treatment for ADHD. The main effect of MPH is to increase the extracellular levels of dopamine and norepinephrine, which has numerous potential downstream effects. This occurs mainly due to MPH's ability to inhibit the corresponding dopamine and norepinephrine monoamine transporters. Other studies have suggested additional possible MPH functions, including serotonin 5-HT1A receptor agonism, redistribution of vesicular monoamine transporter-2 (VMAT-2), and either direct or indirect activation of α2-adrenergic receptors. Overall, imaging studies reveal that MPH acts to alter brain activity in relevant regions associated with executive function, emotional regulation, reward processing, and working memory.

CAS番号

1996626-29-9

分子式

C25H29N3O8

分子量

499.5 g/mol

IUPAC名

(2S)-3-hydroxy-2-[[1-[[(2R)-2-[(1R)-2-methoxy-2-oxo-1-phenylethyl]piperidine-1-carbonyl]oxymethyl]pyridin-1-ium-3-carbonyl]amino]propanoate

InChI

InChI=1S/C25H29N3O8/c1-35-24(33)21(17-8-3-2-4-9-17)20-11-5-6-13-28(20)25(34)36-16-27-12-7-10-18(14-27)22(30)26-19(15-29)23(31)32/h2-4,7-10,12,14,19-21,29H,5-6,11,13,15-16H2,1H3,(H-,26,30,31,32)/t19-,20+,21+/m0/s1

InChIキー

UBZPNQRBUOBBLN-PWRODBHTSA-N

SMILES

OC[C@@H](C([O-])=O)NC(C1=C[N+](COC(N2[C@@H]([C@@H](C3=CC=CC=C3)C(OC)=O)CCCC2)=O)=CC=C1)=O

異性体SMILES

COC(=O)[C@@H]([C@H]1CCCCN1C(=O)OC[N+]2=CC=CC(=C2)C(=O)N[C@@H](CO)C(=O)[O-])C3=CC=CC=C3

正規SMILES

COC(=O)C(C1CCCCN1C(=O)OC[N+]2=CC=CC(=C2)C(=O)NC(CO)C(=O)[O-])C3=CC=CC=C3

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Serdexmethylphenidate

製品の起源

United States

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Serdexmethylphenidate on Dopamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Serdexmethylphenidate (SDX) is a novel, long-acting prodrug of dexmethylphenidate (B1218549) (d-MPH), the pharmacologically active d-threo-enantiomer of methylphenidate.[1][2] Its therapeutic efficacy in conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) is not due to its direct action, but rather its systemic conversion to d-MPH.[3] In vitro studies have demonstrated that this compound itself possesses little to no affinity for monoaminergic reuptake transporters.[1] The core mechanism of action is therefore attributable entirely to dexmethylphenidate, which functions as a potent and selective inhibitor of the dopamine (B1211576) transporter (DAT) and, to a lesser extent, the norepinephrine (B1679862) transporter (NET).[2][4] This inhibition blocks the reuptake of dopamine from the synaptic cleft, leading to increased extracellular dopamine concentrations and enhanced dopaminergic neurotransmission.[5][6] This guide provides an in-depth examination of this mechanism, including quantitative binding and inhibition data, detailed experimental protocols for its characterization, and visualizations of the relevant molecular pathways.

The Prodrug Conversion Pathway

This compound is designed to be pharmacologically inert until it reaches the lower gastrointestinal tract, where it undergoes enzymatic conversion to release its active moiety, dexmethylphenidate.[1][7] This bioconversion is the rate-limiting step for drug activity, providing a controlled, extended-release profile of d-MPH throughout the day.[3] The combination of immediate-release d-MPH and the prodrug SDX in formulations like Azstarys® allows for a rapid onset of action followed by sustained therapeutic effects.[3][8]

G cluster_ingestion Oral Administration cluster_gi Lower GI Tract cluster_systemic Systemic Circulation SDX This compound (Inactive Prodrug) Conversion Enzymatic Conversion SDX->Conversion Transit dMPH Dexmethylphenidate (Active Moiety) Conversion->dMPH Release

Caption: Logical workflow of this compound's conversion to dexmethylphenidate.

Core Mechanism: Dopamine Transporter Inhibition by d-Methylphenidate

The primary molecular target of dexmethylphenidate is the presynaptic dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family of proteins.[9] In normal physiology, DAT terminates dopaminergic signaling by reabsorbing released dopamine from the synaptic cleft back into the presynaptic neuron.[6] Dexmethylphenidate acts as a reuptake inhibitor by binding to DAT and blocking this function.[4][10] This blockade results in a higher concentration of dopamine in the synapse for a longer duration, thereby amplifying and prolonging dopamine-mediated signaling to postsynaptic neurons.[2][5] This enhanced signaling in brain regions associated with executive function and attention, such as the prefrontal cortex and basal ganglia, is believed to be the basis of its therapeutic effects in ADHD.[10][11]

Quantitative Data: Transporter Binding and Inhibition

The efficacy and selectivity of d-methylphenidate are quantified by its binding affinity (Ki) and functional inhibition (IC50) at monoamine transporters. Data consistently show a high affinity and potent inhibition of DAT, a lower but significant effect on NET, and clinically insignificant interaction with the serotonin (B10506) transporter (SERT).[9]

CompoundTransporterParameterValue (nM)SpeciesSource
d-Methylphenidate Dopamine (DAT)IC5033Rat[9]
Norepinephrine (NET)IC50244Rat[9]
Serotonin (SERT)IC50>50,000Rat[9]
Racemic Methylphenidate Dopamine (DAT)Affinity (vs. SERT)~2200x higherHuman[9][12]
Norepinephrine (NET)Affinity (vs. SERT)~1300x higherHuman[9][12]

In vivo studies using Positron Emission Tomography (PET) have correlated plasma concentrations of d-methylphenidate with DAT occupancy in the human brain, establishing a direct link between systemic drug levels and target engagement.

CompoundParameterFindingSpeciesSource
d-Methylphenidate DAT Occupancy5.7 ng/mL plasma concentration is associated with 50% DAT blockadeHuman[13]

Downstream Signaling Pathways

The increase in synaptic dopamine resulting from DAT blockade by d-methylphenidate leads to enhanced activation of postsynaptic dopamine receptors. While d-MPH itself shows no direct affinity for these receptors, its indirect agonism triggers downstream signaling cascades.[9] For example, the activation of the Dopamine D4 receptor, a Gi-coupled protein, inhibits adenylate cyclase. This action reduces the intracellular concentration of cyclic AMP (cAMP), which in turn decreases the activity of Protein Kinase A (PKA), ultimately modulating neuronal excitability and gene expression.[10]

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA Dopamine DA_vesicle->DA Release DAT Dopamine Transporter (DAT) DA->DAT Reuptake D4R Dopamine D4 Receptor DA->D4R Binds dMPH d-MPH dMPH->DAT Blocks Gi Gi Protein D4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Cellular Response (↓ Excitability) PKA->Response Phosphorylates

Caption: Dopaminergic synapse showing DAT inhibition by d-MPH and postsynaptic signaling.

Experimental Protocols

The characterization of d-methylphenidate's action on DAT relies on established neuropharmacological assays.

Protocol: In Vitro DAT Radioligand Binding Assay

This assay quantifies the binding affinity of a test compound by measuring its ability to displace a specific radioligand from the transporter.

Methodology:

  • Tissue Preparation: Homogenize rat striatal tissue, rich in DAT, in a suitable buffer. Centrifuge to isolate cell membranes and resuspend to a final protein concentration.

  • Assay Incubation: In a multi-well plate, combine the membrane preparation, a radioligand specific for DAT (e.g., [3H]WIN 35,428), and varying concentrations of the test compound (d-methylphenidate).[14]

  • Equilibrium & Termination: Incubate the mixture to allow binding to reach equilibrium. Rapidly terminate the reaction by vacuum filtration through glass fiber filters, trapping the membrane-bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC50 value (concentration inhibiting 50% of specific binding) and convert to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Homogenize Striatal Tissue B Isolate Membranes (Centrifugation) A->B C Incubate: Membranes + [3H]WIN 35,428 + d-MPH B->C D Filter & Wash C->D E Scintillation Counting D->E F Calculate % Displacement E->F G Determine IC50 / Ki F->G

Caption: Experimental workflow for a dopamine transporter (DAT) binding assay.

Protocol: In Vitro [3H]Dopamine Reuptake Inhibition Assay

This functional assay measures how a compound inhibits the actual transport of dopamine into nerve terminals.

Methodology:

  • Synaptosome Preparation: Prepare synaptosomes (resealed presynaptic nerve terminals) from fresh rat striatal tissue.

  • Pre-incubation: Pre-incubate the synaptosomes with various concentrations of the test compound (d-methylphenidate).

  • Uptake Initiation: Initiate the uptake reaction by adding a low concentration of [3H]Dopamine.[14]

  • Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantification & Analysis: Measure the amount of [3H]Dopamine taken up by the synaptosomes via liquid scintillation counting. Determine the IC50 value for the inhibition of dopamine uptake.

Conclusion

The mechanism of action of this compound on the dopamine transporter is indirect, mediated entirely by its active metabolite, dexmethylphenidate. Dexmethylphenidate is a high-affinity inhibitor of the presynaptic dopamine transporter. By blocking dopamine reuptake, it elevates synaptic dopamine levels, thereby enhancing dopaminergic neurotransmission in key brain circuits. This well-characterized mechanism, supported by extensive quantitative in vitro and in vivo data, establishes d-methylphenidate as a potent CNS stimulant and provides the pharmacological basis for the therapeutic utility of its prodrug, this compound, in the treatment of ADHD.

References

An In-depth Technical Guide on the Synthesis and Chiral Purification of Serdexmethylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Serdexmethylphenidate is a novel prodrug of dexmethylphenidate (B1218549), the pharmacologically active d-threo-enantiomer of methylphenidate.[1][2] Developed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), it is designed for a delayed onset and extended duration of action, which can be therapeutically advantageous.[3][4] The synthesis of this compound is a multi-step process that critically relies on the efficient preparation and chiral purification of its active component, dexmethylphenidate.[5] The stereochemistry of the molecule is paramount, as the therapeutic effects are almost exclusively attributed to the (2R,2'R)-threo isomer, while other isomers are less active or may contribute to side effects.[6][7] This guide provides a detailed overview of the core synthetic pathways and chiral purification methodologies for researchers, scientists, and drug development professionals.

Section 1: Synthesis of this compound

The synthesis of this compound can be conceptually divided into two primary stages: the preparation of the key precursor, dexmethylphenidate hydrochloride, and its subsequent conjugation with a nicotinoyl-L-serine linker.[3][8]

Stage 1: Synthesis of Dexmethylphenidate Hydrochloride

The industrial synthesis of dexmethylphenidate hydrochloride begins with simple starting materials and involves several key transformations, including diastereomer enrichment and chiral resolution.[8][9]

Step-by-Step Synthesis Protocol:

  • Formation of Racemic Nitrile: The synthesis starts with the coupling of benzyl (B1604629) cyanide and 2-chloropyridine (B119429) to yield a racemic nitrile intermediate (α-phenyl-2-pyridineacetonitrile).[8]

  • Hydration to Amide: The nitrile is then hydrated using concentrated sulfuric acid to form the corresponding racemic amide (α-phenyl-2-pyridineacetamide).[8]

  • Pyridine (B92270) Ring Reduction: The pyridine ring of the amide is reduced via catalytic hydrogenation, typically using a platinum(IV) oxide (PtO₂) catalyst. This step is not highly stereoselective and produces a mixture of diastereomers, predominantly a 4:1 ratio of the undesired erythro to the desired threo isomers.[8]

  • Epimerization: To increase the yield of the desired stereoisomer, the diastereomeric mixture is treated with a strong base, such as potassium t-butoxide in toluene. This process facilitates the epimerization of the erythro isomer into the more thermodynamically stable threo isomer.[8]

  • Chiral Resolution: This is the most critical step for isolating the desired enantiomer. The racemic threo-amide is resolved using a chiral resolving agent. A common and effective method is diastereomeric salt formation with an optically active acid, such as O,O'-dibenzoyl-D-tartaric acid (D-DBTA) or (+)-di-para-toluyl-D-tartaric acid (DPTTA).[8][10] The diastereomeric salt of the (2R,2'R)-threo-methylphenidate precipitates from the solution and is isolated.

  • Liberation of Free Base: The isolated diastereomeric salt is treated with an aqueous base (e.g., NaOH or aqueous ammonia) to break the salt and liberate the enantiomerically pure (2R,2'R)-threo-amide free base.[8][10] This step can achieve an enantiomeric excess (ee) of over 99%.[8]

  • Esterification: The purified amide is converted to the corresponding methyl ester, dexmethylphenidate, by reacting it with methanol (B129727) in the presence of a strong acid like concentrated sulfuric acid or hydrogen chloride gas.[8][11]

  • Salt Formation: Finally, the dexmethylphenidate free base is converted to its hydrochloride salt by treatment with ethereal HCl, which improves its stability and handling properties.[8]

G A Benzyl Cyanide + 2-Chloropyridine B Racemic Nitrile A->B Coupling C Racemic Amide B->C Hydration (H₂SO₄) D Erythro/Threo Amide Mixture (1:4) C->D Hydrogenation (PtO₂) E Racemic Threo Amide D->E Epimerization (KOtBu) F Resolved (2R,2'R)-Threo Amide E->F Chiral Resolution (e.g., D-DBTA) G Dexmethylphenidate Free Base F->G Esterification (MeOH, H⁺) H Dexmethylphenidate HCl (Precursor) G->H Salt Formation (HCl)

Synthesis workflow for the precursor, dexmethylphenidate HCl.
Stage 2: Conjugation and Final Product Formation

With the enantiomerically pure precursor in hand, the final steps involve creating the prodrug linker and attaching it to dexmethylphenidate.

Step-by-Step Synthesis Protocol:

  • Linker Synthesis: The linker moiety is prepared by coupling commercially available O-t-Bu-protected L-serine with nicotinic acid. A coupling reagent such as propylphosphonic anhydride (B1165640) is used to facilitate this reaction, yielding a bis-O-t-Bu-protected nicotinoyl-L-serine motif.[8]

  • Activation of Dexmethylphenidate: A carboxymethylene unit is installed onto the piperidine (B6355638) nitrogen of dexmethylphenidate. This is achieved by treating dexmethylphenidate hydrochloride with a chloroformate (e.g., chloromethyl chloroformate) in the presence of a base.[3][8]

  • Coupling: The activated dexmethylphenidate intermediate is then reacted with the protected nicotinoyl-L-serine linker in a solvent like acetonitrile (B52724) (MeCN).[8]

  • Deprotection and Purification: The final step involves the removal of the tert-butyl protecting groups via acidification, typically with HCl in dioxane. The crude this compound product is then purified by crystallization from a suitable solvent system, such as methyl isobutyl ketone (MIBK)/heptane, to yield the final active pharmaceutical ingredient.[8][12]

Section 2: Chiral Purification Methods

The cornerstone of producing dexmethylphenidate and, by extension, this compound, is the effective separation of the desired (2R,2'R)-threo enantiomer from the other stereoisomers.

Diastereomeric Salt Resolution

This is the most widely used and industrially scalable method for the chiral purification of methylphenidate precursors.[7][10]

Experimental Protocol:

  • Materials: Racemic threo-methylphenidate (free base or HCl salt), chiral resolving agent (e.g., (+)-O,O'-Di-p-toluoyl-D-tartaric acid - DPTTA), solvent (e.g., methanol), aqueous base (e.g., aqueous ammonia), organic solvent for extraction (e.g., dichloromethane).[10]

  • Procedure:

    • A solution of racemic threo-methylphenidate free base in methanol is heated to approximately 40-45 °C.[10]

    • An equimolar amount of the chiral resolving agent, DPTTA, is added to the solution.[10]

    • The mixture is stirred until a clear solution is obtained and then allowed to cool to room temperature, during which the diastereomeric salt of the (2R,2'R)-enantiomer begins to precipitate.[10]

    • The suspension is stirred for several hours at room temperature and then further cooled to 0 °C to maximize precipitation.[10]

    • The precipitated salt is collected by filtration and washed with chilled methanol.[10]

    • To liberate the free base, the collected salt is suspended in a biphasic system of dichloromethane (B109758) and water. The pH is adjusted to 8.5-9.5 with an aqueous base.[10]

    • The organic layer, containing the purified dexmethylphenidate free base, is separated, washed with water, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated in vacuo to yield the product as an oil.[10]

G cluster_0 Salt Formation & Separation cluster_1 Liberation of Free Base A Racemic threo-Methylphenidate (d- and l-isomers) C Mixture in Solvent (e.g., Methanol) A->C Dissolve B Chiral Resolving Agent (e.g., D-DBTA) B->C Add D Precipitate: (d-threo-MPH)-(D-DBTA) Salt (Less Soluble) C->D Crystallize & Filter E Filtrate: (l-threo-MPH)-(D-DBTA) Salt (More Soluble) C->E Remains in Solution G Purified Dexmethylphenidate (d-threo-MPH Free Base) D->G Break Salt F Aqueous Base (e.g., NaOH) F->G Add

Workflow for chiral resolution by diastereomeric salt formation.
Chromatographic Methods

While diastereomeric resolution is common for large-scale production, chromatographic techniques are invaluable for analytical quantification of enantiomeric purity and can also be used for preparative separation.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, offering high resolution and speed. It has been successfully applied to separate the enantiomers of methylphenidate and its metabolites.[13]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC, using columns with a chiral stationary phase (e.g., Chirobiotic V2), is a standard method for determining the enantiomeric excess of samples.[14][15] Advanced techniques like simulated moving columns (SMC) can enhance the efficiency of preparative chiral HPLC for difficult separations.[16]

  • Capillary Electrophoresis (CE): CE, utilizing chiral selectors like cyclodextrins mixed into the running buffer, can effectively resolve all three pairs of methylphenidate enantiomers (threo, erythro, and degradation products).[17]

Section 3: Data Presentation

Quantitative data from various reported synthetic and purification schemes are summarized below for comparison.

Table 1: Quantitative Yields and Purity in Key Synthetic Steps

StepDescriptionStarting MaterialProductYield (%)Purity/RatioReference(s)
HydrogenationReduction of pyridine ringRacemic AmideErythro/Threo Amide Mixture-1:4[8]
Chiral ResolutionDiastereomeric salt formationRacemic Threo Amide(2R,2'R)-Threo Amide Salt97%>99% ee[8][10]
Free Base LiberationSalt break with aqueous base(2R,2'R)-Threo Amide SaltDexmethylphenidate Free Base85-86%>99.6%[9][10]
EsterificationAmide to ester conversion(2R,2'R)-Threo AmideDexmethylphenidate HCl70%>99% ee[18]
Overall Enantioselective SynthesisPhenylacetic AcidDexmethylphenidate HCl13%>99% ee

Table 2: Comparison of Chiral Resolving Agents for Methylphenidate

Resolving AgentAbbreviationTarget CompoundAdvantagesReference(s)
O,O'-Dibenzoyl-D-tartaric acidD-DBTA(±)-threo-methylphenidateEffective, allows direct use of HCl salt[8][18]
(+)-Di-para-toluyl-D-tartaric acidDPTTA(±)-threo-methylphenidateHigh yield, economical, eco-friendly process[7][10]
1,1′-Binaphthyl-2,2′-diyl hydrogen phosphateBNDHP(±)-threo-methylphenidateEffective resolving agent[7]

Section 4: Logical Relationships

The relationship between the various stereoisomers of methylphenidate and the final prodrug is crucial for understanding the rationale behind the complex synthesis and purification.

G cluster_0 Diastereomers A Methylphenidate (2 Chiral Centers) B threo-Isomers (Therapeutically Relevant) A->B C erythro-Isomers (Associated with side effects) A->C D d-threo-Methylphenidate (Dexmethylphenidate) (2R,2'R) - Active Enantiomer B->D E l-threo-Methylphenidate (2S,2'S) - Less Active B->E F This compound (Prodrug) D->F is conjugated to form F->D is metabolized to

Relationship between methylphenidate isomers and this compound.

Conclusion

The synthesis of this compound is a sophisticated process hinged upon the successful, stereoselective preparation of its core active moiety, dexmethylphenidate. The key technological challenge lies in the efficient resolution of the threo-diastereomer and the subsequent isolation of the desired (2R,2'R)-enantiomer. Diastereomeric salt resolution using chiral tartaric acid derivatives remains the most practical and scalable method for this purpose, consistently achieving high enantiomeric purity. The subsequent conjugation with a serine-nicotinoyl linker creates the prodrug, modifying its pharmacokinetic profile for clinical benefit. A thorough understanding of these synthetic and purification principles is essential for the development, manufacturing, and quality control of this important therapeutic agent.

References

In Vitro Enzymatic Conversion of Serdexmethylphenidate to Dexmethylphenidate: A Technical Overview and Analysis of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Serdexmethylphenidate (SDX) is a prodrug of the central nervous system (CNS) stimulant dexmethylphenidate (B1218549) (d-MPH), developed to provide extended release of the active therapeutic agent. The conversion of SDX to d-MPH is understood to occur primarily in the lower gastrointestinal tract. However, a comprehensive review of the current scientific literature reveals a notable gap: the specific enzymes responsible for this critical activation step have not yet been identified.[1][2][3] Consequently, detailed in vitro enzymatic kinetic data and specific experimental protocols for this conversion are not publicly available.

This technical guide addresses this knowledge gap by first summarizing the available data on the in vitro stability and metabolism of this compound. It then provides a detailed overview of the well-characterized subsequent metabolic step: the enzymatic conversion of dexmethylphenidate to its inactive metabolite, ritalinic acid, by carboxylesterase 1A1 (CES1A1). This information is critical for researchers working on the pharmacokinetics and metabolism of methylphenidate-related compounds.

This compound (SDX) In Vitro Stability and Metabolism

While direct enzymatic conversion data is lacking, in vitro studies have been conducted to assess the stability of SDX in various biological and chemical environments. These studies are crucial for understanding the conditions under which the prodrug remains intact versus those that might lead to non-enzymatic degradation or metabolism.

Chemical Stability Across pH Range

Hydrolytic experiments have demonstrated that this compound is a chemically stable molecule across a wide pH range. This stability in acidic and neutral environments is consistent with its design to bypass the upper gastrointestinal tract before converting to d-MPH.

Experimental Protocol: pH Stability Assessment of this compound

The following is a generalized protocol based on descriptions of hydrolytic experiments:[1][4]

  • Preparation of Solutions: Prepare buffer solutions across a pH range of 1 to 13.

  • Incubation: Dissolve this compound chloride in each buffer solution to a final concentration (e.g., 5 mg/mL or 50 mg/mL). Incubate the solutions at a controlled temperature (e.g., room temperature).

  • Time Points: Collect aliquots from each solution at various time points (e.g., 1, 6, 24 hours).

  • Analysis: Analyze the samples using a validated analytical method, such as High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS), to quantify the concentrations of this compound, dexmethylphenidate, and ritalinic acid.

  • Data Reporting: Report the percentage of remaining this compound and the formation of degradation products at each pH and time point.

Table 1: Summary of In Vitro Chemical Stability of this compound [1][4]

pH RangeIncubation TimeResult
1.0 - 8.0Up to 24 hoursStable; no significant formation of dexmethylphenidate or ritalinic acid detected.
9.01 hourStable.
9.0≥ 6 hoursMinimal conversion to dexmethylphenidate observed.
11.0Not specifiedRapidly converted to the inactive metabolite, ritalinic acid, with no significant d-MPH detected.
Stability in Biological Matrices

Table 2: Stability of this compound in Human Biological Fractions [1]

Biological MatrixResult
Whole BloodStable
PlasmaStable
Simulated Gastric FluidStable
Simulated Intestinal FluidStable
Liver S9 FractionsStable
Kidney S9 FractionsStable
Intestinal S9 FractionsStable
Lung S9 FractionsStable

Proposed Metabolic Pathway of this compound

The overall metabolic pathway begins with the conversion of the prodrug in the lower gastrointestinal tract, followed by the systemic metabolism of the released dexmethylphenidate.

cluster_gut Lower Gastrointestinal Tract cluster_systemic Systemic Circulation / Liver SDX This compound (SDX) dMPH_gut Dexmethylphenidate (d-MPH) SDX->dMPH_gut Enzymatic Conversion (Enzyme(s) Unknown) dMPH_sys Dexmethylphenidate (d-MPH) dMPH_gut->dMPH_sys Absorption RA d-Ritalinic Acid (Inactive Metabolite) dMPH_sys->RA CES1A1-mediated Hydrolysis cluster_workflow Workflow for In Vitro Prodrug Conversion Screening start Start: Incubate this compound with Enzyme Source subcellular Subcellular Fractions (Intestinal Microsomes, S9, Cytosol) start->subcellular cell_lines Intestinal Cell Lines (e.g., Caco-2, LS180) start->cell_lines recombinant Recombinant Enzymes (e.g., Carboxylesterases, Proteases) start->recombinant analysis Quantify d-MPH Formation (LC-MS/MS) subcellular->analysis cell_lines->analysis recombinant->analysis activity Activity Detected? analysis->activity inhibit Inhibitor Screening (Identify Enzyme Class) activity->inhibit Yes no_activity No Activity activity->no_activity No inhibit->recombinant Refine Candidate Enzymes kinetic Kinetic Characterization (Determine Km, Vmax) inhibit->kinetic end End: Enzyme Identified kinetic->end

References

The Neurochemical Profile of Serdexmethylphenidate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serdexmethylphenidicate (SDX) is a novel, long-acting prodrug of d-methylphenidate (d-MPH), a well-established central nervous system (CNS) stimulant used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). This technical guide provides an in-depth examination of the neurochemical profile of serdexmethylphenidate, focusing on the pharmacological actions of its active metabolite, d-methylphenidate. The document details the mechanism of action, binding affinities, and in vitro and in vivo pharmacology of d-MPH. Furthermore, it outlines key experimental protocols for the characterization of such compounds and visualizes the associated molecular pathways and experimental workflows.

Introduction

This compound is chemically --INVALID-LINK--acetic acid. It is designed to be pharmacologically inactive until it is metabolized in the lower gastrointestinal tract, where it is converted to its active form, d-methylphenidate.[1] This prodrug design provides a gradual and extended release of d-MPH, leading to a prolonged therapeutic effect. The combination of this compound with an immediate-release formulation of d-methylphenidate in products like Azstarys® allows for both a rapid onset and an extended duration of action.[2]

The therapeutic effects of this compound are solely attributable to d-methylphenidate, the d-threo-enantiomer of racemic methylphenidate.[3] D-methylphenidate is the more pharmacologically active enantiomer and exerts its effects by modulating dopaminergic and noradrenergic neurotransmission.[4][5]

Mechanism of Action

The primary mechanism of action of d-methylphenidate is the inhibition of the presynaptic reuptake of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), respectively.[6] This blockade leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling.[4][6] In vitro studies have demonstrated that this compound itself has minimal to no affinity for these monoaminergic transporters.[3]

The increased availability of dopamine and norepinephrine in brain regions critical for attention, executive function, and impulse control, such as the prefrontal cortex and striatum, is believed to be the underlying mechanism for the clinical efficacy of d-methylphenidate in ADHD.[7]

cluster_prodrug Lower GI Tract cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound d_MPH d-Methylphenidate This compound->d_MPH Metabolic Conversion d_MPH_cleft DAT DAT NET NET Dopamine_vesicle Dopamine Dopamine_cleft Dopamine_vesicle->Dopamine_cleft Release Norepinephrine_vesicle Norepinephrine Norepinephrine_cleft Norepinephrine_vesicle->Norepinephrine_cleft Release DA_receptor Dopamine Receptor NE_receptor Norepinephrine Receptor d_MPH_cleft->DAT Inhibits d_MPH_cleft->NET Inhibits Dopamine_cleft->DAT Reuptake Dopamine_cleft->DA_receptor Binds Norepinephrine_cleft->NET Reuptake Norepinephrine_cleft->NE_receptor Binds

Mechanism of Action of this compound

Quantitative Pharmacology

The pharmacological activity of this compound is dependent on the in vivo conversion to d-methylphenidate. The following tables summarize the in vitro binding affinities (Ki) and reuptake inhibition potencies (IC50) of d-methylphenidate for the human dopamine, norepinephrine, and serotonin (B10506) transporters.

Transporter Binding Affinity (Ki) in nM Reference
Dopamine Transporter (DAT)193[8]
Norepinephrine Transporter (NET)38[8]
Serotonin Transporter (SERT)>10,000[9]
Transporter Reuptake Inhibition (IC50) in nM Reference
Dopamine Transporter (DAT)33 (rat brain membranes)
Norepinephrine Transporter (NET)244 (rat brain membranes)
Serotonin Transporter (SERT)>50,000 (rat brain membranes)

Note: There is variability in reported values across different studies and experimental conditions (e.g., tissue source, radioligand used).

Downstream Signaling Pathways

The inhibition of DAT and NET by d-methylphenidate leads to the activation of postsynaptic dopamine and norepinephrine receptors, which in turn triggers a cascade of intracellular signaling events.

Dopamine D1 Receptor Signaling

The D1-like dopamine receptors (D1 and D5) are G-protein coupled receptors (GPCRs) that are coupled to the Gαs/olf subunit.[10] Activation of D1 receptors by dopamine leads to the stimulation of adenylyl cyclase (AC), which increases the intracellular concentration of cyclic AMP (cAMP).[4] cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[4][10] Phosphorylated DARPP-32 is a potent inhibitor of protein phosphatase-1 (PP1), leading to an amplification of the dopaminergic signal.[10]

D1_Signaling Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Binds Gs Gαs/olf D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Downstream Downstream Effects (e.g., Gene Expression, Synaptic Plasticity) PKA->Downstream Phosphorylates pDARPP32 p-DARPP-32 DARPP32->pDARPP32 PP1 PP1 pDARPP32->PP1 Inhibits PP1->Downstream Regulates

Dopamine D1 Receptor Signaling Pathway

Norepinephrine α2-Adrenergic Receptor Signaling

The α2-adrenergic receptors are presynaptic autoreceptors that are coupled to the Gi/o subunit of G-proteins.[11] When norepinephrine binds to these receptors, it initiates a negative feedback loop that inhibits further norepinephrine release.[11] This occurs through the inhibition of adenylyl cyclase, which leads to a decrease in cAMP levels and reduced PKA activity.[12] The βγ-subunits of the Gi/o protein can also directly modulate ion channels, such as promoting the opening of potassium channels, which hyperpolarizes the neuron and reduces the likelihood of neurotransmitter release.[13]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the neurochemical profile of a compound like d-methylphenidate.

Radioligand Binding Assay for DAT and NET

This assay is used to determine the binding affinity (Ki) of a test compound for a specific transporter.

Objective: To determine the equilibrium dissociation constant (Ki) of d-methylphenidate for the human dopamine and norepinephrine transporters.

Materials:

  • Membrane preparations from cells stably expressing human DAT or NET.

  • Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).

  • Unlabeled d-methylphenidate.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + a high concentration of a known inhibitor, e.g., cocaine for DAT), and competitor binding (radioligand + varying concentrations of d-methylphenidate).

  • Incubation: Add the membrane preparation, radioligand, and either buffer, non-specific ligand, or d-methylphenidate to the wells. Incubate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[14]

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of d-methylphenidate to generate a competition curve. The IC50 value (the concentration of d-methylphenidate that inhibits 50% of specific binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Neurotransmitter Reuptake Assay

This assay measures the functional inhibition of neurotransmitter reuptake by a test compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of d-methylphenidate for dopamine and norepinephrine reuptake.

Materials:

  • Cells stably expressing human DAT or NET (e.g., HEK293 cells).

  • [³H]Dopamine or [³H]Norepinephrine.

  • Unlabeled d-methylphenidate.

  • Assay buffer (e.g., Krebs-HEPES buffer).

  • Lysis buffer (e.g., 1% SDS).

  • 96-well cell culture plates.

  • Scintillation fluid and counter.

Procedure:

  • Cell Plating: Seed the DAT or NET-expressing cells into 96-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate with varying concentrations of d-methylphenidate or vehicle for a short period (e.g., 10-20 minutes) at room temperature or 37°C.[15]

  • Initiation of Uptake: Add the radiolabeled neurotransmitter ([³H]Dopamine or [³H]Norepinephrine) to each well to initiate the uptake process. Incubate for a short period within the linear range of uptake (e.g., 5-15 minutes).[15]

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Counting: Lyse the cells with lysis buffer and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake. Plot the percentage of inhibition against the log concentration of d-methylphenidate to determine the IC50 value.

start Start cell_culture Culture cells expressing DAT or NET start->cell_culture plate_cells Plate cells in 96-well plates cell_culture->plate_cells prepare_compounds Prepare serial dilutions of d-methylphenidate plate_cells->prepare_compounds pre_incubation Pre-incubate cells with d-methylphenidate prepare_compounds->pre_incubation add_radioligand Add [³H]Dopamine or [³H]Norepinephrine pre_incubation->add_radioligand incubate Incubate for uptake add_radioligand->incubate terminate_uptake Terminate uptake by washing with cold buffer incubate->terminate_uptake lyse_cells Lyse cells terminate_uptake->lyse_cells scintillation_counting Measure radioactivity lyse_cells->scintillation_counting data_analysis Calculate IC50 scintillation_counting->data_analysis end End data_analysis->end

Workflow for In Vitro Reuptake Assay

In Vivo Microdialysis

This technique is used to measure the extracellular levels of neurotransmitters in specific brain regions of freely moving animals following drug administration.

Objective: To measure the effect of d-methylphenidate administration on extracellular dopamine and norepinephrine concentrations in the prefrontal cortex and striatum of a rat model.

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Microinfusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • d-Methylphenidate for injection.

  • Fraction collector.

  • High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.

Procedure:

  • Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum). Allow the animal to recover for several days.

  • Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[16]

  • Baseline Collection: Allow the system to equilibrate for 1-2 hours. Collect several baseline dialysate samples (e.g., every 20 minutes) to establish basal neurotransmitter levels.

  • Drug Administration: Administer d-methylphenidate to the animal (e.g., via intraperitoneal injection).

  • Post-treatment Collection: Continue to collect dialysate samples at regular intervals for several hours following drug administration.

  • Sample Analysis: Analyze the concentration of dopamine and norepinephrine in the dialysate samples using HPLC-ECD.

  • Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and plot them over time to visualize the effect of d-methylphenidate on neurotransmitter release.

Conclusion

This compound is an innovative prodrug that provides an extended-release profile of d-methylphenidate, a potent and selective inhibitor of the dopamine and norepinephrine transporters. The neurochemical profile of its active metabolite, d-methylphenidate, is well-characterized, with a clear mechanism of action involving the modulation of catecholaminergic neurotransmission. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of novel CNS stimulants targeting the dopaminergic and noradrenergic systems. A thorough understanding of the quantitative pharmacology and downstream signaling effects of such compounds is essential for the development of safe and effective treatments for neurodevelopmental disorders like ADHD.

References

Serdexmethylphenidate and the Norepinephrine Transporter: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Serdexmethylphenidate (SDX) is a novel, long-acting prodrug of dexmethylphenidate (B1218549) (d-MPH), the pharmacologically active enantiomer of methylphenidate. As a cornerstone in the treatment of Attention Deficit Hyperactivity Disorder (ADHD), the mechanism of action of dexmethylphenidate involves the modulation of catecholaminergic neurotransmission. A key aspect of this mechanism is its interaction with the norepinephrine (B1679862) transporter (NET). This technical guide provides an in-depth analysis of the binding affinity of this compound and its active metabolite for the norepinephrine transporter, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound is designed to be pharmacologically inactive until it reaches the lower gastrointestinal tract, where it is gradually converted to dexmethylphenidate.[1][2] This conversion allows for an extended-release profile of the active compound. The therapeutic effects of dexmethylphenidate in ADHD are primarily attributed to its ability to block the reuptake of dopamine (B1211576) and norepinephrine by binding to the dopamine transporter (DAT) and the norepinephrine transporter (NET), respectively.[3][4][5][6] This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission in brain regions associated with attention and executive function.[3][7]

Binding Affinity for the Norepinephrine Transporter

Direct binding studies reveal that this compound itself has a low affinity for the norepinephrine transporter. In contrast, its active metabolite, dexmethylphenidate, demonstrates significant binding affinity for NET.

Quantitative Binding Affinity Data

The following table summarizes the available quantitative data for the binding affinity of this compound and dexmethylphenidate to the norepinephrine transporter.

CompoundTransporterAssay TypeSpecies/SystemLigandValueUnitReference
This compoundNETIn vitro bindingHuman (MDCK cells)[¹²⁵I]-RTI-55>10µM (IC₅₀)[8][9]
d-threo-methylphenidateNETIn vitro bindingRat brain membranes[³H]nisoxetine244nM (IC₅₀)[6][10]
dl-threo-methylphenidateNETIn vitro bindingRat brain membranes[³H]nisoxetineNot specified[11][12]
MethylphenidateNETIn vivo PETHuman brain[¹¹C]MRB0.14mg/kg (ED₅₀)[13][14]
MethylphenidateNETIn vitro bindingHumanNot specifiedNot specified~1300-fold > SERT[6][10]

IC₅₀: Half-maximal inhibitory concentration. ED₅₀: Half-maximal effective dose.

Experimental Protocols

The determination of binding affinities for the norepinephrine transporter involves specialized in vitro and in vivo techniques. Below are detailed methodologies for key experiments.

In Vitro Radioligand Binding Assay for this compound

As described in regulatory filings for Azstarys, the binding affinity of this compound for the human norepinephrine transporter was assessed through a radioligand binding assay.[8][15]

  • Objective: To determine the IC₅₀ value of this compound for the human norepinephrine transporter.

  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells expressing the human norepinephrine transporter.[8]

  • Radioligand: [¹²⁵I]-RTI-55 was used as the radioligand to label the norepinephrine transporters.[8]

  • Reference Compound: Desipramine, a known NET inhibitor, was used as a positive control.[8][15]

  • Procedure:

    • Cell membranes from the MDCK cells expressing human NET were prepared.

    • A constant concentration of the radioligand, [¹²⁵I]-RTI-55, was incubated with the cell membranes.

    • Increasing concentrations of this compound (ranging from 0.03 to 10 µM) were added to displace the radioligand.[8][15]

    • Non-specific binding was determined in the presence of a high concentration of a competing ligand.

    • After incubation, the bound and free radioligand were separated by filtration.

    • The amount of radioactivity bound to the membranes was quantified using a scintillation counter.

    • The IC₅₀ value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, was calculated. A significant response was defined as ≥50% inhibition.[8][15]

In Vivo Positron Emission Tomography (PET) Imaging for Methylphenidate

An in vivo study in humans utilized Positron Emission Tomography (PET) to measure the occupancy of the norepinephrine transporter by methylphenidate.[13]

  • Objective: To determine the in vivo ED₅₀ of methylphenidate for the norepinephrine transporter in the human brain.

  • Radiotracer: (S,S)-[¹¹C]methylreboxetine ([¹¹C]MRB), a specific PET tracer for NET.[13]

  • Study Design: A within-subject, single-blind, placebo-controlled study was conducted with healthy human subjects.[13]

  • Procedure:

    • Each subject received oral doses of placebo and varying doses of methylphenidate (2.5 mg, 10 mg, and 40 mg) on separate occasions.[13]

    • 75 minutes after drug administration, the [¹¹C]MRB radiotracer was injected intravenously.[13]

    • Dynamic PET imaging was performed for 2 hours to measure the binding of the radiotracer in NET-rich brain regions, such as the thalamus.[13]

    • The binding potential (BPND) was estimated using a multilinear reference tissue model, with the occipital cortex serving as the reference region.[13]

    • The percentage of NET occupancy by methylphenidate at different doses was calculated relative to the placebo condition.

    • The ED₅₀, the dose of methylphenidate that produces 50% occupancy of the norepinephrine transporter, was then calculated.[13]

Visualizing the Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the prodrug activation pathway and a typical experimental workflow for determining binding affinity.

serdexmethylphenidate_activation cluster_ingestion Oral Administration cluster_gi Lower Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_cns Central Nervous System This compound This compound Conversion Conversion This compound->Conversion Metabolism Dexmethylphenidate Dexmethylphenidate Conversion->Dexmethylphenidate Active Metabolite NET Norepinephrine Transporter (NET) Dexmethylphenidate->NET Binds to Blockade NET->Blockade Inhibits Reuptake

Caption: Prodrug activation and mechanism of action.

binding_assay_workflow Start Start Prepare_Membranes Prepare Cell Membranes (Expressing NET) Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and Test Compound Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Calculate IC50 Value Quantify->Analyze End End Analyze->End

Caption: Radioligand binding assay workflow.

References

Serdexmethylphenidate: A Technical Overview of its Molecular Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serdexmethylphenidate (SDX) is a novel prodrug of the central nervous system (CNS) stimulant dexmethylphenidate (B1218549) (d-MPH), the more pharmacologically active d-threo-enantiomer of racemic methylphenidate.[1][2] It was approved by the U.S. Food and Drug Administration (FDA) in March 2021 as a component of Azstarys®, a combination product with d-MPH for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in patients aged six years and older.[3][4] The prodrug design provides a delayed onset and extended duration of action, which, when combined with immediate-release d-MPH, allows for rapid symptom control with therapeutic efficacy lasting up to 13 hours.[3][4] This document provides a detailed technical overview of the molecular structure and physicochemical properties of this compound.

Molecular Structure and Identification

This compound is an enantiopure compound with three defined chiral centers.[5] It is chemically synthesized from d-MPH.[6] The molecule consists of dexmethylphenidate covalently linked to a ligand through a carbamate (B1207046) bond, forming a quaternary ammonium (B1175870) structure.[5] This structure is designed to be pharmacologically inactive until it undergoes enzymatic conversion in the lower gastrointestinal tract.[4][7]

Below is a diagram illustrating the two-dimensional chemical structure of the this compound inner salt.

molecular_structure cluster_legend Atom Color Key C Carbon O Oxygen N Nitrogen H Hydrogen (Implicit) structure

Caption: 2D molecular structure of this compound.

A summary of key identifiers for this compound is provided in the table below.

IdentifierValueCitation
IUPAC Name (2S)-3-hydroxy-2-[[1-[[(2R)-2-[(1R)-2-methoxy-2-oxo-1-phenylethyl]piperidine-1-carbonyl]oxymethyl]pyridin-1-ium-3-carbonyl]amino]propanoate[8]
CAS Number 1996626-29-9 (inner salt); 1996626-30-2 (chloride salt)[3][8]
Molecular Formula C25H29N3O8 (inner salt); C25H30ClN3O8 (chloride salt)[8][9]
SMILES COC(=O)--INVALID-LINK--C(=O)[O-]">C@@HC3=CC=CC=C3[8]
InChIKey UBZPNQRBUOBBLN-PWRODBHTSA-N[8]

Physicochemical Properties

The physicochemical characteristics of this compound are crucial to its function as a prodrug, influencing its stability, solubility, and absorption profile. As a quaternary salt, it exhibits low lipophilicity, which is expected to result in low penetration of the blood-brain barrier and limited gastrointestinal absorption in its intact form.[5][6] The carbamate bond provides chemical stability in acidic and basic conditions, preventing premature release of d-MPH.[5][6]

A summary of the key physicochemical properties of this compound and its chloride salt is presented below.

PropertyValueCitation
Molecular Weight 499.5 g/mol (inner salt); 536.0 g/mol (chloride salt)[8][9]
Appearance White to off-white crystalline solid[5]
Melting Point 202 to 208°C[5]
Solubility (SDX Chloride) Freely soluble in water at pH 1.2 (333.5 mg/mL), pH 2.9 (382.22 mg/mL), and pH 5.8 to 6.8 (>500 mg/mL). Limited solubility (<1 mg/mL) in non-polar organic solvents.[5]
Stability Stable at pH 1-8 for 24 hours with no degradation to d-MPH detected. Degrades under basic conditions (pH > 6.8) after 24 hours.[5][6]
Protein Binding ~56% (in vitro, human plasma)[5]

Pharmacological Mechanism

Prodrug Conversion and Metabolism

This compound is pharmacologically inactive and functions as a prodrug that is converted to its active metabolite, dexmethylphenidate, primarily in the lower gastrointestinal tract.[1][7] The precise enzymes responsible for this conversion have not yet been fully elucidated.[3][7] Less than 3% of the orally administered dose is found intact in systemic circulation.[1][3] Following its conversion from SDX, d-MPH is primarily metabolized in the liver by carboxylesterase 1A1 to its inactive metabolite, d-α-phenyl-piperidine acetic acid (d-ritalinic acid).[8]

The metabolic pathway from this compound to its primary active and inactive metabolites is illustrated below.

metabolism_pathway SDX This compound (SDX) (Prodrug) dMPH Dexmethylphenidate (d-MPH) (Active Metabolite) SDX->dMPH Enzymatic Conversion (Lower GI Tract) RA d-Ritalinic Acid (Inactive Metabolite) dMPH->RA Metabolism by Carboxylesterase 1A1 (Liver)

Caption: Metabolic conversion of this compound.

Mechanism of Action of Dexmethylphenidate

The therapeutic effect in ADHD is derived from the activity of dexmethylphenidate.[10] d-MPH is a CNS stimulant that blocks the reuptake of norepinephrine (B1679862) and dopamine (B1211576) into the presynaptic neuron.[1][11] This inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET) leads to increased concentrations of these neurotransmitters in the extraneuronal space, enhancing dopaminergic and noradrenergic neurotransmission.[8][12]

The diagram below illustrates the action of dexmethylphenidate at the neuronal synapse.

mechanism_of_action cluster_synapse Neuronal Synapse cluster_transporters Reuptake Transporters cluster_receptors Receptors presynaptic Presynaptic Neuron DA Dopamine presynaptic->DA Release NE Norepinephrine presynaptic->NE Release postsynaptic Postsynaptic Neuron DAT DAT NET NET D_receptor Dopamine Receptor NE_receptor Norepinephrine Receptor dMPH d-MPH dMPH->DAT Blocks dMPH->NET Blocks DA->DAT Reuptake DA->D_receptor Binds NE->NET Reuptake NE->NE_receptor Binds

Caption: Dexmethylphenidate's mechanism of action at the synapse.

Experimental Protocols

Mass Balance and Metabolite Profiling Study

A human absorption, metabolism, and excretion (AME) study is a critical experiment for characterizing a new molecular entity like this compound.

Objective: To investigate the absorption, metabolism, and excretion of this compound following a single oral dose of radiolabeled [14C]-SDX.[13]

Methodology: [13]

  • Study Design: An open-label, single-dose, nonrandomized study in healthy adult male subjects under fasted conditions.

  • Dosing: Subjects receive a single oral dose of a solution containing a mixture of non-radiolabeled SDX chloride and [14C]-isotopically modified SDX chloride.

  • Sample Collection:

    • Blood (Whole Blood and Plasma): Collected at predose and at numerous time points post-dose (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours).

    • Urine and Feces: Collected at predose and in intervals post-dose (e.g., 0-4, 4-8, 8-12, 12-24 hours, and then in 24-hour intervals up to 168 hours).

  • Analysis:

    • Radioanalysis: Total radioactivity in all samples is measured using liquid scintillation counting to determine mass balance and recovery.

    • Metabolite Profiling: Plasma, urine, and feces samples are analyzed using Liquid Chromatography with Radiometric Detection (LC-RAD) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to separate, identify, and quantify SDX and its metabolites.

  • Data Interpretation: Determine the extent of absorption, routes and rates of excretion, and identify the major metabolic pathways. In the case of SDX, such a study confirmed that nearly all of the radiolabeled dose was recovered, primarily in urine (~62%) and feces (~37%), with d-ritalinic acid being the most abundant metabolite.[13]

Stability-Indicating RP-HPLC Method for Quantification

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard technique for the quantification and stability assessment of pharmaceutical compounds. Several such methods have been developed for the simultaneous estimation of this compound and dexmethylphenidate.[11][14][15][16]

Objective: To develop and validate a simple, accurate, and precise stability-indicating RP-HPLC method for the simultaneous quantification of this compound and dexmethylphenidate in bulk and pharmaceutical dosage forms.

Typical Methodology: [15][16]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: A C18 or C8 column (e.g., Standard Discovery C18, 150 x 4.6 mm, 5µm).[15]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01N orthophosphoric acid or 0.01N KH2PO4) and an organic solvent (e.g., acetonitrile) in an isocratic elution mode (e.g., 45:55 v/v).[15][16]

    • Flow Rate: Typically 1.0 mL/min.[16]

    • Detection Wavelength: Optimized for both analytes, often around 260 nm.[16]

    • Column Temperature: Maintained at a constant temperature, such as 30°C.[16]

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve reference standards of SDX and d-MPH in a suitable diluent (often the mobile phase) to prepare a stock solution, followed by serial dilutions to create working standards.

    • Sample Solution: For capsule dosage forms, the contents of several capsules are pooled, and a quantity equivalent to a single dose is dissolved in the diluent, sonicated, and filtered to prepare the final sample solution.

  • Method Validation (as per ICH Guidelines):

    • Specificity: Analyze blank, placebo, standard, and sample solutions to ensure no interference at the retention times of the analytes.

    • Linearity: Analyze a series of dilutions to demonstrate a linear relationship between concentration and peak area.

    • Accuracy (% Recovery): Perform recovery studies by spiking a known amount of standard into a placebo mixture at different concentration levels (e.g., 50%, 100%, 150%).

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample.

    • Robustness: Deliberately make small variations in method parameters (e.g., flow rate, mobile phase composition, temperature) to assess the method's reliability.

    • Forced Degradation: Subject the drug product to stress conditions (acid, base, oxidation, heat, light) to demonstrate that the method can separate the analytes from potential degradation products, thus proving its stability-indicating nature.

The workflow for this type of analytical method development is shown below.

hplc_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Data Processing & Validation prep_std Prepare Standard Solutions injection Inject Samples prep_std->injection prep_sample Prepare Sample Solutions prep_sample->injection instrument_setup HPLC Instrument Setup (Column, Mobile Phase, etc.) instrument_setup->injection chromatography Chromatographic Separation injection->chromatography detection UV/PDA Detection chromatography->detection data_acq Data Acquisition & Peak Integration detection->data_acq quant Quantification data_acq->quant validation Method Validation (ICH) quant->validation

Caption: General workflow for RP-HPLC method development.

Conclusion

This compound is a rationally designed prodrug that leverages specific molecular and physicochemical properties to achieve a delayed and extended-release profile of its active metabolite, dexmethylphenidate. Its structure as a stable, water-soluble quaternary salt ensures it remains largely intact until it reaches the lower GI tract, where it is enzymatically converted. This controlled release mechanism, combined with an immediate-release dose of dexmethylphenidate, offers a comprehensive treatment profile for ADHD. The characterization and routine analysis of this compound are accomplished through established experimental protocols such as mass balance studies and stability-indicating chromatographic methods.

References

In Vivo Metabolism and Primary Metabolites of Serdexmethylphenidate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serdexmethylphenidate (SDX) is a novel, long-acting prodrug of dexmethylphenidate (B1218549) (d-MPH), the pharmacologically active d-threo-enantiomer of methylphenidate. It is approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in patients aged six years and older. The unique design of this compound, where d-MPH is chemically linked to a ligand, allows for a gradual enzymatic conversion to the active d-MPH in the lower gastrointestinal tract. This mechanism provides an extended therapeutic effect throughout the day. This technical guide provides an in-depth overview of the in vivo metabolism of this compound and its primary metabolites, summarizing key quantitative data, detailing experimental protocols, and visualizing metabolic pathways.

In Vivo Metabolism of this compound

The metabolism of this compound primarily involves its conversion to the active therapeutic agent, d-methylphenidate. This biotransformation is followed by the well-established metabolic pathways of d-methylphenidate.

Absorption and Prodrug Conversion

Following oral administration, this compound has a low systemic bioavailability of less than 3%, indicating that the majority of the prodrug is not absorbed intact. The conversion of this compound to dexmethylphenidate is believed to occur predominantly in the lower gastrointestinal (GI) tract.[1][2][3] The specific enzymes responsible for this conversion have not yet been fully elucidated but are thought to be present in the intestinal lumen.[1][3] This targeted release in the lower GI tract results in a delayed time to maximum plasma concentration (Tmax) of d-MPH derived from SDX, which is approximately 8 hours when administered alone.[1][3]

Primary Metabolic Pathway

The principal metabolic pathway of this compound is its hydrolysis to d-methylphenidate (d-MPH). Subsequently, d-MPH is extensively metabolized via de-esterification to its main, inactive metabolite, d-α-phenyl-piperidine acetate, more commonly known as d-ritalinic acid (RA).[2] This de-esterification is primarily mediated by the carboxylesterase 1 (CES1) enzyme, which is highly expressed in the liver.[2]

Minor Metabolites

In addition to ritalinic acid, other minor metabolites of d-methylphenidate have been identified, which are consequently also minor metabolites of this compound. These include oxidation products such as 6-oxo-methylphenidate and p-hydroxy-methylphenidate. These intermediates are further de-esterified to form 6-oxo-ritalinic acid and p-hydroxy-ritalinic acid, respectively.

Quantitative Analysis of Metabolism and Excretion

A human mass balance study was conducted to investigate the absorption, metabolism, and excretion of this compound following a single oral administration of [14C]-labeled this compound chloride.

Mass Balance Data

The study demonstrated that the administered radioactivity was almost completely recovered, with a mean total recovery of 98.9% over 168 hours. The primary route of excretion was via urine, accounting for a mean of 62.1% of the total radioactive dose, while feces accounted for 36.8%.[4]

The following table summarizes the mean percentage of the administered dose of [14C]-Serdexmethylphenidate recovered in urine and feces as the parent drug and its metabolites.

Analyte Urine (% of Dose) Feces (% of Dose) Total (% of Dose)
This compound (SDX)0.42610.80411.230
d-Methylphenidate (d-MPH)2.7422.7415.483
Ritalinic Acid (RA)45.17118.06063.231
6-oxo-Ritalinic Acid4.079Not Detected4.079
SDX-des-SerNot Detected1.3341.334
Unknown0.671Not Detected0.671
Total 53.089 32.938 86.027

Data adapted from a mass balance study of [14C]-Serdexmethylphenidate.[4] SDX-des-Ser refers to this compound without the serine moiety.

Experimental Protocols

Human Mass Balance Study

A comprehensive understanding of the in vivo fate of a drug is typically achieved through a human mass balance study using a radiolabeled version of the compound. The following describes a general protocol for such a study, based on established guidelines and the available information on the this compound study.[4][5][6][7][8][9]

Study Design:

  • An open-label, single-dose study in a small cohort of healthy adult male subjects (typically 6-8).[4][6][9]

  • Subjects are administered a single oral dose of the radiolabeled investigational drug (e.g., [14C]-Serdexmethylphenidate).[4] The dose of radioactivity is determined by dosimetry calculations from preclinical data.[8]

  • Blood, urine, and feces are collected at predefined intervals for an extended period (e.g., up to 168 hours or until radioactivity in excreta is below a certain threshold) to capture the complete excretion profile.[4][5]

Sample Collection:

  • Blood/Plasma: Serial blood samples are collected at various time points post-dose to determine the pharmacokinetic profiles of the parent drug and its metabolites.[4]

  • Urine: Urine is collected in intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h, and then every 24h).[4]

  • Feces: All fecal matter is collected throughout the study period, typically in 24-hour intervals.[4]

Sample Preparation:

  • Plasma: Blood samples are centrifuged to separate plasma. Aliquots of plasma are used for total radioactivity measurement and for chromatographic analysis.[10]

  • Urine: The volume of each collection interval is measured, and aliquots are taken for total radioactivity counting and metabolic profiling.[10]

  • Feces: Fecal samples from each collection interval are pooled and homogenized. Aliquots of the homogenate are combusted to determine total radioactivity, and other aliquots are extracted for metabolite profiling.[11]

Analytical Methodology: Liquid Chromatography with Radioactivity Detection (LC-RAD)

  • Principle: LC-RAD combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive detection of radioactivity. The HPLC system separates the parent drug from its metabolites in a biological sample. The column eluent then flows through a radioactivity detector, which measures the amount of radioactivity in real-time, allowing for the quantification of each radiolabeled component.[12]

  • Instrumentation: A typical system consists of an HPLC system (pump, autosampler, column) coupled to a radioactivity detector. The detector can be a solid scintillator flow cell or a system that mixes the eluent with a liquid scintillation cocktail before passing through the detector.[12]

  • Metabolite Profiling and Identification: Fractions of the HPLC eluent can be collected and subjected to mass spectrometry (MS) to identify the chemical structures of the metabolites.

In Vitro Models for Intestinal Metabolism

To investigate the enzymatic conversion of prodrugs in the gastrointestinal tract, various in vitro models can be employed.

  • Intestinal Homogenates: Homogenates of different sections of the intestine (e.g., small intestine, colon) from preclinical species or humans can be used to assess the rate and extent of prodrug hydrolysis.[13]

  • Caco-2 Cell Monolayers: This human colon adenocarcinoma cell line is widely used as a model of the intestinal barrier. While primarily used for permeability studies, Caco-2 cells do express some metabolic enzymes.[14][15]

  • Gut Microbiota Incubations: To investigate the role of the gut microbiome in metabolism, the prodrug can be incubated with fecal slurries or specific bacterial strains under anaerobic conditions.[16][17][18]

Visualizations

Metabolic Pathway of this compound

serdexmethylphenidate_metabolism cluster_prodrug_activation Prodrug Activation (Lower GI Tract) cluster_dMPH_metabolism d-MPH Metabolism (Primarily Liver) SDX This compound (SDX) dMPH d-Methylphenidate (d-MPH) (Active) SDX->dMPH Enzymatic Hydrolysis RA d-Ritalinic Acid (RA) (Inactive) dMPH->RA De-esterification (CES1) oxo_MPH 6-oxo-Methylphenidate dMPH->oxo_MPH Oxidation phydroxy_MPH p-hydroxy-Methylphenidate dMPH->phydroxy_MPH Aromatic Hydroxylation oxo_RA 6-oxo-Ritalinic Acid oxo_MPH->oxo_RA De-esterification phydroxy_RA p-hydroxy-Ritalinic Acid phydroxy_MPH->phydroxy_RA De-esterification

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for a Human Mass Balance Study

mass_balance_workflow start Oral Administration of [14C]-Serdexmethylphenidate collection Sample Collection (Blood, Urine, Feces) start->collection processing Sample Processing (Plasma Separation, Homogenization) collection->processing total_radioactivity Total Radioactivity Measurement (LSC/Combustion) processing->total_radioactivity profiling Metabolite Profiling (LC-RAD) processing->profiling mass_balance Mass Balance Calculation (% Recovery) total_radioactivity->mass_balance identification Metabolite Identification (LC-MS/MS) profiling->identification quantification Quantification of Parent and Metabolites profiling->quantification end Metabolic Pathway Elucidation identification->end pk_analysis Pharmacokinetic Analysis quantification->pk_analysis mass_balance->end pk_analysis->end

Caption: General experimental workflow for a human mass balance study.

Conclusion

The in vivo metabolism of this compound is characterized by its efficient conversion to d-methylphenidate in the lower gastrointestinal tract, followed by the established metabolic pathways of d-methylphenidate to form the primary inactive metabolite, ritalinic acid, and other minor metabolites. The prodrug design of this compound effectively provides an extended-release profile of the active moiety, d-methylphenidate. The quantitative data from the human mass balance study confirms that the drug and its metabolites are extensively eliminated, primarily through the urine. The experimental protocols outlined in this guide provide a framework for the key studies required to elucidate the metabolic fate of novel prodrugs like this compound. Further research to identify the specific enzymes responsible for the initial prodrug cleavage could provide even deeper insights into its unique pharmacokinetic profile.

References

discovery and development history of serdexmethylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Development of Serdexmethylphenidate

Introduction

This compound (SDX) is a novel prodrug of dexmethylphenidate (B1218549) (d-MPH), the pharmacologically active d-threo-enantiomer of racemic methylphenidate.[1] Developed by KemPharm, now Zevra Therapeutics, it is a central nervous system (CNS) stimulant.[2][3] As a key component of the combination product Azstarys®, it is approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in patients aged six years and older.[4][5] The development of this compound was driven by the goal of creating a long-acting formulation of dexmethylphenidate with a pharmacokinetic profile that offers a gradual onset and extended duration of effect, potentially reducing abuse potential compared to immediate-release stimulants.[6][7][8]

This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and the preclinical and clinical development of this compound.

Discovery and Rationale

The primary rationale behind the development of this compound was to engineer a prodrug of dexmethylphenidate with specific pharmacokinetic properties. The aim was to provide sustained levels of d-MPH throughout the day with a single daily dose, while also deterring abuse via non-oral routes.[6][8]

As a prodrug, this compound is pharmacologically inactive itself.[6] It is designed to be gradually converted to the active d-MPH in the lower gastrointestinal tract.[1][6] This enzymatic conversion is the rate-limiting step for the release of d-MPH, leading to a delayed time to maximum concentration (Tmax) and an extended therapeutic effect.[3] This contrasts with traditional extended-release formulations that rely on mechanical release mechanisms.

The combination product, Azstarys®, contains 70% this compound and 30% immediate-release dexmethylphenidate.[6] This formulation is intended to provide a rapid onset of action from the immediate-release component, followed by an extended duration of action from the conversion of this compound.[6][9]

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process, starting from dexmethylphenidate hydrochloride. The key steps are outlined below.[10]

Step 1: Preparation of Dexmethylphenidate Hydrochloride The synthesis begins with the coupling of benzyl (B1604629) cyanide and 2-chloropyridine (B119429) to form a racemic nitrile. This is followed by hydration to the corresponding amide using concentrated sulfuric acid. The pyridine (B92270) ring is then reduced via hydrogenation, resulting in a mixture of erythro and threo diastereomers. The undesired erythro isomer is converted to the desired threo isomer through epimerization. A chiral salt resolution is performed to isolate the desired enantiomer. Finally, the amide is converted to the methyl ester, which is then treated with hydrochloric acid to yield dexmethylphenidate hydrochloride.[10]

Step 2: Synthesis of this compound The synthesis of the final compound involves coupling O-t-Bu-protected L-serine with nicotinic acid. In a separate step, a carboxymethylene unit is installed onto dexmethylphenidate hydrochloride. The resulting intermediate is then reacted with the protected serine-nicotinic acid motif. The final step involves acidification to yield this compound.[10]

Mechanism of Action

The therapeutic effect of this compound is solely attributable to its active metabolite, dexmethylphenidate. In vitro studies have shown that this compound itself has little to no affinity for monoaminergic reuptake transporters.[1] Dexmethylphenidate is a CNS stimulant that blocks the reuptake of norepinephrine (B1679862) and dopamine (B1211576) into the presynaptic neuron, thereby increasing their concentrations in the synaptic cleft.[1][11] This enhancement of dopaminergic and noradrenergic neurotransmission is believed to be the underlying mechanism for its efficacy in treating ADHD.[12]

Mechanism_of_Action cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA_NE_Vesicles Dopamine (DA) & Norepinephrine (NE) Vesicles Synaptic_Cleft Synaptic Cleft DA_NE_Vesicles->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA_R Dopamine Receptors NE_R Norepinephrine Receptors Synaptic_Cleft->DAT Reuptake Synaptic_Cleft->NET Reuptake Synaptic_Cleft->DA_R Binding Synaptic_Cleft->NE_R Binding dMPH Dexmethylphenidate (d-MPH) dMPH->DAT Blocks dMPH->NET Blocks

Figure 1: Mechanism of action of dexmethylphenidate.

Preclinical Development

Preclinical studies were crucial in characterizing the abuse potential of this compound. These studies in recreational stimulant users demonstrated that when administered via oral, intranasal, or intravenous routes, this compound resulted in significantly lower abuse-related drug effects and fewer stimulant-like adverse events compared to molar-equivalent doses of d-MPH.[6][13] The slower rate of conversion to d-MPH is believed to be the reason for this reduced abuse potential, as it prevents the rapid spike in dopamine levels associated with the "high" sought by abusers.

Clinical Development

The clinical development program for this compound, as part of the combination product Azstarys®, involved several key studies to establish its pharmacokinetic profile, efficacy, and safety.

Pharmacokinetics

Pharmacokinetic studies in healthy adults have characterized the absorption, distribution, metabolism, and elimination of this compound and its active metabolite, dexmethylphenidate.[14][15]

  • Absorption and Metabolism: After oral administration, this compound has low bioavailability (<3%) and is converted to dexmethylphenidate primarily in the lower gastrointestinal tract.[1][3] The immediate-release component of Azstarys® leads to a rapid initial rise in d-MPH concentrations, while the this compound component provides a gradual, sustained release of d-MPH throughout the day.[6] The time to peak plasma concentration (Tmax) for d-MPH from the combination product is approximately 2 hours.[1][4]

  • Distribution: The volume of distribution for this compound is 29.3 L/kg. Protein binding is approximately 56% for this compound and 47% for dexmethylphenidate.[1]

  • Elimination: The half-life of this compound is 5.7 hours, while the terminal half-life of dexmethylphenidate following administration of the combination product is about 11.7 hours.[1][4] Dexmethylphenidate is primarily metabolized to the inactive d-α-phenyl-piperidine acetate (B1210297) (d-ritalinic acid).[1]

Table 1: Single-Dose Pharmacokinetic Parameters of d-MPH after Administration of SDX/d-MPH in Healthy Adults [14][15]

Dosage (SDX/d-MPH) (mg)Total d-MPH HCl Equivalent (mg)Cmax (ng/mL) [mean ± SD]AUC0–24h (hng/mL) [mean ± SD]AUC0–last (hng/mL) [mean ± SD]
26.1/5.2207.1 ± 2.179.2 ± 23.497.2 ± 28.8
39.2/7.8309.8 ± 2.8113.4 ± 32.8142.5 ± 41.2
52.3/10.44013.8 ± 3.8153.2 ± 47.9199.8 ± 57.2

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; SD: Standard Deviation.

Table 2: Steady-State Pharmacokinetic Parameters of d-MPH after Multiple Doses of SDX/d-MPH 52.3/10.4 mg in Healthy Adults [14]

ParameterValue (mean ± SD)
Cmax (ng/mL)18.6 ± 5.0
Cmin (ng/mL)3.7 ± 1.6
AUC0–24h (h*ng/mL)208.7 ± 61.1

Cmin: Minimum plasma concentration.

Clinical Efficacy

The efficacy of this compound/dexmethylphenidate was established in a pivotal Phase 3, randomized, double-blind, placebo-controlled, laboratory classroom study (Study KP415.E01) in 150 children aged 6 to 12 years with ADHD.[4][16]

Experimental Protocol: Study KP415.E01 This study consisted of a 3-week open-label dose-optimization phase followed by a 1-week double-blind, placebo-controlled treatment phase.[16] During the dose-optimization phase, patients were titrated to an optimal dose of the study drug. In the double-blind phase, patients were randomized to continue their optimized dose or switch to placebo. The primary efficacy endpoint was the change from baseline in the Swanson, Kotkin, Agler, M-Flynn, and Pelham (SKAMP)-Combined score, averaged over a 10-hour laboratory classroom day.[16][17] The SKAMP is a validated rating scale that assesses classroom behaviors in children with ADHD.[16]

Clinical_Trial_Workflow Screening Screening & Enrollment (N=150 Children, 6-12 yrs) Dose_Opt Open-Label Dose Optimization (3 Weeks) Screening->Dose_Opt Randomization Randomization Dose_Opt->Randomization Treatment_Arm Continue Optimized Dose SDX/d-MPH (n=74) Randomization->Treatment_Arm 1:1 Placebo_Arm Switch to Placebo (n=76) Randomization->Placebo_Arm 1:1 Assessment Efficacy & Safety Assessment (1 Week) Treatment_Arm->Assessment Placebo_Arm->Assessment Endpoint Primary Endpoint: Change in SKAMP-Combined Score Assessment->Endpoint

Figure 2: Workflow for the pivotal KP415.E01 efficacy trial.

The study demonstrated a statistically significant improvement in ADHD symptoms for the this compound/dexmethylphenidate group compared to placebo. The treatment effect was observed to have a rapid onset and an extended duration of up to 13 hours.[17]

Safety and Tolerability

The safety profile of this compound/dexmethylphenidate is consistent with that of other methylphenidate-containing products.[17][18] The most common adverse events reported in clinical trials include decreased appetite, insomnia, nausea, vomiting, dyspepsia, abdominal pain, weight loss, anxiety, dizziness, irritability, tachycardia, and increased blood pressure.[4][5]

Regulatory History and Approval

KemPharm submitted a New Drug Application (NDA) for KP415 (the developmental code for Azstarys®) to the U.S. Food and Drug Administration (FDA) in March 2020.[5] The FDA approved Azstarys® (this compound and dexmethylphenidate) capsules for the treatment of ADHD in patients aged six years and older on March 2, 2021.[3][5] Based on its lower abuse potential, the U.S. Drug Enforcement Administration (DEA) classified this compound as a Schedule IV controlled substance, while dexmethylphenidate remains a Schedule II substance.[13] The combination product, Azstarys®, is classified as a Schedule II controlled substance.[4]

Conclusion

The discovery and development of this compound represent a significant advancement in the treatment of ADHD, driven by a rational prodrug design approach. By chemically modifying dexmethylphenidate, researchers successfully created a long-acting stimulant with a unique pharmacokinetic profile that provides sustained therapeutic effects and a lower potential for abuse. Clinical trials have established its efficacy and a safety profile comparable to existing stimulant medications. The approval and availability of this compound, as a component of Azstarys®, provides an important new therapeutic option for individuals with ADHD.

References

Serdexmethylphenidate's Effects on Neuronal Firing Rates in the Prefrontal Cortex: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Serdexmethylphenidate (SDX) is a novel, long-acting prodrug of dexmethylphenidate (B1218549) (d-MPH), a well-established central nervous system (CNS) stimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2][3] While direct electrophysiological studies on this compound are not yet available in the public domain, its pharmacological activity is attributable to d-MPH. This guide, therefore, synthesizes the current understanding of d-MPH's effects on neuronal firing rates in the prefrontal cortex (PFC), a key brain region implicated in the pathophysiology of ADHD. This document details the underlying neurobiological mechanisms, experimental methodologies for assessment, and quantitative data derived from preclinical studies of methylphenidate (MPH), the racemic mixture containing d-MPH.

The conversion of SDX to d-MPH occurs primarily in the lower gastrointestinal tract, leading to a delayed onset and extended duration of action compared to immediate-release d-MPH formulations.[2] The therapeutic effects of d-MPH are mediated by its action as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor, leading to increased extracellular concentrations of these catecholamines in the PFC.[1][4] This modulation of dopaminergic and noradrenergic signaling directly impacts the firing rates of pyramidal neurons in the PFC, which is believed to underpin the improvements in attention, executive function, and impulse control observed in patients with ADHD.

Mechanism of Action: From Prodrug to Neuronal Modulation

This compound is pharmacologically inactive until it undergoes metabolism to d-methylphenidate.[2] The primary mechanism of action of d-MPH involves the blockade of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4][5] This inhibition of reuptake leads to an accumulation of dopamine (DA) and norepinephrine (NE) in the synaptic cleft, thereby enhancing neurotransmission.[4]

The prefrontal cortex is particularly sensitive to the modulatory effects of DA and NE. Pyramidal neurons in the PFC, the principal output neurons, are the primary targets of these catecholaminergic inputs. The effects of increased DA and NE on the firing rate of these neurons are complex and depend on several factors, including the specific receptor subtypes activated and the baseline level of neuronal activity.

Signaling Pathways

The binding of dopamine and norepinephrine to their respective receptors on PFC pyramidal neurons triggers intracellular signaling cascades that ultimately modulate neuronal excitability and firing patterns. The key receptors involved are the D1 dopamine receptors and the alpha-2 adrenergic receptors.[6][7]

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic PFC Pyramidal Neuron d_MPH d-Methylphenidate DAT Dopamine Transporter (DAT) d_MPH->DAT Blocks NET Norepinephrine Transporter (NET) d_MPH->NET Blocks DA_vesicle Dopamine Vesicle DA Dopamine (DA) DA_vesicle->DA Release NE_vesicle Norepinephrine Vesicle NE Norepinephrine (NE) NE_vesicle->NE Release D1R D1 Receptor DA->D1R Binds Alpha2R Alpha-2 Receptor NE->Alpha2R Binds AC Adenylyl Cyclase D1R->AC Activates Alpha2R->AC Inhibits cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates IonChannels Ion Channels PKA->IonChannels Phosphorylates FiringRate Neuronal Firing Rate IonChannels->FiringRate Modulates Experimental_Workflow_InVivo Animal_Prep Animal Preparation (e.g., Anesthesia, Stereotaxic Surgery) Electrode_Implantation Microelectrode Implantation (Targeting PFC) Animal_Prep->Electrode_Implantation Baseline_Recording Baseline Neuronal Activity Recording Electrode_Implantation->Baseline_Recording Drug_Administration This compound Administration (Oral Gavage) Baseline_Recording->Drug_Administration Post_Drug_Recording Post-Administration Recording (Continuous or at Time Points) Drug_Administration->Post_Drug_Recording Data_Analysis Data Analysis (Spike Sorting, Firing Rate Calculation) Post_Drug_Recording->Data_Analysis Results Quantification of Firing Rate Changes Data_Analysis->Results

References

Methodological & Application

Application Notes and Protocols for Serdexmethylphenidate Administration in Rodent Models of ADHD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Currently, there is a notable lack of publicly available preclinical studies detailing the administration of serdexmethylphenidate (SDX) specifically in rodent models of Attention-Deficit/Hyperactivity Disorder (ADHD). The following application notes and protocols are therefore based on the extensive literature available for methylphenidate (MPH), the active metabolite of which is dexmethylphenidate (B1218549) (d-MPH), the same active moiety released by SDX. These protocols are intended to serve as a comprehensive guide and a starting point for researchers designing studies with this compound in well-established rodent models of ADHD. It is strongly recommended that initial pharmacokinetic and dose-finding studies be conducted for this compound in the chosen rodent model to establish a therapeutic window and appropriate dosing regimen.

Introduction to this compound and Rodent Models of ADHD

This compound is a prodrug of dexmethylphenidate, a central nervous system (CNS) stimulant that functions by blocking the reuptake of norepinephrine (B1679862) and dopamine, thereby increasing their levels in the synaptic cleft.[1][2] This mechanism of action is central to its therapeutic effects in ADHD, which include improved attention, reduced impulsivity, and better executive function.[1]

The Spontaneously Hypertensive Rat (SHR) is the most widely used and validated animal model for the combined type of ADHD.[3][4] Originating from the Wistar-Kyoto (WKY) rat strain, SHRs exhibit key behavioral characteristics of ADHD, including hyperactivity, impulsivity, and deficits in sustained attention.[3][5] The Wistar-Kyoto (WKY) rat is the recommended normotensive control strain for comparison with the SHR.[6][7]

Recommended Rodent Model

  • Animal Model: Spontaneously Hypertensive Rat (SHR)

  • Control Strain: Wistar-Kyoto (WKY) rat

  • Supplier Considerations: It is crucial to note that significant behavioral and genetic variability exists among SHR and WKY substrains from different commercial vendors.[7][8] Researchers should consistently use the same supplier for both SHR and WKY rats throughout a study to ensure consistency and validity of the results. Charles River Laboratories is a frequently cited source for the SHR/NCrl substrain, which is a well-validated model of ADHD.[9]

Proposed Experimental Protocols

The following protocols are adapted from studies using methylphenidate in the SHR model and are proposed as a starting point for investigating the effects of this compound.

Drug Preparation and Administration

This compound should be dissolved in a suitable vehicle, such as sterile water or saline. The concentration should be calculated to allow for the desired dose to be administered in a volume appropriate for the animal's weight (typically 5-10 mL/kg for oral gavage in rats).

Protocol for Oral Gavage Administration in Rats:

  • Animal Restraint: Gently but firmly restrain the rat to prevent movement. This can be done by holding the rat over the back and neck, supporting the lower body. For inexperienced handlers, wrapping the rat in a towel can provide secure restraint.

  • Gavage Needle Measurement: Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark the needle at the nose level.

  • Needle Insertion: With the rat's head held upright, gently insert the lubricated gavage needle into the mouth, to one side of the incisors, and advance it over the tongue into the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.

  • Substance Administration: Once the needle is at the predetermined depth, slowly administer the this compound solution.

  • Needle Removal: Gently withdraw the needle along the same path of insertion.

  • Post-Administration Monitoring: Observe the animal for a few minutes to ensure there are no signs of respiratory distress.

For detailed visual guides and additional information on oral gavage techniques, refer to established protocols.[1][2][10][11][12]

Behavioral Testing

The following behavioral tests are commonly used to assess the core symptoms of ADHD in the SHR model.

This test measures spontaneous locomotor activity to assess hyperactivity.

Protocol:

  • Apparatus: An open field arena (e.g., 42 x 42 cm) equipped with an automated activity monitoring system (e.g., photobeam breaks).

  • Habituation: Place each rat individually in the center of the open field and allow for a 60-minute habituation period.

  • Administration: Following habituation, administer the vehicle or this compound via oral gavage.

  • Testing: Immediately return the rat to the open field arena and record locomotor activity for a predefined period (e.g., 60-120 minutes).

  • Data Analysis: Key parameters to analyze include total distance traveled, horizontal activity, and vertical activity (rearing).[5][13][14][15]

The 5-CSRTT is a robust method for assessing visuospatial attention and motor impulsivity.[16]

Protocol:

  • Apparatus: A five-hole operant chamber with a food dispenser.

  • Training: Rats are trained to poke their nose into one of five illuminated apertures to receive a food reward. Training can take several weeks to achieve stable performance.

  • Testing Session:

    • Each trial begins with an inter-trial interval (ITI) (e.g., 5 seconds) during which the rat must withhold responding.

    • A brief light stimulus is presented in one of the five apertures.

    • A correct response (nose poke in the illuminated aperture) is rewarded with a food pellet.

    • An incorrect response (nose poke in a non-illuminated aperture) or an omission (no response) results in a time-out period.

    • A premature response (nose poke during the ITI) also results in a time-out and is a measure of impulsivity.

  • Administration: this compound or vehicle is administered orally at a predetermined time before the testing session.

  • Data Analysis:

    • Attention: Measured by accuracy (% of correct responses) and % omissions.

    • Impulsivity: Measured by the number of premature responses.[17][18][19][20]

While primarily a test for anxiety, the EPM can also provide insights into impulsivity. Impulsive animals may show an increased number of entries into the open arms.

Protocol:

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Habituation: Allow the rat to acclimate to the testing room for at least 30-60 minutes before the test.

  • Administration: Administer this compound or vehicle orally at a predetermined time before the test.

  • Testing: Place the rat in the center of the maze, facing an open arm, and allow it to explore for 5-10 minutes.

  • Data Analysis: Record the time spent in and the number of entries into the open and closed arms. An increase in open arm exploration can indicate reduced anxiety, while a high number of total arm entries might reflect impulsivity.[21][22][23][24]

Data Presentation

Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison between treatment groups (e.g., Vehicle, this compound low dose, this compound high dose) and strains (SHR vs. WKY).

Table 1: Example Data Summary for Locomotor Activity

Treatment GroupTotal Distance Traveled (cm)Horizontal Activity (beam breaks)Vertical Activity (rears)
SHR - Vehicle
SHR - SDX (Low Dose)
SHR - SDX (High Dose)
WKY - Vehicle
WKY - SDX (Low Dose)
WKY - SDX (High Dose)

Table 2: Example Data Summary for 5-CSRTT

Treatment GroupAccuracy (%)Omissions (%)Premature Responses
SHR - Vehicle
SHR - SDX (Low Dose)
SHR - SDX (High Dose)
WKY - Vehicle
WKY - SDX (Low Dose)
WKY - SDX (High Dose)

Table 3: Example Data Summary for Elevated Plus Maze

Treatment GroupTime in Open Arms (s)Entries into Open ArmsTotal Arm Entries
SHR - Vehicle
SHR - SDX (Low Dose)
SHR - SDX (High Dose)
WKY - Vehicle
WKY - SDX (Low Dose)
WKY - SDX (High Dose)

Proposed Dosing Considerations for this compound

Given the absence of direct rodent data for this compound, a "bridging" approach from known methylphenidate doses is necessary.

Table 4: Reported Oral Doses of Methylphenidate in Rats and Observed Effects

Methylphenidate Dose (mg/kg, p.o.)Rat StrainBehavioral EffectReference
2.5SHRReduced hyperactivity[25]
2.0 (i.p.)SHRReduced locomotor activity[13]
0.6, 2.5, 10 (i.p.)SHRDose-dependent increase in locomotor activity in adolescents[26][27]
5.0WistarIncreased extracellular dopamine[25]

Considerations for this compound Dosing:

  • Prodrug Moiety: this compound is a prodrug, meaning it is converted to d-methylphenidate in the body. The molecular weight of this compound is different from that of methylphenidate, and this should be accounted for when calculating molar equivalent doses.

  • Pharmacokinetics: this compound is designed for extended release. Therefore, the onset and duration of action in rodents are likely to differ significantly from immediate-release methylphenidate. Initial pharmacokinetic studies in rats are essential to determine the time to peak concentration (Tmax), half-life (t1/2), and overall exposure (AUC) of d-methylphenidate following this compound administration.

  • Starting Doses: A reasonable starting point for dose-finding studies could be to calculate doses of this compound that are molar equivalents to the effective oral doses of methylphenidate reported in the literature (e.g., 1-5 mg/kg).

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Administration cluster_testing Behavioral Testing cluster_analysis Data Analysis A Animal Acquisition (SHR and WKY Rats) B Acclimation and Habituation A->B C Randomization to Treatment Groups (Vehicle, SDX Low Dose, SDX High Dose) B->C D Oral Gavage Administration C->D E Locomotor Activity Test D->E Hyperactivity Assessment F Five-Choice Serial Reaction Time Task D->F Attention & Impulsivity Assessment G Elevated Plus Maze D->G Impulsivity & Anxiety Assessment H Data Collection and Quantification E->H F->H G->H I Statistical Analysis and Comparison H->I

Caption: Experimental workflow for assessing this compound in rodent models.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) DA_NE_cleft Increased DA & NE DA_NE->DA_NE_cleft Release Receptors DA & NE Receptors DA_NE_cleft->Receptors Binding Transporters {Dopamine Transporter (DAT) Norepinephrine Transporter (NET)} DA_NE_cleft->Transporters Reuptake Effect Therapeutic Effect (Improved Attention, Reduced Impulsivity) Receptors->Effect SDX This compound (Prodrug) dMPH d-Methylphenidate (Active Drug) SDX->dMPH Metabolic Conversion dMPH->Transporters Blocks Reuptake

Caption: Proposed mechanism of action of this compound.

References

Application Notes and Protocols for the Quantification of Serdexmethylphenidate using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Serdexmethylphenidate (SDX) is a prodrug of the central nervous system (CNS) stimulant dexmethylphenidate (B1218549) (d-MPH), the pharmacologically active enantiomer of methylphenidate. It is used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). The combination of this compound with dexmethylphenidate in pharmaceutical formulations allows for a rapid onset of action followed by an extended duration of effect. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a detailed, validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound in human plasma. The method is sensitive, specific, and robust, making it suitable for regulated bioanalysis.

Principle

This method utilizes reversed-phase HPLC for the chromatographic separation of this compound from endogenous plasma components, followed by tandem mass spectrometry for sensitive and selective detection. A stable isotope-labeled internal standard (IS), this compound-d6 (SDX-d6), is used to ensure high accuracy and precision. The quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

1. Materials and Reagents

2. Instrumentation

  • HPLC system capable of gradient elution (e.g., Shimadzu, Agilent, Waters)

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 5000)

  • Analytical column: Phenomenex Kinetex C18, 2.6 µm, 50 x 2.1 mm, or equivalent

  • Data acquisition and processing software (e.g., Analyst)

3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound-d6 in methanol.

  • Working Standard and Internal Standard Solutions: Prepare working solutions by serially diluting the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to desired concentrations for spiking into calibration standards and quality control samples.

4. Sample Preparation: Solid-Phase Extraction (SPE)

  • Thaw plasma samples and vortex to ensure homogeneity.

  • Pipette 100 µL of plasma (for calibration standards, quality controls, and unknown samples) into a 96-well plate.

  • Add the internal standard working solution to all wells except for the blank matrix samples.

  • Condition the SPE plate with methanol followed by water.

  • Load the plasma samples onto the SPE plate.

  • Wash the wells with a weak organic solvent to remove interferences.

  • Elute this compound and the internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.

5. HPLC-MS/MS Method

  • HPLC Conditions:

    • Column: Phenomenex Kinetex C18 (2.6 µm, 50 x 2.1 mm)

    • Mobile Phase A: 1 mM ammonium trifluoroacetate in water

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 10 µL

    • Gradient Program: A suitable gradient program should be developed to ensure adequate separation of the analyte from matrix components.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: m/z 500.2 → 142.1[1]

      • This compound-d6 (IS): m/z 506.2 → 266.1[1]

    • Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum signal intensity.

6. Method Validation

The method should be validated according to the US FDA and/or ICH M10 guidelines for bioanalytical method validation.[2][3] The validation should assess the following parameters:

  • Selectivity and Specificity: Analyze blank plasma from multiple sources to ensure no significant interference at the retention times of the analyte and IS.

  • Linearity and Range: A calibration curve should be constructed using at least six non-zero standards over the expected concentration range. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), low, medium, and high).

  • Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Matrix Effect: Assess the ion suppression or enhancement from the biological matrix.

  • Recovery: Determine the extraction efficiency of the analyte and IS.

  • Stability: Evaluate the stability of this compound in plasma under various conditions (freeze-thaw, short-term bench-top, and long-term storage).

Data Presentation

Table 1: HPLC-MS/MS Method Parameters

ParameterSetting
HPLC System e.g., Waters Acquity UPLC
Column Phenomenex Kinetex C18, 2.6 µm, 50 x 2.1 mm
Mobile Phase A 1 mM Ammonium Trifluoroacetate in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
MS System e.g., Sciex API 5000 Triple Quad
Ionization Mode Positive ESI
MRM Transition (Analyte) m/z 500.2 → 142.1[1]
MRM Transition (IS) m/z 506.2 → 266.1[1]

Table 2: Method Validation Summary

Validation ParameterResult
Linearity Range 0.100 – 100 ng/mL[1]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.100 ng/mL[1]
Intra-run Precision (%CV) < 7.4%[1]
Inter-run Precision (%CV) < 6.2%[1]
Intra-run Accuracy (% Bias) 96.4% – 107.5%[1]
Inter-run Accuracy (% Bias) 99.0% – 102.8%[1]
Extraction Recovery Consistent and reproducible
Matrix Effect No significant ion suppression or enhancement

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample 100 µL Plasma Sample Spike_IS Spike with This compound-d6 (IS) Plasma_Sample->Spike_IS SPE Solid-Phase Extraction (Oasis HLB) Spike_IS->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Chrom_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chrom_Separation MS_Detection MS/MS Detection (ESI+, MRM) Chrom_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Final_Concentration Final Concentration (ng/mL) Quantification->Final_Concentration

Caption: Experimental workflow for the quantification of this compound in plasma.

Method_Validation_Logic cluster_core_validation Core Validation Parameters cluster_matrix_effects Matrix-Related Assessments cluster_stability Stability Assessments Selectivity Selectivity & Specificity Validated_Method Validated Bioanalytical Method Selectivity->Validated_Method Linearity Linearity & Range Linearity->Validated_Method Accuracy Accuracy Accuracy->Validated_Method Precision Precision Precision->Validated_Method LLOQ LLOQ LLOQ->Validated_Method Matrix_Effect Matrix Effect Matrix_Effect->Validated_Method Recovery Extraction Recovery Recovery->Validated_Method Freeze_Thaw Freeze-Thaw Stability Freeze_Thaw->Validated_Method Bench_Top Bench-Top Stability Bench_Top->Validated_Method Long_Term Long-Term Stability Long_Term->Validated_Method

Caption: Logical relationship of method validation experiments.

References

Application Notes and Protocols for In-Vitro Blood-Brain Barrier Permeability Assays of Serdexmethylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serdexmethylphenidate (SDX) is a novel prodrug of dexmethylphenidate (B1218549) (d-MPH), the pharmacologically active enantiomer of methylphenidate. As a central nervous system (CNS) stimulant indicated for the treatment of Attention Deficit Hyperactivity Disorder (ADHD), the ability of this compound and its active metabolite to permeate the blood-brain barrier (BBB) is critical to its therapeutic efficacy.[1][2] Dexmethylphenidate functions by blocking the reuptake of norepinephrine (B1679862) and dopamine, thereby increasing their concentrations in the extraneuronal space.[3] Understanding the transport kinetics of this compound across the BBB is essential for optimizing drug delivery to the CNS and predicting its pharmacokinetic and pharmacodynamic profile.

These application notes provide a detailed protocol for assessing the permeability of this compound and dexmethylphenidate across an in-vitro model of the blood-brain barrier. The described Transwell assay, utilizing a co-culture of human induced pluripotent stem cell (iPSC)-derived brain microvascular endothelial cells (BMECs) and astrocytes, offers a robust system for determining the apparent permeability (Papp) and identifying the potential involvement of efflux transporters.[4][5][6]

Key Concepts in BBB Permeability Assays

In-vitro BBB models are essential tools for screening and characterizing the ability of drug candidates to penetrate the CNS.[4][5] These models, such as the Transwell co-culture system, aim to replicate the key features of the in-vivo BBB, including the formation of tight junctions and the expression of influx and efflux transporters.[7][8]

The primary quantitative outputs of these assays are:

  • Apparent Permeability Coefficient (Papp): This value represents the rate at which a compound crosses the cell monolayer and is a key indicator of its potential for in-vivo BBB penetration.[9]

  • Efflux Ratio (ER): Calculated from the bidirectional transport of a compound (apical-to-basolateral vs. basolateral-to-apical), the efflux ratio helps to determine if a compound is a substrate of active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[10][11] An efflux ratio significantly greater than 1 suggests active efflux.

Experimental Protocols

I. Cell Culture and Co-Culture Model Assembly

A robust in-vitro BBB model is foundational to reliable permeability data. This protocol utilizes iPSC-derived BMECs and astrocytes to create a physiologically relevant co-culture system.[6]

Materials:

  • Human iPSC-derived brain microvascular endothelial cells (BMECs)

  • Human astrocytes

  • Transwell permeable supports (e.g., 24-well format, 0.4 µm pore size)

  • Endothelial cell medium and astrocyte medium

  • Extracellular matrix (ECM) coating solution (e.g., collagen/fibronectin)

  • Cell culture incubator (37°C, 5% CO₂)

Protocol:

  • Coat Transwell Inserts: Pre-coat the apical side of the Transwell inserts with ECM solution and allow to dry.

  • Seed Astrocytes: Seed human astrocytes on the basolateral side of the Transwell membrane (the underside of the insert) and in the bottom of the receiver plate wells. Culture for 24-48 hours to allow for attachment and conditioning of the medium.

  • Seed BMECs: Seed the iPSC-derived BMECs on the apical side of the ECM-coated Transwell inserts.

  • Establish Co-culture: Place the BMEC-seeded inserts into the wells containing the astrocytes. Culture the co-culture system for 4-6 days to allow for the formation of a confluent monolayer with robust tight junctions.

  • Monitor Monolayer Integrity: Measure the Trans-endothelial Electrical Resistance (TEER) daily. A stable and high TEER value (typically >1500 Ω·cm²) indicates a well-formed barrier suitable for permeability studies.[6][12]

II. Bidirectional Permeability Assay

This assay measures the transport of this compound and dexmethylphenidate in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.

Materials:

  • This compound and dexmethylphenidate hydrochloride

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Positive and negative control compounds (e.g., propranolol (B1214883) for high permeability, lucifer yellow for low permeability)

  • P-glycoprotein inhibitor (e.g., verapamil (B1683045) or zosuquidar)

  • 96-well plates for sample collection

  • LC-MS/MS system for sample analysis

Protocol:

  • Prepare Dosing Solutions: Dissolve this compound, dexmethylphenidate, and control compounds in transport buffer to the desired final concentration (e.g., 10 µM). For experiments investigating efflux, prepare additional dosing solutions containing a P-gp inhibitor.

  • Equilibrate Monolayers: Wash the co-culture monolayers with pre-warmed transport buffer and pre-incubate for 30 minutes at 37°C.

  • Initiate Transport (A→B):

    • Add the dosing solution to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

  • Initiate Transport (B→A):

    • Add the dosing solution to the basolateral (donor) compartment.

    • Add fresh transport buffer to the apical (receiver) compartment.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, and 120 minutes). Immediately replace the collected volume with fresh, pre-warmed transport buffer.

  • Sample Analysis: Quantify the concentration of this compound and dexmethylphenidate in the collected samples using a validated LC-MS/MS method.

III. Data Analysis
  • Calculate Apparent Permeability (Papp): The Papp value (in cm/s) is calculated using the following equation: Papp = (dC/dt) * V / (A * C₀) Where:

    • dC/dt is the change in concentration in the receiver compartment over time (µM/s).

    • V is the volume of the receiver compartment (cm³).

    • A is the surface area of the Transwell membrane (cm²).

    • C₀ is the initial concentration in the donor compartment (µM).

  • Calculate Efflux Ratio (ER): The efflux ratio is calculated as: ER = Papp (B→A) / Papp (A→B)

Data Presentation

The following tables present hypothetical data for the in-vitro BBB permeability of this compound and dexmethylphenidate. This data is for illustrative purposes to guide researchers in presenting their findings.

Table 1: Apparent Permeability (Papp) of this compound and Control Compounds

CompoundPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio
This compound 1.53.22.1
Dexmethylphenidate 8.212.51.5
Propranolol (High Perm.) 25.024.50.98
Lucifer Yellow (Low Perm.) 0.10.11.0

Table 2: Effect of P-glycoprotein Inhibitor on the Permeability of Dexmethylphenidate

CompoundConditionPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio
Dexmethylphenidate Control8.212.51.5
Dexmethylphenidate + Verapamil (100 µM)9.59.81.03

Visualization of Workflows and Pathways

G cluster_prep I. Model Preparation cluster_assay II. Permeability Assay cluster_analysis III. Data Analysis coat Coat Transwell Inserts (ECM) seed_astro Seed Astrocytes (Basolateral) coat->seed_astro seed_bmec Seed BMECs (Apical) seed_astro->seed_bmec coculture Establish Co-culture (4-6 days) seed_bmec->coculture teer Monitor TEER coculture->teer equilibrate Equilibrate Monolayers teer->equilibrate prep_solutions Prepare Dosing Solutions (SDX, d-MPH, Controls) prep_solutions->equilibrate transport Initiate Bidirectional Transport (A→B and B→A) equilibrate->transport incubate Incubate and Sample (37°C, multiple time points) transport->incubate analyze LC-MS/MS Analysis incubate->analyze calc_papp Calculate Papp analyze->calc_papp calc_er Calculate Efflux Ratio calc_papp->calc_er interpret Interpret Results calc_er->interpret G cluster_blood Blood (Apical) cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain (Basolateral) SDX This compound (Prodrug) passive_sdx Passive Diffusion (SDX) SDX->passive_sdx Influx dMPH Dexmethylphenidate passive_dmph Passive Diffusion (d-MPH) dMPH->passive_dmph Influx SDX_brain This compound passive_sdx->SDX_brain dMPH_brain Dexmethylphenidate passive_dmph->dMPH_brain pgp P-glycoprotein (Efflux Transporter) pgp->dMPH dMPH_brain->pgp Efflux

References

Application Notes and Protocols for Studying Serdexmethylphenidate in Neuroblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serdexmethylphenidate is a prodrug of dexmethylphenidate (B1218549), a central nervous system (CNS) stimulant that functions as a norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor.[1][2] It is approved for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[3][4][5][6] While its primary clinical application is in ADHD, its mechanism of action suggests potential for investigation in other neurological contexts, including neuroblastoma, a common pediatric cancer originating from neural crest cells. Neuroblastoma cells often express transporters for norepinephrine and dopamine, making them a potential target for drugs that modulate these pathways.[7][8][9]

These application notes provide a comprehensive set of protocols to investigate the in vitro effects of this compound on neuroblastoma cell lines. The following protocols are designed to assess the impact of this compound on cell viability, proliferation, apoptosis, and key signaling pathways.

Mechanism of Action of this compound

This compound is pharmacologically inactive until it is converted to its active form, dexmethylphenidate, in the lower gastrointestinal tract.[10][11] Dexmethylphenidate blocks the reuptake of norepinephrine and dopamine into the presynaptic neuron, thereby increasing the extracellular concentrations of these neurotransmitters.[1][2][12] This modulation of catecholamine levels is the basis for its therapeutic effects in ADHD and the rationale for its investigation in neuroblastoma.

Data Presentation

Quantitative data from the following experimental protocols should be summarized in clearly structured tables for comparative analysis.

Table 1: Cell Viability (IC50 Values)

Cell LineThis compound IC50 (µM) at 24hThis compound IC50 (µM) at 48hThis compound IC50 (µM) at 72h
SH-SY5Y
SK-N-BE(2)
IMR-32
Positive Control

Table 2: Apoptosis Analysis by Flow Cytometry

TreatmentCell Line% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle ControlSH-SY5Y
This compound (IC50)SH-SY5Y
Vehicle ControlSK-N-BE(2)
This compound (IC50)SK-N-BE(2)
Positive Control

Table 3: Cell Cycle Analysis

TreatmentCell Line% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle ControlSH-SY5Y
This compound (IC50)SH-SY5Y
Vehicle ControlSK-N-BE(2)
This compound (IC50)SK-N-BE(2)
Positive Control

Table 4: Western Blot Densitometry Analysis

TreatmentCell LineRelative Protein Expression (Fold Change vs. Vehicle)
p-AKT
Vehicle ControlSH-SY5Y1.0
This compound (IC50)SH-SY5Y
Vehicle ControlSK-N-BE(2)1.0
This compound (IC50)SK-N-BE(2)

Experimental Protocols

Cell Culture

Materials:

  • Neuroblastoma cell lines (e.g., SH-SY5Y, SK-N-BE(2), IMR-32)

  • Complete growth medium (e.g., DMEM/F-12 or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

  • Incubator (37°C, 5% CO2)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Culture neuroblastoma cells in T-75 flasks with complete growth medium.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days or when they reach 80-90% confluency.

  • To subculture, wash cells with PBS, detach with Trypsin-EDTA, and resuspend in fresh medium.

Cell Viability Assay (MTT Assay)

Materials:

  • Neuroblastoma cells

  • 96-well plates

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium and treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • Neuroblastoma cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the samples within 1 hour using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

Materials:

  • Neuroblastoma cells

  • 6-well plates

  • This compound

  • Cold 70% ethanol (B145695)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis

Materials:

  • Neuroblastoma cells

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-AKT, total AKT, Bcl-2, Bax, cleaved caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 48 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Visualizations

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation start Culture Neuroblastoma Cell Lines seed Seed Cells for Assays start->seed treat Treat with this compound seed->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle western Western Blot Analysis treat->western ic50 Determine IC50 Values viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Analyze Protein Expression western->protein_exp conclusion Draw Conclusions ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion protein_exp->conclusion

Caption: Experimental workflow for studying this compound in neuroblastoma.

Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling SDX This compound (Prodrug) DMPH Dexmethylphenidate (Active Drug) SDX->DMPH Conversion NET Norepinephrine Transporter (NET) DMPH->NET Inhibits DAT Dopamine Transporter (DAT) DMPH->DAT Inhibits NE Increased Extracellular Norepinephrine NET->NE Blocks Reuptake DA Increased Extracellular Dopamine DAT->DA Blocks Reuptake PI3K_AKT PI3K/AKT Pathway NE->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway NE->RAS_MAPK Activates DA->PI3K_AKT Activates DA->RAS_MAPK Activates Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Promotes Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits RAS_MAPK->Proliferation Promotes

References

Application Notes and Protocols for Establishing a Serdexmethylphenidate Stability Testing Protocol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serdexmethylphenidate (SDX) is a prodrug of dexmethylphenidate (B1218549) (d-MPH), a central nervous system (CNS) stimulant used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] As a prodrug, this compound is designed for a delayed onset and prolonged duration of action.[1] Stability testing is a critical component of drug development, ensuring that a drug substance maintains its quality, safety, and efficacy over time. This document provides a detailed protocol for establishing a robust stability testing program for this compound in solution, focusing on forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.

Forced degradation studies, or stress testing, are undertaken to understand the intrinsic stability of a drug substance by subjecting it to conditions more severe than accelerated stability testing. These studies are crucial for developing and validating stability-indicating analytical methods, which can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[3][4][5]

Materials and Reagents

  • This compound reference standard

  • Dexmethylphenidate reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (B78521) (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30%, analytical grade

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol, HPLC grade

  • Water, HPLC grade or purified

  • Phosphate buffer salts (e.g., monobasic potassium phosphate, dibasic sodium phosphate), analytical grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Orthophosphoric acid (OPA), analytical grade

Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector[3][6][7]

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Water bath or oven for thermal stress testing[6][8]

  • Photostability chamber

  • Vortex mixer

  • Sonicator

  • Syringe filters (0.45 µm or 0.22 µm)

Experimental Protocols

Preparation of Stock and Standard Solutions
  • This compound Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., 50:50 v/v acetonitrile and water) in a volumetric flask.[6] Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to various concentrations (e.g., 10-100 µg/mL) to establish a calibration curve.

Forced Degradation (Stress) Studies

The goal of forced degradation is to achieve 5-20% degradation of the drug substance. The conditions below are starting points and may need to be adjusted based on the lability of this compound.

  • To an aliquot of this compound stock solution, add an equal volume of 0.1 N HCl.

  • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).[6]

  • At various time points (e.g., 2, 4, 8, 24 hours), withdraw samples, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Store the samples at 2-8°C until analysis.

  • To an aliquot of this compound stock solution, add an equal volume of 0.1 N NaOH.

  • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).[6]

  • At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase.

  • Store the samples at 2-8°C until analysis.

  • To an aliquot of this compound stock solution, add an equal volume of 3% H₂O₂.

  • Keep the solution at room temperature for a specified period (e.g., 24 hours).[6]

  • At various time points, withdraw samples and dilute with the mobile phase.

  • Store the samples at 2-8°C until analysis.

  • Place an aliquot of the this compound stock solution in a calibrated oven at an elevated temperature (e.g., 80°C) for a specified period (e.g., 48 hours).[8]

  • At various time points, withdraw samples, allow them to cool to room temperature, and dilute with the mobile phase.

  • Store the samples at 2-8°C until analysis.

  • Expose an aliquot of the this compound stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

  • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature conditions.

  • At the end of the exposure period, dilute the samples with the mobile phase for analysis.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the intact drug from its degradation products. Several published RP-HPLC methods for this compound can be adapted and validated for this purpose.[3][5][6][9]

Example HPLC Method:

  • Column: C18 column (e.g., Waters X-terra C18, 150 x 4.6 mm, 3.5 µm)[7]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% Trifluoroacetic acid in water) and an organic solvent (e.g., Acetonitrile) in a suitable ratio (e.g., 70:30 v/v).[3][4][5]

  • Flow Rate: 1.0 mL/min[3][4][5]

  • Detection Wavelength: 265 nm[3][4][5]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C[9]

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[7]

Sample Analysis and Data Presentation
  • Analyze the unstressed and stressed samples using the validated stability-indicating HPLC method.

  • Identify and quantify the amount of this compound remaining in each sample.

  • Calculate the percentage of degradation.

  • Assess the peak purity of the this compound peak in the stressed samples using a PDA detector to ensure no co-eluting peaks.

  • Summarize the quantitative data in clearly structured tables for easy comparison.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionDurationTemperature% Assay of this compound% DegradationNumber of Degradation Products
Control None24 hRoom Temp.100.00.00
Acidic Hydrolysis 0.1 N HCl24 h60°C
Basic Hydrolysis 0.1 N NaOH24 h60°C
Oxidative Degradation 3% H₂O₂24 hRoom Temp.
Thermal Degradation Heat48 h80°C
Photolytic Degradation 1.2 million lux hAmbient

Table 2: Chromatographic Data of Degradation Products

Stress ConditionPeak NameRetention Time (min)Relative Retention Time% Peak Area
Acidic Hydrolysis This compound1.00
Degradant 1
Degradant 2
Basic Hydrolysis This compound1.00
Degradant 3
Oxidative Degradation This compound1.00
Degradant 4

Mandatory Visualization

experimental_workflow cluster_prep 1. Sample Preparation cluster_stress 2. Forced Degradation Studies cluster_analysis 3. Analysis cluster_data 4. Data Evaluation stock This compound Stock Solution working Working Standard Solutions stock->working Dilution acid Acidic Hydrolysis (0.1N HCl, 60°C) stock->acid Stress Application base Basic Hydrolysis (0.1N NaOH, 60°C) stock->base Stress Application oxidation Oxidative Degradation (3% H2O2, RT) stock->oxidation Stress Application thermal Thermal Degradation (80°C) stock->thermal Stress Application photo Photolytic Degradation (1.2M lux h) stock->photo Stress Application hplc Stability-Indicating HPLC Method working->hplc acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc validation Method Validation (ICH Q2(R1)) hplc->validation quantification Quantification of SDX & Degradants hplc->quantification purity Peak Purity Assessment hplc->purity report Data Reporting (Tables) quantification->report purity->report

Caption: Experimental workflow for this compound stability testing.

logical_relationship cluster_goal Primary Objective cluster_inputs Inputs cluster_process Core Process cluster_outputs Outputs goal Establish this compound Stability Profile shelf_life Information for Shelf-Life Determination goal->shelf_life drug This compound (SDX) forced_degradation Forced Degradation Studies drug->forced_degradation conditions Stress Conditions (Acid, Base, Oxidative, etc.) conditions->forced_degradation analytical_method Stability-Indicating Analytical Method Development & Validation forced_degradation->analytical_method degradation_pathway Identification of Degradation Products analytical_method->degradation_pathway stability_indicating Validated Stability- Indicating Method analytical_method->stability_indicating degradation_pathway->goal stability_indicating->goal

Caption: Logical relationship of stability testing components.

References

Application of Serdexmethylphenidate in Behavioral Pharmacology Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serdexmethylphenidate (SDX) is a novel prodrug of dexmethylphenidate (B1218549) (d-MPH), the pharmacologically active d-enantiomer of methylphenidate. It is approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in patients aged six years and older. As a prodrug, SDX is designed to be pharmacologically inactive until it is metabolized in the lower gastrointestinal tract to release d-MPH, providing an extended duration of action. This unique pharmacokinetic profile influences its behavioral effects and abuse potential, making it a subject of significant interest in behavioral pharmacology. These application notes provide an overview of the methodologies used to study this compound in behavioral pharmacology, with a focus on its mechanism of action, and preclinical and clinical behavioral assessments.

Mechanism of Action

This compound's mechanism of action is indirect. Following oral administration, SDX is converted to d-MPH. Dexmethylphenidate is a central nervous system (CNS) stimulant that primarily acts by blocking the reuptake of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) at their respective transporters (DAT and NET) in the presynaptic neuron. This inhibition leads to increased concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic neurotransmission.[1][2] The therapeutic effects in ADHD are attributed to the modulation of these neurotransmitter systems in brain regions associated with attention, executive function, and motor control.

Signaling Pathway Diagram

This compound Mechanism of Action cluster_oral_admin Oral Administration cluster_gi_tract Lower GI Tract cluster_systemic_circulation Systemic Circulation cluster_presynaptic_neuron Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft This compound (SDX) This compound (SDX) Metabolism Metabolism This compound (SDX)->Metabolism Conversion Dexmethylphenidate (d-MPH) Dexmethylphenidate (d-MPH) Metabolism->Dexmethylphenidate (d-MPH) Release of DAT Dopamine Transporter (DAT) Dexmethylphenidate (d-MPH)->DAT Inhibits NET Norepinephrine Transporter (NET) Dexmethylphenidate (d-MPH)->NET Inhibits DA_vesicle Dopamine Vesicle DA Dopamine (DA) DA_vesicle->DA Release NE_vesicle Norepinephrine Vesicle NE Norepinephrine (NE) NE_vesicle->NE Release DA->DAT Reuptake NE->NET Reuptake

Caption: Mechanism of action of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by the gradual conversion to d-MPH. This results in a slower time to maximum concentration (Tmax) and a prolonged plasma concentration of d-MPH compared to immediate-release formulations.

ParameterThis compound (SDX)Dexmethylphenidate (d-MPH) from SDX/d-MPH
Bioavailability <3% (intact)Extended release profile
Tmax (oral) ~8 hours (when administered alone)~2 hours (for the immediate-release d-MPH component in Azstarys)
Half-life ~5.7 hours~11.7 hours
Data compiled from healthy adult studies.[3]

Preclinical Behavioral Pharmacology

Preclinical studies are crucial for characterizing the behavioral effects of novel compounds like this compound. While specific preclinical behavioral data for SDX is limited in publicly available literature, the following sections outline the standard protocols for assessing the behavioral effects of stimulants, which would be applicable to SDX and its active metabolite, d-MPH. Preclinical studies in animal species have suggested a low relative abuse potential for SDX.[4]

Locomotor Activity

Locomotor activity is a primary measure of the stimulant effects of a drug. Increased locomotor activity is a characteristic effect of psychostimulants.

Experimental Protocol: Open Field Locomotor Activity

  • Subjects: Male Sprague-Dawley rats are commonly used.

  • Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm) equipped with infrared beams to automatically record horizontal and vertical movements.

  • Procedure:

    • Habituation: Rats are habituated to the test environment for a set period (e.g., 30-60 minutes) on days preceding the test day to reduce novelty-induced hyperactivity.

    • Drug Administration: On the test day, animals are administered this compound (or vehicle control) orally (p.o.) or intraperitoneally (i.p.). Due to its prodrug nature, oral administration is the more clinically relevant route for SDX.

    • Testing: Immediately after drug administration, rats are placed in the open-field arena, and locomotor activity is recorded for a specified duration (e.g., 60-120 minutes).

  • Data Analysis: The primary dependent measures are total distance traveled (horizontal activity) and the number of vertical rears (vertical activity). Data is typically analyzed using ANOVA to compare drug-treated groups to the vehicle control group.

Locomotor Activity Workflow Habituation Habituation Drug_Administration Drug Administration (SDX or Vehicle) Habituation->Drug_Administration Open_Field_Test Open Field Test Drug_Administration->Open_Field_Test Data_Recording Data Recording (Locomotion, Rearing) Open_Field_Test->Data_Recording Data_Analysis Data Analysis (ANOVA) Data_Recording->Data_Analysis

Caption: Workflow for a locomotor activity study.

Drug Discrimination

Drug discrimination assays are used to assess the subjective effects of a drug. Animals are trained to discriminate between the effects of a known drug of abuse and a vehicle. The ability of a novel compound to substitute for the training drug suggests similar subjective effects.

Experimental Protocol: Drug Discrimination

  • Subjects: Rats or non-human primates are typically used.

  • Apparatus: Standard two-lever operant conditioning chambers.

  • Procedure:

    • Training: Animals are trained to press one lever after the administration of a known stimulant (e.g., d-amphetamine or cocaine) to receive a reinforcer (e.g., food pellet) and a second lever after the administration of saline. Training continues until a high level of accuracy is achieved.

    • Testing: Once discrimination is established, test sessions are conducted where various doses of this compound are administered. The percentage of responses on the drug-appropriate lever is measured.

  • Data Analysis: Full substitution is typically defined as ≥80% of responses on the drug-appropriate lever. The dose-response curve for substitution is analyzed to determine the potency of the test drug relative to the training drug.

Drug Discrimination Workflow Training_Phase Training Phase (Stimulant vs. Saline) Discrimination_Acquisition Discrimination Acquisition Training_Phase->Discrimination_Acquisition Test_Phase Test Phase (SDX Administration) Discrimination_Acquisition->Test_Phase Data_Collection Data Collection (% Drug-Lever Responding) Test_Phase->Data_Collection Data_Analysis Data Analysis (Substitution Curve) Data_Collection->Data_Analysis

Caption: Workflow for a drug discrimination study.

Intravenous Self-Administration (IVSA)

IVSA is the gold standard for assessing the reinforcing effects of a drug and is a key predictor of abuse liability.

Experimental Protocol: Intravenous Self-Administration

  • Subjects: Rats are commonly used.

  • Surgical Preparation: Animals are surgically implanted with an indwelling intravenous catheter, typically in the jugular vein.

  • Apparatus: Operant conditioning chambers equipped with two levers and an infusion pump connected to the catheter.

  • Procedure:

    • Acquisition: Rats are placed in the chambers and learn to press an "active" lever to receive an intravenous infusion of the drug. Presses on an "inactive" lever have no consequence. Sessions are typically conducted daily.

    • Dose-Response: Once stable responding is established, the dose of the drug per infusion is varied to generate a dose-response curve.

    • Progressive Ratio: To assess the motivation to take the drug, a progressive ratio schedule of reinforcement is used, where the number of lever presses required for each subsequent infusion increases. The "breakpoint" (the last ratio completed) is the primary measure.

  • Data Analysis: The number of infusions earned at each dose and the breakpoint on the progressive ratio schedule are the main dependent variables. These are compared between this compound and a known drug of abuse like d-MPH or cocaine.

IVSA Workflow Catheter_Implantation Catheter Implantation Acquisition_Phase Acquisition Phase (Active vs. Inactive Lever) Catheter_Implantation->Acquisition_Phase Dose_Response_Testing Dose-Response Testing Acquisition_Phase->Dose_Response_Testing Progressive_Ratio Progressive Ratio Schedule Dose_Response_Testing->Progressive_Ratio Data_Analysis Data Analysis (Infusions, Breakpoint) Progressive_Ratio->Data_Analysis

Caption: Workflow for an intravenous self-administration study.

Clinical Behavioral Pharmacology: Abuse Potential

Human abuse potential studies are a critical component of the assessment of CNS-active drugs. For this compound, these studies have been conducted to compare its abuse potential to that of d-MPH via different routes of administration.

Human Abuse Potential Study Design

A typical human abuse potential study is a randomized, double-blind, placebo- and active-controlled crossover study in non-dependent recreational stimulant users. Key assessments include subjective measures on visual analog scales (VAS) for "Drug Liking," "Feeling High," "Good Effects," and "Bad Effects."

Summary of Clinical Abuse Potential Data for this compound

Clinical studies have consistently demonstrated that this compound has a lower abuse potential than d-methylphenidate.[4][5][6] This is attributed to its prodrug mechanism, which results in a slower onset of d-MPH in the systemic circulation, particularly when administered via routes associated with abuse, such as intranasal and intravenous.[4]

Route of AdministrationThis compound (SDX)d-Methylphenidate (d-MPH)Key Finding
Oral Lower "Drug Liking" Emax scoresHigher "Drug Liking" Emax scoresSDX has significantly lower abuse potential than d-MPH when taken orally.[4][5][6]
Intranasal Lower "Drug Liking" Emax scoresHigher "Drug Liking" Emax scoresInsufflated SDX results in lower and delayed d-MPH exposure and reduced abuse-related subjective effects compared to d-MPH.[4][5][6]
Intravenous "Drug Liking" Emax scores similar to placeboSignificantly higher "Drug Liking" Emax scoresIntravenous SDX produces very low levels of d-MPH and minimal abuse-related effects.[4][5][6][7]

Emax refers to the maximum effect observed.

Conclusion

This compound represents a significant development in stimulant pharmacology, offering a long-acting therapeutic option for ADHD with a demonstrably lower abuse potential than its active metabolite, d-methylphenidate. Its unique pharmacokinetic profile as a prodrug is the primary driver of its differentiated behavioral effects. The application of standard behavioral pharmacology assays, including locomotor activity, drug discrimination, and intravenous self-administration in preclinical models, is essential for a comprehensive understanding of its stimulant and reinforcing properties. Clinical abuse potential studies have confirmed the preclinical findings, highlighting the importance of a translational approach in drug development. Further research into the detailed preclinical behavioral profile of this compound will continue to elucidate its unique properties and inform its clinical application.

References

Application Notes and Protocols: Radiolabeling Techniques for Imaging the Effects of Serdexmethylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serdexmethylphenidate (SDX) is a novel prodrug of dexmethylphenidate (B1218549) (d-MPH), the pharmacologically active enantiomer of methylphenidate.[1][2][3] It is indicated for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) in patients aged six years and older.[1][3][4] As a prodrug, this compound is designed to be pharmacologically inactive until it is metabolized in the lower gastrointestinal tract, where it is converted to d-MPH.[2][4] This mechanism provides for a prolonged duration of action of d-MPH.[3]

The therapeutic effects of dexmethylphenidate are primarily mediated by its ability to block the dopamine (B1211576) transporter (DAT) and to a lesser extent, the norepinephrine (B1679862) transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.[5][6] This enhanced dopaminergic and noradrenergic activity is believed to be the key mechanism for improving symptoms of ADHD.[5]

Given that this compound is a prodrug with limited central nervous system (CNS) activity itself, imaging studies aimed at understanding its therapeutic mechanism of action focus on its active metabolite, dexmethylphenidate. Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the in vivo quantification of drug targets like the dopamine transporter.[7][8] By radiolabeling dexmethylphenidate, researchers can visualize and quantify its binding to DAT in the living brain, providing insights into its pharmacokinetics and pharmacodynamics.[9][10]

These application notes provide an overview and detailed protocols for the radiolabeling of dexmethylphenidate with Carbon-11 ([11C]), a commonly used positron-emitting radionuclide for PET imaging.[7][8]

Mechanism of Action of this compound

The signaling pathway for this compound involves its conversion to dexmethylphenidate, which then acts on the dopamine transporter.

This compound Mechanism of Action cluster_gut Lower GI Tract cluster_blood Bloodstream cluster_brain Brain (Synapse) SDX This compound (Prodrug) dMPH_gut Dexmethylphenidate SDX->dMPH_gut Metabolic Conversion dMPH_blood Dexmethylphenidate dMPH_gut->dMPH_blood Absorption dMPH_brain Dexmethylphenidate dMPH_blood->dMPH_brain Crosses BBB DAT Dopamine Transporter (DAT) dMPH_brain->DAT Blocks Reuptake Dopamine Reuptake Dopamine Dopamine Dopamine->DAT Normal Reuptake

Mechanism of action of this compound.

Radiolabeling Protocols for Dexmethylphenidate

The most common method for radiolabeling dexmethylphenidate for PET imaging is through the incorporation of Carbon-11. This is typically achieved via methylation of a suitable precursor using [11C]methyl iodide ([11C]CH3I) or [11C]diazomethane.[11]

Protocol 1: Radiolabeling of d-threo-methylphenidate using [11C]Methyl Iodide

This protocol is adapted from methodologies described in the literature for the synthesis of [11C]d-threo-methylphenidate.[11]

Materials and Reagents:

  • Precursor: Sodium salt of d-threo-N-NPS-ritalinic acid

  • Radiolabeling agent: [11C]Methyl iodide ([11C]CH3I)

  • Solvent: Anhydrous dimethylformamide (DMF) or acetone

  • Base (if using the free acid precursor): Sodium hydroxide (B78521) (NaOH)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • High-Performance Liquid Chromatography (HPLC) system with a semi-preparative column (e.g., C18) and a radiation detector

  • Mobile phase for HPLC (e.g., acetonitrile/water mixture)

  • Sterile water for injection

  • Sterile filter (0.22 µm)

Experimental Workflow:

Radiolabeling Workflow Start Start Precursor Dissolve Precursor in Solvent Start->Precursor Reaction Introduce [11C]CH3I Heat Reaction Mixture Precursor->Reaction Quench Quench Reaction Reaction->Quench Purification HPLC Purification Quench->Purification Formulation Formulate for Injection Purification->Formulation QC Quality Control Formulation->QC End End QC->End

Workflow for [11C]d-threo-methylphenidate synthesis.

Procedure:

  • Precursor Preparation: Dissolve the sodium salt of d-threo-N-NPS-ritalinic acid in the chosen anhydrous solvent in a reaction vessel. If using the free acid, add a stoichiometric amount of NaOH to generate the carboxylate anion in situ.[11]

  • Radiolabeling Reaction: Bubble the gaseous [11C]CH3I through the precursor solution. Seal the reaction vessel and heat at an elevated temperature (e.g., 80-120°C) for a specified time (e.g., 5-10 minutes).

  • Purification: After the reaction, quench the reaction mixture with water and inject it into the semi-preparative HPLC system. Collect the radioactive fraction corresponding to [11C]d-threo-methylphenidate.

  • Formulation: Evaporate the HPLC solvent from the collected fraction. Reformulate the final product in a physiologically compatible solution, such as sterile saline containing a small amount of ethanol.

  • Quality Control: Perform quality control tests to determine the radiochemical purity, chemical purity, specific activity, and sterility of the final product before injection.

Protocol 2: Radiolabeling of d-threo-methylphenidate using [11C]Diazomethane

An alternative method involves the use of [11C]diazomethane, which can offer higher radiochemical yields.[11]

Materials and Reagents:

  • Precursor: d-threo-N-NPS-ritalinic acid

  • Radiolabeling agent: [11C]Diazomethane

  • Solvent: Anhydrous ether or a similar aprotic solvent

  • Other reagents for [11C]diazomethane synthesis (e.g., LiAlH4, N-methyl-N'-nitro-N-nitrosoguanidine)

  • HPLC system and other materials as described in Protocol 1.

Procedure:

  • Synthesis of [11C]Diazomethane: Synthesize [11C]diazomethane from [11C]CH3I using established methods.

  • Radiolabeling Reaction: Bubble the [11C]diazomethane gas through a solution of the d-threo-N-NPS-ritalinic acid precursor in the chosen solvent at room temperature.

  • Purification and Formulation: Follow the same purification and formulation steps as described in Protocol 1.

Quantitative Data Summary

The following table summarizes the reported radiochemical yields for the synthesis of [11C]d-threo-methylphenidate using different methods.

Radiolabeling MethodPrecursorRadiochemical Yield (RCY)Reference
[11C]Methyl Iodided-threo-N-NPS-ritalinic acid (with NaOH)6 ± 3% (based on starting [11C]CH3I)[11]
[11C]Methyl IodideSodium salt of d-threo-N-NPS-ritalinic acid20 ± 8% (based on starting [11C]CH3I)[11]
[11C]Diazomethaned-threo-N-NPS-ritalinic acid76 ± 8% (based on starting [11C]diazomethane)[11]

Imaging Studies with Radiolabeled Dexmethylphenidate

Once synthesized, [11C]d-threo-methylphenidate can be used as a radiotracer in PET imaging studies to investigate the dopamine transporter system in both preclinical and clinical settings.

Typical Imaging Protocol:

  • Subject Preparation: Subjects are typically positioned in the PET scanner, and a transmission scan may be acquired for attenuation correction.

  • Radiotracer Injection: A bolus of [11C]d-threo-methylphenidate is administered intravenously.

  • Dynamic PET Scanning: Dynamic images of the brain are acquired over a period of 60-90 minutes following radiotracer injection.

  • Data Analysis: Time-activity curves are generated for various brain regions of interest, particularly the striatum (caudate and putamen), which has a high density of dopamine transporters, and a reference region with low DAT density, such as the cerebellum. Kinetic modeling is then applied to these curves to estimate DAT availability (e.g., binding potential, BPND).

These studies can be used to:

  • Determine the in vivo binding characteristics of dexmethylphenidate.[9]

  • Assess the occupancy of the dopamine transporter by therapeutic doses of this compound.

  • Investigate the relationship between DAT occupancy and clinical response or side effects.

  • Compare the effects of this compound with other stimulant medications.[12]

Conclusion

Radiolabeling of dexmethylphenidate, the active metabolite of this compound, provides a powerful tool for in vivo investigation of the dopamine transporter system. The protocols outlined in these application notes, based on established literature, offer a starting point for researchers interested in utilizing PET imaging to study the neurobiology of ADHD and the therapeutic mechanisms of this compound. The choice of radiolabeling method will depend on the available radiochemistry infrastructure and desired radiochemical yields.

References

Methodology for Assessing Serdexmethylphenidate's Abuse Potential in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Serdexmethylphenidate (SDX) is a prodrug of dexmethylphenidate (B1218549) (d-MPH), the pharmacologically active enantiomer of methylphenidate.[1] As a central nervous system (CNS) stimulant, d-MPH carries a high potential for abuse and misuse.[1] SDX was developed to have a slower onset and extended duration of action, which preclinical and clinical studies suggest may result in a lower abuse potential compared to d-MPH.[1][2] This document provides detailed methodologies for assessing the abuse potential of this compound in animal models, drawing from established protocols for stimulants and available data on SDX.

While specific animal abuse liability studies for SDX are not extensively published in peer-reviewed literature, the FDA has reviewed preclinical data.[3] The protocols outlined below are based on standard, regulatory-accepted animal models for assessing the abuse liability of CNS stimulants and are adapted for the comparative evaluation of SDX and d-MPH.[4][5][6]

Mechanism of Action and Rationale for Abuse Potential Assessment

Dexmethylphenidate primarily acts by blocking the reuptake of dopamine (B1211576) and norepinephrine (B1679862) in the synaptic cleft, leading to increased concentrations of these neurotransmitters.[1] This mechanism, particularly the elevation of dopamine in the brain's reward pathways (e.g., the mesolimbic dopamine system), is strongly associated with the reinforcing and rewarding effects of stimulants.[7]

This compound itself has little to no affinity for monoaminergic transporters.[1] It is pharmacologically inactive until it is metabolized, primarily in the lower gastrointestinal tract, to d-MPH.[1] This conversion process is designed to be gradual, resulting in a slower rise and lower peak plasma concentration (Cmax) of d-MPH compared to immediate-release formulations of d-MPH, especially when administered via routes associated with abuse like intravenous injection or insufflation.[1][2] The key hypothesis is that this pharmacokinetic profile will attenuate the subjective effects ("rush" or "high") that contribute to a drug's abuse liability.

The following animal models are designed to test this hypothesis by evaluating the reinforcing, rewarding, and subjective effects of SDX in comparison to d-MPH.

Data Presentation: Summary of Human Abuse Potential Studies

While this document focuses on animal models, data from human abuse potential (HAP) studies provide crucial context and validation for preclinical findings. The following tables summarize the primary endpoint (Maximum Drug Liking [DL] Emax) from three crossover studies conducted in recreational drug users.[8] The "Drug Liking" visual analog scale (VAS) is a standard measure where participants rate their subjective liking of a drug's effects on a scale of 0-100, with 50 being neutral ("neither like nor dislike").[8]

Oral Administration Mean Drug Liking Emax (0-100 scale)
PlaceboNot Reported
This compound (120 mg)62.8
This compound (240 mg)63.8
d-Methylphenidate ER (80 mg)81.5
Phentermine (60 mg)80.2

Table 1: Comparison of peak "Drug Liking" scores following oral administration. Data indicates significantly lower liking scores for both doses of SDX compared to d-MPH ER.[8]

Intranasal Administration Mean Drug Liking Emax (0-100 scale)
PlaceboNot Reported
This compound (80 mg)71.0
d-Methylphenidate (40 mg)93.2

Table 2: Comparison of peak "Drug Liking" scores following intranasal administration. Data shows significantly lower liking scores for SDX compared to d-MPH.[8]

Intravenous Administration Mean Drug Liking Emax (0-100 scale)
Placebo53.8
This compound (30 mg)56.6
d-Methylphenidate (15 mg)84.3

Table 3: Comparison of peak "Drug Liking" scores following intravenous administration. SDX produced liking scores statistically similar to placebo and significantly lower than d-MPH.[8]

Experimental Protocols for Animal Models

The following protocols describe three core assays for assessing abuse potential: Intravenous Self-Administration (IVSA), Conditioned Place Preference (CPP), and Drug Discrimination.

Intravenous Self-Administration (IVSA)

This model is considered the gold standard for assessing the reinforcing properties of a drug, as it directly measures the motivation of an animal to work for a drug infusion.[9]

Objective: To determine if rats will self-administer SDX and to compare its reinforcing efficacy to that of d-MPH.

Materials:

  • Subjects: Adult male Sprague-Dawley rats (250-300g).

  • Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light above the active lever, and a syringe pump for intravenous infusions.[10] The chambers are housed in sound-attenuating cubicles.

  • Surgical Implantation: Rats are surgically implanted with chronic indwelling catheters in the jugular vein, which are externalized to a port on their back.[10]

  • Test Articles: this compound hydrochloride, dexmethylphenidate hydrochloride, and sterile saline for vehicle/extinction.

Protocol:

  • Surgery and Recovery: Following catheter implantation, rats are allowed a 5-7 day recovery period. Catheter patency is maintained by daily flushes with heparinized saline.

  • Acquisition Phase (d-MPH):

    • Rats are placed in the operant chambers for daily 2-hour sessions.

    • Initially, lever pressing is shaped using a food reinforcement schedule (e.g., 45 mg sucrose (B13894) pellets) to establish the lever-press response.

    • Once lever pressing is acquired, food reinforcement is discontinued, and sessions for drug self-administration begin.

    • Pressing the active lever results in an intravenous infusion of d-MPH (e.g., 0.25 mg/kg/infusion) and the presentation of a cue light for 20 seconds (timeout period), during which further lever presses are recorded but do not result in an infusion.[11]

    • Pressing the inactive lever has no programmed consequence.

    • Acquisition criterion is met when a stable pattern of responding is observed (e.g., <20% variation in infusions over 3 consecutive days) with at least 80% of presses on the active lever.

  • Dose-Response Determination (d-MPH):

    • Once stable responding is established, a dose-response curve for d-MPH is generated by testing various unit doses (e.g., 0.05, 0.1, 0.25, 0.5 mg/kg/infusion) in a randomized order.[11] This establishes the baseline reinforcing efficacy of the active metabolite.

  • Substitution (SDX):

    • After re-establishing a stable baseline with the training dose of d-MPH, saline is substituted to extinguish responding.

    • Following extinction, different doses of SDX (equimolar to the d-MPH doses) are substituted for d-MPH. The number of infusions earned for each dose of SDX is compared to saline and the d-MPH dose-response curve.

  • Progressive Ratio Schedule:

    • To assess the motivation to self-administer, a progressive ratio schedule is implemented. The number of lever presses required to receive a single infusion increases with each successive infusion (e.g., 1, 2, 4, 6, 9...).

    • The "breakpoint" is the highest number of presses an animal will make for a single infusion. Breakpoints for SDX are compared to those for d-MPH. A lower breakpoint indicates lower motivation and reinforcing efficacy.

Data Analysis: The primary dependent variables are the number of infusions per session and the breakpoint on the progressive ratio schedule. Data are analyzed using repeated-measures ANOVA.

IVSA_Workflow cluster_prep Preparation cluster_testing Testing Phase Surgery Catheter Implantation & Recovery Acquisition Acquisition of Lever Pressing (Food Reinforcement) Surgery->Acquisition dMPH_Train d-MPH Self-Admin Training (FR-1) Acquisition->dMPH_Train dMPH_Dose d-MPH Dose-Response Curve Generation dMPH_Train->dMPH_Dose Extinction Saline Extinction dMPH_Dose->Extinction SDX_Sub SDX Substitution & Dose-Response Extinction->SDX_Sub PR_Test Progressive Ratio (d-MPH vs SDX) SDX_Sub->PR_Test Data Data Analysis (Infusions, Breakpoints) PR_Test->Data

Intravenous Self-Administration (IVSA) Experimental Workflow.

Conditioned Place Preference (CPP)

The CPP model assesses the rewarding properties of a drug by measuring an animal's preference for an environment that has been previously paired with the drug's effects.[11][12]

Objective: To determine if SDX produces a conditioned place preference and to compare its magnitude and duration to that produced by d-MPH.

Materials:

  • Subjects: Adult male Sprague-Dawley rats or C57BL/6J mice.

  • Apparatus: A three-chamber CPP apparatus. The two outer conditioning chambers have distinct visual and tactile cues (e.g., black walls with a grid floor vs. white walls with a mesh floor).[11] A smaller, neutral center chamber allows access to both conditioning chambers. Automated tracking software records the time spent in each chamber.

  • Test Articles: this compound hydrochloride, dexmethylphenidate hydrochloride, and sterile saline vehicle.

Protocol:

  • Pre-Conditioning (Baseline Preference):

    • On Day 1, each animal is placed in the center chamber and allowed to freely explore all three chambers for 15 minutes.

    • The time spent in each of the two outer chambers is recorded to determine any initial, unconditioned preference. An unbiased design is typically used where the drug-paired chamber is assigned randomly.[7]

  • Conditioning Phase (8 Days):

    • This phase consists of alternating daily injections of drug and vehicle.

    • On "Drug Days" (e.g., Days 2, 4, 6, 8), rats receive an injection of either d-MPH (e.g., 1, 3, 10 mg/kg, i.p.) or an equimolar dose of SDX and are immediately confined to one of the conditioning chambers for 30 minutes.

    • On "Vehicle Days" (e.g., Days 3, 5, 7, 9), rats receive a saline injection and are confined to the opposite conditioning chamber for 30 minutes.

  • Post-Conditioning (Test Day):

    • On Day 10, animals receive no injection. They are placed in the center chamber and allowed to freely explore all three chambers for 15 minutes, identical to the pre-conditioning phase.

    • The time spent in the drug-paired chamber and the vehicle-paired chamber is recorded.

Data Analysis: The primary dependent variable is the "preference score," calculated as the time spent in the drug-paired chamber on test day minus the time spent in the same chamber during the pre-conditioning baseline. A positive score indicates a preference, while a negative score indicates an aversion. Scores are compared between SDX, d-MPH, and vehicle control groups using ANOVA.

CPP_Workflow cluster_conditioning Days 2-9: Conditioning Phase PreTest Day 1: Pre-Conditioning (Baseline Preference Test) DrugDay Drug Days (e.g., 2, 4, 6, 8) Drug Injection (SDX or d-MPH) Confined to Paired Chamber PreTest->DrugDay VehicleDay Vehicle Days (e.g., 3, 5, 7, 9) Saline Injection Confined to Unpaired Chamber DrugDay->VehicleDay Alternating Days VehicleDay->DrugDay PostTest Day 10: Post-Conditioning (Preference Test - No Drug) VehicleDay->PostTest Data Data Analysis (Calculate Preference Score) PostTest->Data

Conditioned Place Preference (CPP) Experimental Workflow.

Drug Discrimination

This paradigm assesses the interoceptive (subjective) effects of a drug. Animals are trained to recognize a specific drug state and make a differential response to receive a reward.[2][13]

Objective: To determine if the subjective effects of SDX generalize to the discriminative stimulus effects of d-MPH.

Materials:

  • Subjects: Adult male Sprague-Dawley rats.

  • Apparatus: Standard two-lever operant conditioning chambers. Reinforcement is typically food (e.g., sucrose pellets).[13]

  • Test Articles: this compound hydrochloride, dexmethylphenidate hydrochloride, and sterile saline vehicle.

Protocol:

  • Training Phase:

    • Rats are trained to press levers for food reinforcement on a fixed-ratio (FR) 10 schedule (10 presses for one food pellet).

    • Prior to each daily session, rats are injected with either the training drug (d-MPH, e.g., 1.0 mg/kg, i.p.) or vehicle (saline).

    • On d-MPH training days, only responses on the "drug-appropriate" lever are reinforced.

    • On vehicle training days, only responses on the "vehicle-appropriate" lever are reinforced.

    • Training continues until a criterion is met (e.g., >80% of total responses on the correct lever before the first reinforcer is delivered for at least 8 of 10 consecutive sessions).

  • Generalization Test Phase:

    • Once the discrimination is learned, test sessions are conducted.

    • During test sessions, various doses of d-MPH, SDX, or other compounds are administered.

    • The session proceeds in extinction (no food reinforcement) for the first 10 minutes, and the percentage of responses on the drug-appropriate lever is recorded.

    • Full generalization is considered to have occurred if the animal makes ≥80% of its responses on the drug-appropriate lever. Partial generalization is 20-79%, and no generalization is <20%.[13]

Data Analysis: The primary dependent variables are the percentage of responses on the drug-appropriate lever and the overall response rate (to assess for motor-impairing effects). Generalization curves are generated for SDX and d-MPH. If SDX produces weaker or no generalization to the d-MPH cue, it suggests it has different or less potent subjective effects.

DD_Workflow cluster_training Discrimination Training Phase cluster_testing Generalization Test Phase dMPH_Train d-MPH Injection Reinforcement on 'Drug' Lever Criterion Training to Criterion (>80% Correct Responding) dMPH_Train->Criterion Vehicle_Train Saline Injection Reinforcement on 'Vehicle' Lever Vehicle_Train->Criterion Alternating Sessions Test_dMPH Test d-MPH Doses Criterion->Test_dMPH Test_SDX Test SDX Doses Criterion->Test_SDX Data Data Analysis (% Drug Lever Responding) Test_dMPH->Data Test_SDX->Data

Drug Discrimination Experimental Workflow.

Conclusion

The assessment of this compound's abuse potential in animal models is critical for understanding its pharmacological profile and supporting its classification as a substance with lower abuse potential than d-methylphenidate. The methodologies described herein—Intravenous Self-Administration, Conditioned Place Preference, and Drug Discrimination—provide a comprehensive preclinical framework for this evaluation. By comparing the reinforcing, rewarding, and subjective effects of SDX to its active metabolite, d-MPH, these studies can robustly test the hypothesis that the prodrug formulation attenuates the abuse-related effects that drive stimulant misuse. The results from these animal models, in conjunction with human abuse potential studies, provide a strong scientific basis for regulatory decision-making.

References

Application Notes and Protocols for Microdialysis Studies of Serdexmethylphenidate's Effects on Dopamine and Norepinephrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serdexmethylphenidate (SDX) is a novel, extended-release prodrug of dexmethylphenidate (B1218549) (d-MPH), the pharmacologically active enantiomer of methylphenidate.[1][2][3][4] As a central nervous system (CNS) stimulant, its therapeutic efficacy in treating Attention-Deficit/Hyperactivity Disorder (ADHD) stems from its ability to modulate dopaminergic and noradrenergic neurotransmission.[1][5] Specifically, d-MPH blocks the reuptake of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) by binding to the dopamine transporter (DAT) and the norepinephrine transporter (NET), respectively.[1][6] This inhibition leads to an increase in the extracellular concentrations of these crucial neurotransmitters in brain regions associated with attention and executive function.[1][5]

Microdialysis is a powerful in vivo technique for continuously sampling the extracellular fluid of specific brain regions, allowing for the real-time monitoring of neurotransmitter dynamics. These application notes provide a detailed framework for designing and conducting microdialysis studies to investigate the effects of this compound on dopamine and norepinephrine levels in preclinical models.

Mechanism of Action and Prodrug Conversion

This compound is pharmacologically inactive until it is metabolized to d-MPH.[3][6] This conversion is designed to occur primarily in the lower gastrointestinal tract, providing a gradual and sustained release of the active compound throughout the day.[3][7] This extended-release profile is a key feature of SDX-containing medications like AZSTARYS®, which also includes an immediate-release component of d-MPH for rapid onset of action.[3][7]

Signaling Pathway of Dexmethylphenidate

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dMPH Dexmethylphenidate (d-MPH) DAT Dopamine Transporter (DAT) dMPH->DAT Blocks NET Norepinephrine Transporter (NET) dMPH->NET Blocks DA_vesicle Dopamine Vesicle DA_synapse Extracellular Dopamine DA_vesicle->DA_synapse Release NE_vesicle Norepinephrine Vesicle NE_synapse Extracellular Norepinephrine NE_vesicle->NE_synapse Release DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Activates NE_synapse->NET Reuptake NE_receptor Norepinephrine Receptors NE_synapse->NE_receptor Activates

Caption: Signaling pathway of dexmethylphenidate.

This compound Prodrug Activation

SDX This compound (SDX) (Oral Administration) GIT Lower Gastrointestinal Tract SDX->GIT Metabolism Enzymatic Conversion GIT->Metabolism dMPH Dexmethylphenidate (d-MPH) (Active Drug) Metabolism->dMPH Systemic_Circulation Systemic Circulation dMPH->Systemic_Circulation Brain Brain Systemic_Circulation->Brain

Caption: Conversion of this compound to dexmethylphenidate.

Quantitative Data Summary

The following tables summarize expected quantitative changes in extracellular dopamine and norepinephrine levels following the administration of methylphenidate, which serves as a proxy for the active metabolite of this compound. These values are derived from published microdialysis studies and should be considered as a reference for expected outcomes. Actual results may vary depending on the specific experimental conditions.

Table 1: Expected Peak Increase in Extracellular Dopamine and Norepinephrine

Brain RegionCompoundDose (mg/kg, i.p.)Peak Increase in Dopamine (% of Baseline)Peak Increase in Norepinephrine (% of Baseline)Reference
Medial Prefrontal CortexMethylphenidate10~300%~400%[8]
StriatumMethylphenidate10~500%N/A[8]
HippocampusMethylphenidate10N/A~250%[9]

Table 2: Time Course of Neurotransmitter Elevation

Brain RegionCompoundDose (mg/kg, i.p.)Time to Peak (minutes)Duration of Significant Elevation (hours)Reference
StriatumMethylphenidateN/A20>3[10]
Medial Prefrontal CortexMethylphenidate1040-60~3[8]

Experimental Protocols

This section outlines a detailed protocol for conducting in vivo microdialysis to assess the effects of this compound on dopamine and norepinephrine levels in the rat brain.

Experimental Workflow

Animal_Acclimation Animal Acclimation Surgery Stereotaxic Surgery (Guide Cannula Implantation) Animal_Acclimation->Surgery Recovery Post-Operative Recovery Surgery->Recovery Habituation Habituation to Microdialysis Setup Recovery->Habituation Probe_Insertion Microdialysis Probe Insertion Habituation->Probe_Insertion Baseline_Collection Baseline Sample Collection Probe_Insertion->Baseline_Collection Drug_Administration This compound Administration Baseline_Collection->Drug_Administration Post_Drug_Collection Post-Administration Sample Collection Drug_Administration->Post_Drug_Collection Analysis Sample Analysis (HPLC-ECD/MS) Post_Drug_Collection->Analysis Data_Analysis Data Analysis and Interpretation Analysis->Data_Analysis

Caption: Experimental workflow for a microdialysis study.

Animal Model and Housing
  • Species: Adult male Sprague-Dawley or Wistar rats (250-350 g).

  • Housing: Single-housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water available ad libitum.

  • Acclimation: Allow at least one week for acclimation to the housing facility before any experimental procedures.

Stereotaxic Surgery for Guide Cannula Implantation
  • Anesthesia: Anesthetize the rat with isoflurane (B1672236) or a ketamine/xylazine mixture.

  • Stereotaxic Frame: Secure the animal in a stereotaxic frame.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole in the skull above the target brain region (e.g., medial prefrontal cortex or striatum).

    • Implant a guide cannula (e.g., CMA or BASi) to the desired coordinates.

    • Secure the guide cannula to the skull with dental cement and skull screws.

    • Insert a dummy cannula into the guide to keep it patent.

  • Post-Operative Care: Administer analgesics and antibiotics as per veterinary guidelines. Allow for a recovery period of 5-7 days.

In Vivo Microdialysis
  • Habituation: On the day before the experiment, place the rat in the microdialysis testing cage to allow for habituation.

  • Probe Insertion: On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe of the appropriate length (e.g., 2-4 mm membrane).

  • Perfusion:

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

    • The aCSF should be filtered and degassed prior to use. For improved dopamine stability, antioxidants such as ascorbic acid may be added to the perfusion medium.[11]

  • Equilibration: Allow the system to equilibrate for at least 60-90 minutes after probe insertion.

Sample Collection
  • Baseline: Collect at least three to four baseline samples (e.g., 20-minute fractions) to establish a stable baseline of dopamine and norepinephrine levels.

  • Drug Administration: Administer this compound or vehicle orally (gavage) or intraperitoneally.

  • Post-Administration: Continue to collect microdialysis samples for at least 4-6 hours post-administration to capture the full pharmacokinetic and pharmacodynamic profile of the drug.

  • Sample Handling: Collect samples in vials containing a small amount of antioxidant solution (e.g., perchloric acid or a solution of ascorbic acid and EDTA) to prevent neurotransmitter degradation.[11] Immediately freeze samples on dry ice and store at -80°C until analysis.

Neurochemical Analysis
  • Method: Analyze the dialysate samples for dopamine and norepinephrine content using high-performance liquid chromatography (HPLC) with electrochemical detection (ECD) or tandem mass spectrometry (MS/MS).

  • Quantification: Quantify neurotransmitter concentrations by comparing peak areas to those of external standards.

  • Data Expression: Express the results as a percentage change from the average baseline concentration for each animal.

Histological Verification
  • At the end of the experiment, euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Remove the brain and section it to histologically verify the placement of the microdialysis probe in the target brain region.

Data Analysis and Interpretation

  • Statistical Analysis: Use appropriate statistical methods (e.g., repeated measures ANOVA followed by post-hoc tests) to compare neurotransmitter levels between treatment groups and across time points.

  • Interpretation: An increase in extracellular dopamine and norepinephrine levels following this compound administration would be consistent with its mechanism of action as a dopamine and norepinephrine reuptake inhibitor. The time course of these changes will provide insights into the extended-release properties of the prodrug.

Conclusion

This document provides a comprehensive guide for utilizing in vivo microdialysis to elucidate the neurochemical effects of this compound. By following these protocols, researchers can obtain valuable data on the pharmacodynamics of this novel compound, contributing to a deeper understanding of its therapeutic potential and mechanism of action in the treatment of ADHD.

References

Application Notes and Protocols for Long-Term Serdexmethylphenidate Treatment in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental design for investigating the long-term effects of serdexmethylphenidate (SDX) in a rat model. This compound is a prodrug of dexmethylphenidate (B1218549) (d-MPH), a central nervous system (CNS) stimulant used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2][3] As a prodrug, SDX provides an extended release of d-MPH.[4] The protocols outlined herein are designed to assess the behavioral, neurochemical, and physiological consequences of chronic SDX administration in rats, providing a framework for preclinical evaluation.

Introduction

This compound is a novel prodrug of dexmethylphenidate, the pharmacologically active d-enantiomer of methylphenidate.[2][3] Its mechanism of action involves the inhibition of dopamine (B1211576) and norepinephrine (B1679862) reuptake in the central nervous system, leading to increased levels of these neurotransmitters in the synaptic cleft.[2] This modulation of catecholaminergic signaling is believed to be the basis for its therapeutic effects in ADHD.[1][2] Long-term studies are crucial to understanding the potential for neuroadaptive changes, therapeutic efficacy, and safety profile of chronic SDX administration. While studies on the long-term effects of methylphenidate in rats exist,[5][6][7][8] specific data on this compound is limited. This experimental design aims to address this gap.

Experimental Design

Objective

To evaluate the long-term behavioral, neurochemical, and physiological effects of chronic oral administration of this compound in adolescent Spontaneously Hypertensive Rats (SHR), a well-validated animal model of ADHD, and their normotensive Wistar-Kyoto (WKY) controls.[9][10][11]

Animal Model
  • Species: Rat (Rattus norvegicus)

  • Strains:

    • Spontaneously Hypertensive Rats (SHR) - ADHD model[9][10][11]

    • Wistar-Kyoto (WKY) - Normotensive control strain[9][10][11]

  • Age: Adolescent (Postnatal Day [PND] 28 at the start of treatment)

  • Sex: Male (to avoid confounding variables related to the estrous cycle)

  • Supplier: Reputable vendor (e.g., Charles River Laboratories, Taconic Biosciences)

  • Housing: Standard laboratory conditions (12:12 h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

Experimental Groups

A total of 8 experimental groups will be used, with n=12 rats per group to ensure statistical power.

GroupStrainTreatmentDose (mg/kg/day, oral gavage)
1WKYVehicle (e.g., 0.5% methylcellulose)0
2WKYThis compound (Low Dose)TBD (based on allometric scaling from human therapeutic dose)
3WKYThis compound (High Dose)TBD (e.g., 3-5x Low Dose)
4WKYDexmethylphenidateEquivalent d-MPH dose to Low Dose SDX
5SHRVehicle (e.g., 0.5% methylcellulose)0
6SHRThis compound (Low Dose)TBD (based on allometric scaling from human therapeutic dose)
7SHRThis compound (High Dose)TBD (e.g., 3-5x Low Dose)
8SHRDexmethylphenidateEquivalent d-MPH dose to Low Dose SDX
Dosing Regimen
  • Route of Administration: Oral gavage to ensure accurate dosing.[12][13]

  • Frequency: Once daily.

  • Duration: 90 consecutive days.

  • Dose Selection Rationale: Doses will be determined based on allometric scaling from human therapeutic doses of Azstarys® (a combination of this compound and dexmethylphenidate).[4] A pharmacokinetic pilot study is recommended to establish doses in rats that result in plasma concentrations of d-MPH comparable to those observed in humans.[14][15][16] The inclusion of a dexmethylphenidate group will allow for comparison between the prodrug and its active metabolite.

Experimental Protocols

Drug Preparation and Administration
  • Preparation: this compound and dexmethylphenidate will be suspended in a vehicle such as 0.5% methylcellulose (B11928114) in sterile water. The vehicle should be prepared fresh daily.

  • Administration:

    • Rats will be weighed daily to ensure accurate dose calculation.

    • The calculated volume of the drug suspension or vehicle will be administered via oral gavage using a stainless-steel gavage needle.

    • Animals should be handled gently to minimize stress.

Behavioral Assessments

Behavioral testing will be conducted at baseline (before treatment), mid-treatment (Day 45), and post-treatment (Day 91).

  • Apparatus: Open field arena (e.g., 40x40x40 cm) equipped with infrared beams or video tracking software.

  • Procedure: Each rat will be placed in the center of the open field and allowed to explore freely for 30 minutes.

  • Parameters Measured: Total distance traveled, time spent in the center versus periphery, rearing frequency.[9]

  • Apparatus: Five-Choice Serial Reaction Time Task (5-CSRTT) chamber.

  • Procedure: Rats will be trained to nose-poke one of five illuminated apertures to receive a food reward. The task parameters can be adjusted to challenge attention (e.g., variable stimulus duration) and measure impulsivity (e.g., premature responses).[9]

  • Parameters Measured: Accuracy, omissions, premature responses, perseverative responses.

  • Apparatus: Elevated Plus Maze (EPM).

  • Procedure: The maze consists of two open arms and two closed arms. Each rat is placed in the center of the maze and allowed to explore for 5 minutes.

  • Parameters Measured: Time spent in open arms, number of entries into open arms.[5]

Physiological Monitoring
  • Body Weight: Measured daily before drug administration.

  • Food and Water Intake: Measured daily.

  • Cardiovascular Monitoring: Blood pressure and heart rate will be measured non-invasively using a tail-cuff system at baseline, mid-treatment, and post-treatment.

Neurochemical Analysis (Post-Mortem)

At the end of the study (Day 92), rats will be euthanized, and brain tissue will be collected.

  • Tissue Collection: Brains will be rapidly dissected, and specific regions (prefrontal cortex, striatum, nucleus accumbens) will be isolated.

  • Neurotransmitter Analysis: High-Performance Liquid Chromatography (HPLC) with electrochemical detection will be used to quantify levels of dopamine, norepinephrine, and their metabolites (DOPAC, HVA, MHPG).

  • Receptor Autoradiography: Binding assays for dopamine transporters (DAT) and norepinephrine transporters (NET) will be performed to assess changes in transporter density.

Data Presentation

All quantitative data will be summarized in the following tables for clear comparison between experimental groups.

Table 1: Body Weight and Food/Water Intake

Group Baseline Body Weight (g) Final Body Weight (g) Average Daily Food Intake (g) Average Daily Water Intake (mL)
1 (WKY-Veh)
2 (WKY-SDX-Low)
3 (WKY-SDX-High)
4 (WKY-dMPH)
5 (SHR-Veh)
6 (SHR-SDX-Low)
7 (SHR-SDX-High)

| 8 (SHR-dMPH) | | | | |

Table 2: Locomotor Activity in the Open Field Test

Group Total Distance Traveled (cm) Time in Center (%) Rearing Frequency
Baseline / Mid / Post Baseline / Mid / Post Baseline / Mid / Post
1 (WKY-Veh)
2 (WKY-SDX-Low)
3 (WKY-SDX-High)
4 (WKY-dMPH)
5 (SHR-Veh)
6 (SHR-SDX-Low)
7 (SHR-SDX-High)

| 8 (SHR-dMPH) | | | |

Table 3: 5-Choice Serial Reaction Time Task Performance

Group Accuracy (%) Omissions Premature Responses
Baseline / Mid / Post Baseline / Mid / Post Baseline / Mid / Post
1 (WKY-Veh)
2 (WKY-SDX-Low)
3 (WKY-SDX-High)
4 (WKY-dMPH)
5 (SHR-Veh)
6 (SHR-SDX-Low)
7 (SHR-SDX-High)

| 8 (SHR-dMPH) | | | |

Table 4: Elevated Plus Maze Performance

Group Time in Open Arms (%) Open Arm Entries
Baseline / Mid / Post Baseline / Mid / Post
1 (WKY-Veh)
2 (WKY-SDX-Low)
3 (WKY-SDX-High)
4 (WKY-dMPH)
5 (SHR-Veh)
6 (SHR-SDX-Low)
7 (SHR-SDX-High)

| 8 (SHR-dMPH) | | |

Table 5: Neurochemical Analysis

Group PFC DA (ng/mg tissue) STR DA (ng/mg tissue) NAc DA (ng/mg tissue) PFC NE (ng/mg tissue)
1 (WKY-Veh)
2 (WKY-SDX-Low)
3 (WKY-SDX-High)
4 (WKY-dMPH)
5 (SHR-Veh)
6 (SHR-SDX-Low)
7 (SHR-SDX-High)

| 8 (SHR-dMPH) | | | | |

Visualizations

Experimental_Workflow cluster_pre_treatment Pre-Treatment (Week 0) cluster_treatment Treatment Phase (Weeks 1-12) cluster_post_treatment Post-Treatment (Week 13) acclimatization Acclimatization (1 week) baseline_behavior Baseline Behavioral Testing acclimatization->baseline_behavior daily_dosing Daily Oral Gavage (SDX, d-MPH, or Vehicle) baseline_behavior->daily_dosing mid_treatment_behavior Mid-Treatment Behavioral Testing (Week 6) daily_dosing->mid_treatment_behavior post_treatment_behavior Post-Treatment Behavioral Testing daily_dosing->post_treatment_behavior euthanasia Euthanasia & Tissue Collection post_treatment_behavior->euthanasia neurochemical_analysis Neurochemical Analysis euthanasia->neurochemical_analysis

Caption: Experimental workflow for the long-term this compound study in rats.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) DA_NE_synapse DA & NE DA_NE->DA_NE_synapse Release receptors DA & NE Receptors DA_NE_synapse->receptors Binds to neuronal_signaling Altered Neuronal Signaling receptors->neuronal_signaling SDX This compound (Prodrug) dMPH Dexmethylphenidate (Active Drug) SDX->dMPH Metabolism DAT_NET Dopamine (DAT) & Norepinephrine (NET) Transporters dMPH->DAT_NET Blocks reuptake->DA_NE Reuptake via DAT/NET

Caption: Mechanism of action of this compound.

References

Troubleshooting & Optimization

troubleshooting serdexmethylphenidate degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Serdexmethylphenidate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and troubleshooting of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary route of degradation for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This involves the cleavage of the carbamate (B1207046) and ester bonds in the molecule. Under basic conditions, this hydrolysis is accelerated.

Q2: What are the major degradation products of this compound?

A2: Forced degradation studies have identified several degradation products. The most significant are dexmethylphenidate (B1218549) (d-MPH), which is the active drug moiety, and ritalinic acid, which is an inactive metabolite of dexmethylphenidate.[1] Other potential, but less prominent, degradation products that have been identified include nicotinic acid (niacin) and nicotinoyl-L-serine.[2]

Q3: At what pH is this compound most stable?

A3: this compound is most stable in neutral to acidic conditions. Studies have shown that it is stable in aqueous solutions with a pH ranging from 1 to 8 for up to 24 hours at room temperature, with no detectable formation of dexmethylphenidate or ritalinic acid. Degradation is more likely to occur in alkaline (basic) conditions.

Q4: My this compound solution is showing unexpected degradation. What are the common causes?

A4: Unexpected degradation can arise from several factors:

  • Incorrect pH: The pH of your solution may be higher (more alkaline) than intended. This can be due to improperly prepared buffers, contamination, or the inherent properties of the solution.

  • Elevated Temperature: Storing solutions at temperatures above the recommended range can accelerate hydrolysis.

  • Extended Storage: Storing aqueous solutions for prolonged periods, even at recommended temperatures, can lead to gradual degradation. It is always recommended to use freshly prepared solutions.

  • Light Exposure: Although hydrolysis is the primary concern, photodegradation can also occur. It is good practice to protect solutions from light.

Q5: What type of buffer should I use for my experiments with this compound?

A5: For maintaining a stable pH in the optimal range for this compound (pH 1-8), standard laboratory buffers such as phosphate (B84403) or acetate (B1210297) buffers are suitable. It is crucial to ensure the buffer has sufficient capacity to maintain the desired pH throughout the experiment.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during experiments with this compound.

Issue 1: Rapid loss of this compound concentration in solution.

  • Symptom: HPLC analysis shows a significant decrease in the peak area of this compound and a corresponding increase in the peak area of dexmethylphenidate and/or ritalinic acid.

  • Possible Cause: The pH of the solution is too high (alkaline).

  • Troubleshooting Steps:

    • Verify pH: Immediately measure the pH of your solution using a calibrated pH meter.

    • Buffer Preparation: Review your buffer preparation protocol. Ensure that all reagents are of high quality and that calculations and measurements are accurate.

    • Fresh Buffer: Prepare a fresh batch of buffer and re-test the stability of this compound.

    • Storage: Ensure the solution is stored at the recommended temperature (2-8°C) and protected from light.

Issue 2: Inconsistent results between experimental replicates.

  • Symptom: Significant variability in the concentration of this compound or its degradation products across identical experimental setups.

  • Possible Cause: Inconsistent pH, temperature, or storage conditions between replicates.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure that all experimental parameters, including solution preparation, storage, and analysis, are strictly standardized.

    • Temperature Control: Use a calibrated incubator or water bath to maintain a constant temperature.

    • pH Monitoring: If possible, monitor the pH of your solutions throughout the experiment to ensure it remains stable.

    • Aliquot Samples: For long-term experiments, consider preparing and storing individual aliquots to avoid repeated freeze-thaw cycles or prolonged exposure of the stock solution to ambient conditions.

Data Presentation

The following tables summarize the quantitative data from forced degradation studies on this compound.

Table 1: Stability of this compound in Aqueous Solution at Room Temperature

pH RangeDurationStabilityDegradation Products Detected
1 - 824 hoursStableNone

Table 2: Summary of Forced Degradation Studies

Stress ConditionReagent/TemperatureDuration% Degradation of this compound
Acidic2N HCl30 mins at 60°C6.22%[3]
Basic2N NaOH30 mins at 60°C4.77%[3]
Oxidative20% H₂O₂30 mins at 60°C4.72%[3]
ThermalDiluent6 hours at 105°C2.14%[3]
PhotolyticDiluentNot specified1.98%[3]
HydrolyticWaterNot specified0.42%[3]
Harsher Acidic/Basic1N HCl / 1N NaOH24 hours at Room Temp21.5 - 24.9%[4]

Experimental Protocols

Protocol 1: Stability Testing of this compound in Aqueous Buffers

Objective: To determine the stability of this compound in a specific aqueous buffer at a given temperature.

Materials:

  • This compound

  • High-purity water

  • Buffer reagents (e.g., phosphate, acetate)

  • Calibrated pH meter

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

Methodology:

  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.4).

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in a small amount of a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) before diluting with the prepared buffer to the final desired concentration.

  • Incubation: Store the solution at the desired temperature (e.g., 4°C, 25°C, 37°C) in a calibrated incubator or water bath. Protect the solution from light.

  • Time Points: Withdraw aliquots of the solution at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis: Analyze the aliquots by a validated stability-indicating HPLC method to determine the concentration of this compound and its degradation products.

  • Data Analysis: Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Protocol 2: Representative HPLC Method for this compound and its Degradation Products

This is a general method based on published literature and may require optimization for your specific application.

ParameterCondition
Column Waters X-bridge Shield RP18 (150 x 3.9 mm, 5 µm)[4]
Mobile Phase 5 mM phosphate buffer (pH 5.5) : acetonitrile (40:60, v/v)[4]
Flow Rate 1.0 mL/min[4]
Detection UV at 220 nm[4]
Injection Volume 10 µL
Column Temperature 30°C

Visualizations

Hydrolysis_Pathway cluster_conditions Accelerated by Alkaline Conditions (High pH) This compound This compound Intermediate Intermediate Species This compound->Intermediate Hydrolysis of Carbamate Bond Dexmethylphenidate Dexmethylphenidate (d-MPH) (Active) Intermediate->Dexmethylphenidate Release of Nicotinoyl-Serine moiety Ritalinic_Acid Ritalinic Acid (Inactive) Dexmethylphenidate->Ritalinic_Acid Hydrolysis of Ester Bond Troubleshooting_Workflow Start Unexpected Degradation Observed Check_pH Is the pH of the solution within the optimal range (1-8)? Start->Check_pH Check_Temp Is the solution stored at the recommended temperature (e.g., 2-8°C)? Check_pH->Check_Temp Yes Adjust_pH Adjust pH using appropriate buffer. Prepare fresh buffer if necessary. Check_pH->Adjust_pH No Check_Storage_Time Was the solution freshly prepared? Check_Temp->Check_Storage_Time Yes Adjust_Temp Store solution at the correct temperature and monitor. Check_Temp->Adjust_Temp No Use_Fresh Prepare fresh solutions for each experiment. Check_Storage_Time->Use_Fresh No Further_Investigation If problem persists, investigate other factors (e.g., contamination, reagent purity). Check_Storage_Time->Further_Investigation Yes Problem_Solved Problem Resolved Adjust_pH->Problem_Solved Adjust_Temp->Problem_Solved Use_Fresh->Problem_Solved

References

Technical Support Center: Optimizing Serdexmethylphenidate Dosage for Sustained-Release Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing serdexmethylphenidate (SDX) dosage in sustained-release formulations.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation and evaluation of sustained-release this compound dosage forms.

Issue 1: Unexpected In Vitro Dissolution Profile (e.g., Dose Dumping or Slow Release)

Potential CauseRecommended Solution
Inadequate polymer concentration or viscosity: Low polymer content may not form a sufficiently robust matrix to control drug release, leading to dose dumping. Conversely, excessively high polymer concentration can lead to an undesirably slow release.Optimize the polymer-to-drug ratio. Experiment with different viscosity grades of polymers like HPMC. Higher viscosity grades generally provide more sustained release.
Improper polymer hydration: Hydrophilic matrix tablets require adequate hydration to form a gel layer that controls drug release. Insufficient hydration can lead to premature drug release.Ensure the formulation includes sufficient water-soluble components to facilitate water penetration and polymer hydration. Consider the use of channeling agents like lactose (B1674315) in moderation.
Coating defects (for coated systems): Cracks, peeling, or uneven coating thickness can compromise the integrity of the release-controlling membrane, resulting in dose dumping.Review and optimize the coating process parameters, including spray rate, atomization pressure, and drying temperature. Ensure the tablet core is robust enough to withstand the coating process.
Interaction with dissolution medium: The solubility of this compound and the release-controlling polymers can be pH-dependent.Conduct dissolution studies in media with varying pH levels (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8) to understand the formulation's performance throughout the gastrointestinal tract.[1][2] For formulations susceptible to alcohol-induced dose dumping, perform in vitro testing with alcohol-containing media (e.g., 5%, 20%, and 40% ethanol (B145695) in 0.1 N HCl).[3]

Issue 2: High In Vivo Variability in Pharmacokinetic Profiles

Potential CauseRecommended Solution
Food effects: The presence of food, particularly high-fat meals, can alter gastrointestinal transit time and fluid composition, potentially affecting the conversion of this compound to dexmethylphenidate (B1218549) (d-MPH).Conduct fed-state bioequivalence studies in addition to fasting studies to characterize the impact of food on drug absorption and prodrug conversion.
Variable gastrointestinal transit time: Differences in gastric emptying and intestinal transit among subjects can lead to variability in the site and duration of prodrug conversion.Design formulations that are less dependent on a specific region of the GI tract for release and conversion. This may involve using a combination of release mechanisms.
Inconsistent prodrug conversion: The enzymatic conversion of SDX to d-MPH in the lower gastrointestinal tract could be influenced by inter-individual differences in gut enzyme activity.[4]While difficult to control, understanding the primary enzymes responsible for conversion can inform formulation strategies. Formulations that provide a prolonged residence time in the lower GI tract may help ensure more complete conversion.
Formulation integrity: Inconsistent manufacturing processes can lead to variations in tablet hardness, porosity, and polymer distribution, resulting in variable in vivo performance.Implement robust process controls and quality checks during manufacturing to ensure batch-to-batch consistency.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and how does it influence sustained-release formulation?

A1: this compound is a prodrug of dexmethylphenidate, the pharmacologically active enantiomer of methylphenidate.[4] SDX is designed to be pharmacologically inactive until it reaches the lower gastrointestinal tract, where it is gradually converted to d-MPH.[5] This inherent sustained-release mechanism, based on regional absorption and enzymatic conversion, is a key consideration in formulation development. The goal of a sustained-release dosage form is to control the rate at which SDX is presented for conversion, thereby modulating the subsequent absorption and pharmacokinetic profile of d-MPH.

Q2: What are the key pharmacokinetic parameters to consider when optimizing a sustained-release this compound formulation?

A2: The primary focus should be on the pharmacokinetic profile of the active moiety, dexmethylphenidate. Key parameters include:

  • Cmax (Maximum plasma concentration): To ensure therapeutic levels are reached without causing dose-related side effects.

  • Tmax (Time to maximum plasma concentration): To determine the onset of therapeutic effect.

  • AUC (Area under the plasma concentration-time curve): To assess the overall drug exposure.

  • Duration of therapeutic plasma concentration: To ensure the desired duration of clinical effect.

A dose-proportionality study of an SDX/d-MPH combination product provided the following pharmacokinetic data for d-MPH, which can serve as a benchmark:

Treatment (SDX/d-MPH mg)Cmax (ng/mL) (Mean ± SD)AUC0-last (h*ng/mL) (Mean ± SD)Tmax (h) (Median)
26.1/5.27.1 ± 2.197.2 ± 28.82.0
39.2/7.89.8 ± 2.8142.5 ± 41.22.0
52.3/10.413.8 ± 3.8199.8 ± 57.22.0

Data from a study in healthy adults under fasted conditions.[6]

Q3: What are the recommended starting points for in vitro dissolution testing of a novel sustained-release this compound formulation?

A3: Based on FDA guidance for a related product, a good starting point is USP Apparatus 2 (paddles) at 50 rpm in 500 mL of 0.1N HCl.[7] However, for a prodrug activated in the lower GI tract, it is crucial to evaluate dissolution in media that simulate the conditions of the small and large intestines. A multi-stage dissolution test is recommended:

  • Acid Stage: 0.1 N HCl (pH 1.2) for 2 hours to simulate the stomach.

  • Buffer Stage 1: pH 4.5 buffer for 2 hours to simulate the proximal small intestine.

  • Buffer Stage 2: pH 6.8 buffer for the remainder of the test to simulate the distal small intestine and colon.[1]

It is also recommended to include early sampling times (e.g., 1, 2, and 4 hours) to assess the risk of dose dumping.[8]

Q4: How can I troubleshoot issues with pediatric formulation of sustained-release this compound?

A4: Developing sustained-release formulations for children presents unique challenges.[9][10] Key considerations and troubleshooting steps include:

  • Palatability: If developing an orally disintegrating or chewable tablet, taste-masking will be critical. This can be achieved through the use of sweeteners, flavors, or by coating the drug particles.

  • Dose Flexibility: Pediatric dosing is often weight-based, requiring formulations that can be easily divided or are available in multiple strengths. Mini-tablets or sprinkle capsules can offer greater dose flexibility.

  • Swallowability: For younger children who cannot swallow tablets, consider developing liquid formulations, orally disintegrating tablets, or sprinkle capsules where the contents can be mixed with soft food.

  • Excipient Safety: Ensure that all excipients used are safe for pediatric use and are within acceptable limits for the target age group.

Experimental Protocols

1. In Vitro Dissolution Testing for Sustained-Release this compound Capsules

  • Apparatus: USP Apparatus 2 (Paddles)

  • Rotation Speed: 50 rpm

  • Dissolution Media:

    • Stage 1 (0-2 hours): 750 mL of 0.1 N Hydrochloric Acid (HCl)

    • Stage 2 (2-8 hours): Adjust the pH of the medium to 6.8 by adding 250 mL of 0.2 M tribasic sodium phosphate.

  • Temperature: 37 ± 0.5 °C

  • Sampling Times: 1, 2, 4, 6, and 8 hours.

  • Analytical Method: A validated HPLC method for the simultaneous determination of this compound and dexmethylphenidate.[2]

    • Column: C18 (e.g., 150 x 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., 0.01N orthophosphoric acid) in an isocratic or gradient elution.

    • Detection: UV at an appropriate wavelength (e.g., 260 nm).

2. In Vivo Pharmacokinetic Study in Healthy Adults

  • Study Design: A single-dose, randomized, open-label, crossover study comparing the test sustained-release formulation against an immediate-release reference product. A washout period of at least 7 days should be implemented between treatment periods.

  • Subjects: Healthy adult male and female volunteers.

  • Dosing: Administration of a single oral dose of the test and reference formulations under fasted conditions.

  • Blood Sampling: Collect venous blood samples at pre-dose (0 hours) and at appropriate time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours).

  • Bioanalytical Method: A validated LC-MS/MS method for the quantification of this compound and dexmethylphenidate in plasma.[1]

    • Extraction: Solid-phase extraction (SPE) of plasma samples.

    • Chromatography: Reverse-phase HPLC with a suitable column (e.g., C18).

    • Detection: Tandem mass spectrometry (MS/MS) with monitoring of specific mass transitions for each analyte and their deuterated internal standards.

  • Pharmacokinetic Analysis: Calculate Cmax, Tmax, AUC0-t, AUC0-inf, and elimination half-life (t1/2) for both this compound and dexmethylphenidate using non-compartmental analysis.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Testing cluster_invivo In Vivo Studies cluster_optimization Dosage Optimization formulation Formulation & Excipient Selection manufacturing Manufacturing Process Optimization formulation->manufacturing dissolution Multi-stage Dissolution Testing (pH 1.2, 4.5, 6.8) manufacturing->dissolution hplc HPLC Analysis (SDX & d-MPH Quantification) dissolution->hplc pk_study Pharmacokinetic Study (Healthy Volunteers) hplc->pk_study Proceed to in vivo if in vitro profile is promising ivivc In Vitro-In Vivo Correlation (IVIVC) hplc->ivivc bioanalysis LC-MS/MS Bioanalysis (Plasma Samples) pk_study->bioanalysis pk_modeling Pharmacokinetic Modeling bioanalysis->pk_modeling pk_modeling->ivivc dose_selection Final Dosage Selection ivivc->dose_selection signaling_pathway cluster_prodrug Prodrug Administration & Conversion cluster_absorption Absorption & Distribution cluster_moa Mechanism of Action in CNS sdx_oral Oral Administration of This compound (SDX) gi_tract Lower GI Tract (Enzymatic Conversion) sdx_oral->gi_tract Transit d_mph_absorption Absorption of Dexmethylphenidate (d-MPH) gi_tract->d_mph_absorption bloodstream Systemic Circulation d_mph_absorption->bloodstream d_mph_cns d-MPH in CNS bloodstream->d_mph_cns Crosses Blood-Brain Barrier presynaptic Presynaptic Neuron synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft Release of DA & NE dat_net Dopamine (DAT) & Norepinephrine (NET) Transporters synaptic_cleft->presynaptic Reuptake via DAT/NET postsynaptic Postsynaptic Neuron synaptic_cleft->postsynaptic Increased DA & NE Signal Transduction d_mph_cns->dat_net Blocks da_ne Dopamine (DA) & Norepinephrine (NE)

References

minimizing matrix effects in serdexmethylphenidate bioanalysis from plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of serdexmethylphenidate from plasma. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing matrix effects.

Troubleshooting Guide

This guide addresses specific issues that may arise during the bioanalysis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Q1: I am observing significant ion suppression for this compound in my LC-MS/MS analysis. What are the likely causes and how can I mitigate this?

A1: Ion suppression is a common manifestation of matrix effects where co-eluting endogenous components from the plasma matrix interfere with the ionization of the analyte, leading to reduced signal intensity.[1]

Potential Causes:

  • Phospholipids (B1166683): These are major components of plasma membranes and are notorious for causing ion suppression in electrospray ionization (ESI).

  • Salts and Other Endogenous Molecules: High concentrations of salts or other small molecules in the plasma extract can compete with the analyte for ionization.[1]

  • Insufficient Chromatographic Separation: Co-elution of matrix components with this compound.

Solutions:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1][2]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up plasma samples. An Oasis HLB 96-well plate has been successfully used for the extraction of this compound from plasma.[3][4]

    • Liquid-Liquid Extraction (LLE): LLE can also be employed to separate the analyte from interfering matrix components.

    • Protein Precipitation (PPT): While a simpler method, PPT is generally less clean than SPE or LLE and may result in significant matrix effects.[5] If using PPT, consider further cleanup steps.

  • Improve Chromatographic Separation: Modifying your LC method can separate this compound from the interfering matrix components.

    • Gradient Elution: Employ a gradient elution program to resolve the analyte from early-eluting polar interferences and late-eluting non-polar interferences like phospholipids. A gradient elution with an aqueous mobile phase of 1 mM ammonium (B1175870) trifluoroacetate (B77799) in water and an organic phase of acetonitrile/formic acid (1000:1) has been reported.[3]

    • Column Chemistry: Use a column with a different selectivity, such as a phenyl-hexyl column, which can provide alternative retention mechanisms.

    • Divert Valve: Use a divert valve to direct the flow to waste during the elution of highly interfering components (e.g., at the beginning and end of the chromatographic run).

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as this compound-d6 (SDX-d6), will co-elute with the analyte and experience similar matrix effects.[1][3] The ratio of the analyte to the IS signal should remain constant, allowing for accurate quantification despite signal suppression.

Q2: My results show high variability between different plasma lots (relative matrix effect). How can I address this?

A2: High variability between different sources of plasma indicates a significant relative matrix effect, which can compromise the accuracy and precision of the assay.

Potential Causes:

  • Differences in the composition of endogenous components (e.g., lipids, proteins) between individual plasma samples.

  • Inconsistent sample preparation.

Solutions:

  • Thorough Method Validation: Evaluate the matrix effect across multiple lots of plasma (typically 6-8 different sources) during method validation to understand the extent of the variability.

  • Matrix-Matched Calibrators and Quality Controls: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples to compensate for the matrix effect.[1]

  • Standard Addition: For individual samples with suspected unique matrix effects, the standard addition method can be used for accurate quantification, although it is more labor-intensive.[2]

  • Review and Standardize Sample Preparation: Ensure your sample preparation protocol is robust and consistently applied to all samples to minimize variability.

Q3: I am struggling with the recovery of this compound during sample extraction. What steps can I take to improve it?

A3: Poor recovery can be due to suboptimal extraction conditions or analyte instability.

Potential Causes:

  • Incorrect pH during extraction.

  • Inappropriate choice of extraction solvent or SPE sorbent.

  • Insufficient elution solvent strength in SPE.

  • Analyte degradation during sample processing.

Solutions:

  • Optimize Extraction pH: Adjust the pH of the plasma sample to ensure this compound is in the appropriate ionization state for efficient extraction.

  • Screen Different SPE Sorbents and Solvents: Test different SPE sorbents (e.g., mixed-mode, polymeric) and a variety of washing and elution solvents to find the optimal conditions for this compound.

  • Ensure Complete Elution: Increase the volume or strength of the elution solvent in your SPE protocol to ensure complete recovery of the analyte from the sorbent.

  • Investigate Analyte Stability: this compound's active metabolite, dexmethylphenidate (B1218549), is known to be unstable in plasma due to hydrolysis.[6] While this compound is a prodrug designed for stability, it's crucial to assess its stability under your sample handling and processing conditions. Adding an acidic modifier like formic acid to the collected plasma can help prevent enzymatic degradation.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most recommended sample preparation technique to minimize matrix effects for this compound in plasma?

A1: Solid-Phase Extraction (SPE) is highly recommended for plasma samples to minimize matrix effects when analyzing this compound.[3][4] SPE provides a cleaner extract compared to protein precipitation by effectively removing phospholipids and other interfering substances.[1]

Q2: What type of internal standard should I use for the bioanalysis of this compound?

A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound-d6, is the ideal choice.[3] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and ionization, thus effectively compensating for matrix effects and improving the accuracy and precision of the assay.[1]

Q3: How can I quantitatively assess the matrix effect for my this compound assay?

A3: The matrix effect can be quantified by comparing the peak area of the analyte in a post-extraction spiked plasma sample to the peak area of the analyte in a pure solvent solution at the same concentration. The formula is:

Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. This should be evaluated with at least 6-8 different lots of blank plasma.

Q4: Are there any known stability issues with this compound in plasma that could be mistaken for matrix effects?

A4: While this compound is a prodrug, its active metabolite, dexmethylphenidate, is susceptible to hydrolysis in plasma.[6] It is crucial to evaluate the stability of this compound under the conditions of sample collection, storage, and processing to ensure that observed signal loss is due to matrix effects and not degradation. Samples should be stored at -20°C or lower.[5] For dexmethylphenidate analysis, immediate acidification of the plasma sample is recommended to prevent hydrolysis.[6]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Bioanalysis

TechniqueRelative Matrix Effect (%)Analyte Recovery (%)Overall Recommendation
Protein Precipitation (PPT) 15 - 4085 - 105Simple and fast, but may require further optimization to mitigate significant matrix effects. Suitable for less sensitive assays.
Liquid-Liquid Extraction (LLE) 5 - 2070 - 90Good for removing salts and some polar interferences. Solvent selection is critical.
Solid-Phase Extraction (SPE) < 1580 - 100Highly Recommended. Provides the cleanest extracts and significantly reduces matrix effects, leading to better sensitivity and reproducibility.[3][4]

Note: The values presented are typical ranges and may vary depending on the specific method parameters.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is based on methodologies reported for the analysis of this compound in plasma.[3][4]

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • To 100 µL of plasma, add 25 µL of the internal standard working solution (e.g., this compound-d6 in methanol).

    • Vortex for 10 seconds.

    • Add 200 µL of 4% phosphoric acid in water and vortex for another 10 seconds.

  • SPE Cartridge Conditioning:

    • Condition an Oasis HLB 96-well plate or cartridge with 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE plate/cartridge.

    • Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the sorbent with 1 mL of 5% methanol in water to remove polar interferences.

    • Wash with 1 mL of 20% methanol in water to remove less polar interferences.

    • Dry the sorbent under high vacuum for 5 minutes.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of methanol.

    • Collect the eluate in a clean collection plate or tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow plasma Plasma Sample (100 µL) is Add Internal Standard (SDX-d6) plasma->is Spike acid Acidify (4% H3PO4) is->acid Pre-treat spe Solid-Phase Extraction (Oasis HLB) acid->spe Load wash1 Wash 1 (5% MeOH) spe->wash1 Remove Polar Interferences wash2 Wash 2 (20% MeOH) wash1->wash2 elute Elute (Methanol) wash2->elute Isolate Analyte evap Evaporate to Dryness elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for SPE of this compound from plasma.

troubleshooting_matrix_effects issue Ion Suppression or High Variability Observed cat1 Sample Preparation issue->cat1 cat2 Chromatography issue->cat2 cat3 Quantification Method issue->cat3 sol1a Implement SPE or LLE cat1->sol1a sol1b Optimize Extraction Parameters (pH, solvent) cat1->sol1b sol2a Optimize Gradient Profile cat2->sol2a sol2b Use Different Column Chemistry cat2->sol2b sol2c Employ Divert Valve cat2->sol2c sol3a Use Stable Isotope-Labeled Internal Standard (SIL-IS) cat3->sol3a sol3b Use Matrix-Matched Calibrants cat3->sol3b

Caption: Troubleshooting logic for matrix effects in bioanalysis.

References

addressing poor peak resolution in chiral separation of serdexmethylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chiral separation of serdexmethylphenidate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in achieving optimal peak resolution during enantioselective analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution in the chiral separation of this compound?

Poor peak resolution in the chiral separation of this compound can stem from several factors. The most common issues include an inappropriate choice of chiral stationary phase (CSP), a suboptimal mobile phase composition, and unfavorable temperature conditions. Additionally, problems such as column overloading, poor column health, or extra-column volume can contribute to peak broadening and co-elution.

Q2: Which type of chiral stationary phase (CSP) is recommended for separating this compound enantiomers?

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose, are a common starting point for the chiral separation of a wide range of compounds and have been used for related molecules.[1] For instance, cellulose tris(3,5-dimethylphenylcarbamate) is a widely used chiral selector.[1] Vancomycin-based chiral columns have also been shown to be effective in providing baseline resolution for methylphenidate isomers.[2] The choice between a coated and an immobilized polysaccharide CSP can also be a factor; immobilized phases allow for a broader range of solvents, which can enhance selectivity.[1]

Q3: How does the mobile phase composition affect the separation of this compound enantiomers?

The mobile phase plays a critical role in the interaction between the analyte and the CSP. For normal-phase chromatography, which is often favorable for chiral recognition on polysaccharide CSPs, a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol) is typically used.[1] Small adjustments to the ratio of the alcohol modifier can significantly impact resolution. The addition of acidic or basic additives can also be crucial. For basic compounds like this compound, adding a small amount of a basic modifier can improve peak shape and resolution.

Q4: Can temperature be used to improve peak resolution?

Yes, temperature is a valuable tool for optimizing chiral separations. The effect of temperature on enantioselectivity is complex and can be unpredictable. While in some cases lowering the temperature can improve resolution, in other instances, increasing the temperature may lead to better peak efficiency and improved separation. It is often beneficial to screen a range of temperatures (e.g., 10°C, 25°C, and 40°C) to determine the optimal condition for your specific separation.[3]

Q5: My peaks are broad and tailing. What steps can I take to improve the peak shape?

Poor peak shape is often a result of secondary interactions, column contamination, or sample overload. Here are a few troubleshooting steps:

  • Check Column Health: A contaminated or old column can lead to peak tailing. Flushing the column with a strong, compatible solvent as recommended by the manufacturer can help. If the problem persists, the column may need to be replaced.

  • Mobile Phase Additives: For basic analytes, the addition of a basic modifier to the mobile phase can help to minimize undesirable interactions with the stationary phase, leading to improved peak symmetry.

  • Sample Overload: Injecting a sample that is too concentrated can cause peak distortion. Try reducing the injection volume or diluting the sample.

  • Extra-Column Volume: Minimize the length and diameter of all tubing connecting the injector, column, and detector to reduce peak broadening.

Troubleshooting Guides

Issue: Complete Co-elution of Enantiomers

When the enantiomers of this compound are not separated at all, it indicates a lack of chiral recognition under the current experimental conditions.

Troubleshooting Workflow for Co-eluting Peaks

start Start: Co-eluting Peaks csp Evaluate Chiral Stationary Phase (CSP) start->csp mobile_phase Optimize Mobile Phase csp->mobile_phase Is CSP appropriate? (e.g., polysaccharide-based) temp Adjust Temperature mobile_phase->temp Vary alcohol modifier ratio (e.g., Hexane:IPA) additives Incorporate Mobile Phase Additives temp->additives Screen different temperatures (e.g., 10°C, 25°C, 40°C) resolution Resolution Achieved additives->resolution Add basic modifier for basic analyte start Poor Peak Resolution (Rs < 1.5) flow_rate Decrease Flow Rate start->flow_rate mobile_phase_finetune Fine-tune Mobile Phase start->mobile_phase_finetune temp_optimize Optimize Temperature start->temp_optimize injection_vol Reduce Injection Volume start->injection_vol column_health Check Column Health start->column_health improved_resolution Improved Resolution flow_rate->improved_resolution mobile_phase_finetune->improved_resolution temp_optimize->improved_resolution injection_vol->improved_resolution column_health->improved_resolution

References

Technical Support Center: Serdexmethylphenidate Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of serdexmethylphenidate for in vitro assays. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common challenges encountered during experimental setup.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound (SDX), as this compound chloride, is a prodrug of dexmethylphenidate (B1218549) and is considered to be highly soluble in aqueous solutions at room temperature.[1][2] It is freely soluble in water and exhibits very high solubility in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[3] Its solubility is lower in less polar organic solvents.[3]

Q2: In which solvents can I dissolve this compound for my experiments?

A2: For in vitro assays, Dimethyl Sulfoxide (DMSO) is a highly effective solvent for preparing concentrated stock solutions of this compound due to its high solubility (>150 mg/mL).[3] Water and methanol (B129727) are also suitable solvents.[3] The choice of solvent will depend on the requirements of your specific assay and the desired stock concentration.

Q3: Is this compound stable in aqueous solutions?

A3: Yes, this compound is stable in aqueous solutions with a pH range of 1 to 8 for up to 24 hours at room temperature.[3] Under these conditions, no significant degradation to its active metabolite, d-MPH, or other byproducts is detected.[3] However, at a pH of 9 and higher, its stability decreases, and it can degrade.[3]

Q4: What is the maximum recommended concentration of DMSO in a typical cell-based assay?

A4: To minimize solvent-induced toxicity and artifacts, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically well below 1% (v/v).[4] It is crucial to include a vehicle control with the same final DMSO concentration in your experimental design to account for any potential effects of the solvent on the cells.

Solubility Data Summary

The following table summarizes the known solubility of this compound chloride in various solvents.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)>150 mg/mL[3]
Dimethylformamide (DMF)>150 mg/mL[3]
Water (pH 5.8 to 6.8)>500 mg/mL[3]
Water (pH 2.9)382.22 mg/mL[3]
Water (pH 1.2)333.5 mg/mL[3]
Methanol>50 mg/mL[3]
Ethanol~9 mg/mL[3]
Acetone~1 mg/L[3]
Acetonitrile~1 mg/L[3]
n-heptane, toluene, dichloromethane<1 mg/mL[3]

Experimental Protocol: Preparation of this compound Solutions for In Vitro Assays

This protocol provides a detailed methodology for preparing a this compound stock solution in DMSO and subsequent dilutions for use in in vitro assays.

Materials:

  • This compound chloride powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional, set to 37°C)

  • Aqueous assay buffer or cell culture medium

Procedure:

  • Preparation of a Concentrated Stock Solution (e.g., 100 mM in DMSO):

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh the desired amount of this compound chloride powder into the tube.

    • Add the appropriate volume of sterile DMSO to achieve a 100 mM stock solution.

    • Vortex the solution vigorously until the compound is completely dissolved. A brief sonication or gentle warming in a 37°C water bath can aid dissolution if needed.[5]

    • Visually inspect the solution to ensure no particulates are present.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[5]

  • Serial Dilution to Working Concentrations:

    • Prepare an intermediate dilution of the stock solution in your aqueous assay buffer or cell culture medium. It is crucial to add the DMSO stock to the aqueous solution and mix immediately and vigorously to prevent precipitation.

    • Perform further serial dilutions from this intermediate solution to achieve the final desired concentrations for your experiment.

    • Ensure the final concentration of DMSO is consistent across all experimental and control wells.

Troubleshooting Guide

Issue 1: Precipitation of this compound upon dilution in aqueous media.

  • Cause: The high concentration of the compound in the DMSO stock can lead to it crashing out of solution when rapidly diluted into an aqueous environment where its solubility, while good, is lower than in pure DMSO.

  • Solution:

    • Decrease the Stock Concentration: Prepare a less concentrated DMSO stock solution.

    • Modify the Dilution Method: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform an intermediate dilution step. Add the DMSO stock to a smaller volume of media first, vortex thoroughly, and then add this to the final volume.

    • Increase Final DMSO Concentration: If your assay allows, slightly increasing the final DMSO concentration (while staying below toxic levels) can help maintain solubility. Always verify the tolerance of your specific cell line to DMSO.

Issue 2: Inconsistent or unexpected assay results.

  • Cause: This could be due to incomplete dissolution of the compound, degradation, or solvent effects.

  • Solution:

    • Confirm Complete Dissolution: Before use, visually inspect your stock solution for any undissolved particles. If necessary, repeat the dissolution steps (vortexing, gentle warming).

    • Check pH of Media: Ensure the pH of your final assay medium is within the stable range for this compound (pH 1-8).[3]

    • Include Proper Controls: Always run a vehicle control (media with the same final concentration of DMSO) to differentiate between the effects of the compound and the solvent.

Visual Guides

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO (e.g., 100 mM) weigh->dissolve vortex Vortex/Warm (if needed) dissolve->vortex aliquot Aliquot and Store (-20°C / -80°C) vortex->aliquot intermediate Intermediate Dilution in Aqueous Media aliquot->intermediate Use one aliquot serial Serial Dilutions to Final Concentrations intermediate->serial add_to_assay Add to In Vitro Assay serial->add_to_assay

Caption: Workflow for preparing this compound solutions.

troubleshooting_workflow Troubleshooting Solubility Issues cluster_solutions Potential Solutions cluster_verification Verification start Precipitation Observed? solution1 Decrease Stock Concentration start->solution1 Yes solution2 Use Intermediate Dilution Step start->solution2 Yes solution3 Increase Final DMSO Concentration start->solution3 Yes issue Inconsistent Results? start->issue If precipitation persists or results are inconsistent verify_dissolution Confirm Complete Dissolution of Stock check_ph Check Media pH (Stable Range: 1-8) run_controls Run Vehicle Controls issue->verify_dissolution Yes issue->check_ph Yes issue->run_controls Yes

Caption: Troubleshooting workflow for solubility challenges.

References

Technical Support Center: Managing In Vivo Serdexmethylphenidate Conversion

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with serdexmethylphenidate (SDX). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on managing the variability of its conversion to d-methylphenidate (d-MPH).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it converted to d-methylphenidate in vivo?

This compound (SDX) is a prodrug of dexmethylphenidate (B1218549) (d-MPH), a central nervous system (CNS) stimulant used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2][3] As a prodrug, SDX is pharmacologically inactive until it is metabolized in the body to the active therapeutic agent, d-MPH.[4][5] The primary site of this conversion is believed to be the lower gastrointestinal tract.[4][5][6] This gradual conversion allows for an extended-release profile of d-MPH.[4][6]

Q2: What are the primary factors that can influence the in vivo conversion rate of this compound?

The conversion of SDX to d-MPH is a complex process that can be influenced by several physiological and environmental factors, leading to inter-individual variability. The key factors include:

  • Gastrointestinal (GI) Tract Physiology:

    • pH: The stability and solubility of SDX can be influenced by the pH of the gastrointestinal tract.[7] While SDX is designed to be stable at acidic pH, variations in intestinal pH can affect its conversion.

    • Transit Time: The amount of time SDX spends in the lower gastrointestinal tract, where conversion is highest, can impact the extent of its conversion to d-MPH.[8] Conditions that alter GI transit time, such as diet or certain medical conditions, may therefore influence the pharmacokinetic profile of d-MPH.

  • Gut Microbiome: The diverse population of microorganisms in the gut can play a significant role in the metabolism of various drugs.[7] It is hypothesized that bacterial enzymes in the lower GI tract contribute to the cleavage of SDX to release d-MPH. Inter-individual differences in the composition and metabolic activity of the gut microbiome could be a major source of variability in conversion rates.

  • Genetic Factors: While the specific enzymes responsible for SDX conversion have not been fully elucidated, genetic polymorphisms in metabolic enzymes, particularly those present in the gut, could influence the rate and extent of d-MPH formation. Pharmacogenomic studies have identified several genes that may act as predictors for methylphenidate response, suggesting a role for genetic factors in its overall disposition.[9][10][11][12][13]

  • Drug-Drug Interactions: Co-administration of other drugs could potentially affect the conversion of SDX. This could occur through alterations in GI motility, changes in gut microbiome composition, or inhibition/induction of metabolic enzymes.

Q3: What are the known pharmacokinetic parameters of this compound and d-methylphenidate following oral administration?

Pharmacokinetic studies in healthy adults have characterized the plasma concentration profiles of both SDX and d-MPH after oral administration of SDX-containing formulations. Below is a summary of key pharmacokinetic parameters.

ParameterThis compound (SDX)d-Methylphenidate (d-MPH) from SDX
Tmax (Time to Peak Plasma Concentration) ~2 hours~8 hours
Half-life (t½) ~5.7 hours~10.8 hours (terminal elimination)
Bioavailability Low (<3%)Extended release profile

Note: These values are approximate and can vary based on the specific formulation and individual patient characteristics.

Troubleshooting Guides

This section provides practical guidance for troubleshooting common issues encountered during the bioanalysis of this compound and d-methylphenidate in plasma samples.

Experimental Workflow for Bioanalysis

experimental_workflow sample_collection Plasma Sample Collection (K2EDTA anticoagulant) sample_prep Sample Preparation (e.g., Protein Precipitation, SPE) sample_collection->sample_prep Add Internal Standard lc_separation LC Separation (Reversed-Phase C18 column) sample_prep->lc_separation Inject extract ms_detection MS/MS Detection (MRM mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification against calibration curve) ms_detection->data_analysis

A typical bioanalytical workflow for SDX and d-MPH quantification.
Troubleshooting Common Bioanalytical Issues

IssuePotential CausesRecommended Actions
Poor Peak Shape (Tailing, Fronting, Splitting) - Column contamination or degradation- Inappropriate mobile phase pH- Sample solvent stronger than mobile phase- Column void or frit blockage- Extra-column volume- Flush the column or replace if necessary.[14][15]- Ensure mobile phase pH is within the optimal range for the column and analytes.- Match the sample solvent to the initial mobile phase conditions as closely as possible.[16]- Reverse-flush the column (if permissible by the manufacturer) or replace the column frit.[15]- Use shorter tubing with smaller internal diameters where possible.[14]
High Variability in Results - Inconsistent sample preparation- Analyte instability during storage or processing- Matrix effects (ion suppression or enhancement)- Inappropriate internal standard- Ensure consistent and precise execution of the sample preparation protocol.- Store samples at -20°C or lower.[17][18] Minimize time at room temperature during processing.- Evaluate matrix effects by post-column infusion or comparing analyte response in neat solution vs. post-extraction spiked matrix.[19] Consider a more rigorous sample cleanup method (e.g., SPE instead of protein precipitation).- Use a stable isotope-labeled internal standard for optimal compensation of matrix effects and extraction variability.
Low Analyte Recovery - Inefficient extraction method- Analyte degradation during sample preparation- Adsorption to labware- Optimize the sample preparation method (e.g., different SPE sorbent, different protein precipitation solvent).- Keep samples on ice during processing and minimize exposure to harsh pH or high temperatures.- Use low-binding microcentrifuge tubes and pipette tips.
Carryover - Inadequate cleaning of the autosampler and injection port- Strong analyte adsorption to column or system components- Optimize the autosampler wash procedure with a strong solvent.- Inject a blank solvent after a high concentration sample to check for carryover.- Consider a column with a different stationary phase chemistry.
Ghost Peaks - Contamination of mobile phase or system- Carryover from a previous injection- Septum bleed from the injector- Prepare fresh mobile phase with high-purity solvents and additives.[16]- Implement a robust autosampler wash protocol.- Use high-quality septa and replace them regularly.

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation

This protocol is a general guideline and may require optimization for specific laboratory conditions.

  • Thaw Plasma Samples: Thaw frozen plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., d-methylphenidate-d9) to each plasma sample. Vortex briefly.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) (or other suitable organic solvent) to precipitate the plasma proteins.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the initial mobile phase to increase sensitivity.

  • Injection: Inject a suitable volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters for d-Methylphenidate Quantification

The following are example parameters and should be optimized for the specific instrument and column used.

ParameterSetting
LC Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Detection Multiple Reaction Monitoring (MRM)
MRM Transition (d-MPH) Q1: m/z 234.1 -> Q3: m/z 84.1 (example transition)[20]
Internal Standard d-methylphenidate-d9

Signaling Pathways and Logical Relationships

Factors Influencing this compound Conversion Variability

conversion_variability cluster_factors Influencing Factors SDX This compound (SDX) Administered Orally Conversion Conversion to d-MPH (Lower GI Tract) SDX->Conversion dMPH d-Methylphenidate (d-MPH) in Circulation Conversion->dMPH Variability Inter-individual Variability in d-MPH Levels dMPH->Variability GI_Physiology GI Physiology (pH, Transit Time) GI_Physiology->Conversion modulates Gut_Microbiome Gut Microbiome (Composition & Activity) Gut_Microbiome->Conversion mediates Genetics Host Genetics (Enzyme Polymorphisms) Genetics->Conversion influences DDI Drug-Drug Interactions DDI->Conversion affects

Factors contributing to the variability of SDX to d-MPH conversion.

References

mitigating interference of serdexmethylphenidate in dopamine uptake assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with serdexmethylphenidate in dopamine (B1211576) uptake assays.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to directly interfere with my in vitro dopamine uptake assay?

A1: this compound (SDX) is a prodrug of d-methylphenidate (d-MPH) and has demonstrated little to no direct affinity for monoaminergic reuptake transporters, including the dopamine transporter (DAT), in in vitro studies.[1] Therefore, direct interference from the intact SDX molecule is unlikely. However, interference can occur if SDX is converted to the active d-MPH under your specific experimental conditions.

Q2: Under what conditions might this compound convert to d-methylphenidate in my assay?

A2: this compound is designed to be converted to d-methylphenidate primarily in the lower gastrointestinal tract.[1][2][3] While generally stable in simulated gastric and intestinal fluids, its stability can be pH-dependent.[3][4] For instance, at a pH of 9, minimal conversion to d-MPH was observed after 6 hours, while at a pH of 11, SDX was rapidly converted to the inactive metabolite, ritalinic acid, with no d-MPH detected.[4] Researchers should carefully consider the pH of their assay buffers and the duration of the experiment. The presence of certain enzymes, which have not yet been fully elucidated but are involved in its in vivo conversion, could also potentially lead to its conversion in vitro if present in the assay system (e.g., tissue homogenates).[2][3]

Q3: My dopamine uptake is inhibited when I apply this compound. What are the potential causes?

A3: If you observe inhibition of dopamine uptake, it is most likely due to the presence of d-methylphenidate. This could be because:

  • Your this compound sample is contaminated with d-methylphenidate.

  • The this compound is being converted to d-methylphenidate under your specific assay conditions (e.g., pH, presence of enzymes).

Q4: How can I test if my this compound sample is contaminated with d-methylphenidate?

A4: The most reliable method to test for contamination is to use an analytical technique such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify this compound and d-methylphenidate in your sample.

Q5: How can I prevent the conversion of this compound to d-methylphenidate in my assay?

A5: To minimize the potential for conversion, consider the following:

  • Maintain pH Stability: Use buffers that maintain a pH range where this compound is known to be stable (pH 1-8).[4]

  • Limit Incubation Time: Reduce the duration of the assay to the minimum time required to obtain a reliable signal.

  • Use Purified Systems: When possible, use cell lines expressing the dopamine transporter rather than tissue homogenates, which may contain enzymes that could metabolize this compound.

Q6: What are the expected IC50/Ki values for d-methylphenidate in a dopamine uptake assay?

A6: D-methylphenidate is a potent inhibitor of the dopamine transporter. While specific IC50 and Ki values can vary depending on the assay conditions (e.g., cell line, radioligand concentration), they are typically in the low nanomolar range. It is crucial to determine the IC50 of d-methylphenidate in your specific assay system to have a baseline for comparison.

Troubleshooting Guides

Issue 1: Unexpected Inhibition of Dopamine Uptake

Symptoms:

  • A dose-dependent decrease in dopamine uptake is observed in the presence of this compound.

  • The calculated IC50 value is in a range expected for d-methylphenidate.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Sample Contamination Analyze the this compound sample for the presence of d-methylphenidate using HPLC or LC-MS. If contaminated, obtain a new, pure sample.
In-assay Conversion 1. pH Check: Verify the pH of all assay buffers. Ensure they are within the stable range for this compound (pH 1-8).[4] 2. Time-Course Experiment: Run the assay at different incubation times to see if the inhibitory effect increases with time. 3. Control Experiment: Run the assay with a known concentration of d-methylphenidate to establish a positive control for inhibition.
Issue 2: High Background Signal

Symptoms:

  • The difference between total dopamine uptake and non-specific uptake (in the presence of a known DAT inhibitor) is small.

  • Difficulty in obtaining a clear dose-response curve.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Non-specific Binding of Radioligand 1. Pre-soak Filters: If using a filtration-based assay, pre-soak the filters in a solution like 0.5% polyethyleneimine (PEI).[5] 2. Increase Washing: Increase the number and volume of washes with ice-cold buffer after incubation.[6]
Cell Health Issues Ensure cells are healthy and not overgrown. Perform a cell viability assay.
Radioligand Degradation Use fresh radiolabeled dopamine for each experiment and store it according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: [³H]Dopamine Uptake Inhibition Assay in DAT-Expressing Cells

This protocol is designed to measure the inhibitory potency of a test compound on dopamine uptake into cells stably expressing the dopamine transporter.

Materials:

  • Cells stably expressing the human dopamine transporter (e.g., HEK293-hDAT)

  • 96-well cell culture plates

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)

  • [³H]Dopamine

  • Test compound (this compound) and positive control (d-methylphenidate)

  • Known DAT inhibitor for non-specific uptake (e.g., GBR 12909 or cocaine)[5][6]

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Cell Plating: Plate the DAT-expressing cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Preparation of Solutions: Prepare serial dilutions of this compound and d-methylphenidate in assay buffer. Also, prepare a solution of [³H]dopamine at a concentration near its Km for the transporter.

  • Assay Initiation:

    • Wash the cells once with assay buffer.

    • Add the test compound dilutions, positive control, or buffer (for total uptake) to the respective wells.

    • Add a high concentration of a known DAT inhibitor to determine non-specific uptake.

    • Pre-incubate for 10-20 minutes at 37°C.

    • Initiate the uptake by adding the [³H]dopamine solution to all wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 10 minutes) at 37°C.

  • Termination of Uptake:

    • Rapidly aspirate the solution from the wells.

    • Wash the cells three times with ice-cold assay buffer to remove unbound radioligand.

  • Cell Lysis and Counting:

    • Lyse the cells by adding a lysis buffer or distilled water to each well.

    • Add scintillation fluid to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake from all other measurements.

    • Plot the specific uptake as a percentage of the total uptake against the logarithm of the test compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_plating Plate DAT-expressing cells pre_incubation Pre-incubate with compound cell_plating->pre_incubation compound_prep Prepare compound dilutions compound_prep->pre_incubation initiate_uptake Add [³H]Dopamine pre_incubation->initiate_uptake incubation Incubate at 37°C initiate_uptake->incubation terminate Wash with cold buffer incubation->terminate lysis Lyse cells terminate->lysis scintillation Scintillation counting lysis->scintillation analysis Calculate IC50 scintillation->analysis

Caption: Workflow for a [³H]Dopamine Uptake Inhibition Assay.

troubleshooting_logic start Unexpected inhibition with this compound check_contamination Is the sample pure? start->check_contamination check_conversion Is in-assay conversion occurring? check_contamination->check_conversion Yes hplc Analyze sample with HPLC/LC-MS check_contamination->hplc No check_ph Verify buffer pH (stable range 1-8) check_conversion->check_ph Yes pure Sample is pure hplc->pure Yes impure Sample is contaminated with d-MPH hplc->impure No time_course Run time-course experiment check_ph->time_course no_conversion No evidence of conversion time_course->no_conversion Inhibition is stable conversion Evidence of conversion time_course->conversion Inhibition increases with time signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine (Vesicle) DA_synapse Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DAT->DA_vesicle DA_synapse->DAT Reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binding dMPH d-Methylphenidate dMPH->DAT Inhibits SDX This compound (Prodrug) SDX->dMPH Conversion (in lower GI)

References

strategies to enhance the long-term stability of serdexmethylphenidate in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to enhance the long-term stability of serdexmethylphenidate (SDX) dissolved in dimethyl sulfoxide (B87167) (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound in aqueous solutions?

A1: this compound is relatively stable in acidic to neutral aqueous solutions (pH 1-8) for up to 24 hours at room temperature, with no significant degradation to its active metabolite, d-methylphenidate (d-MPH), or its primary degradant, ritalinic acid, observed within this timeframe.[1] However, it degrades under basic conditions (pH > 6.8).[1]

Q2: What are the primary degradation pathways for this compound?

A2: Based on forced degradation studies in aqueous solutions, the primary degradation pathway is hydrolysis.[2][3][4][5] Under basic conditions, the ester and carbamate (B1207046) linkages can be cleaved, ultimately leading to the formation of ritalinic acid, the inactive metabolite of d-methylphenidate.[1] Four degradation products have been identified as originating from this compound under various stress conditions.[4][6]

Q3: How does DMSO affect the stability of chemical compounds in general?

A3: DMSO is a polar aprotic solvent widely used for dissolving a broad range of compounds for in vitro and in vivo studies. While many compounds exhibit good stability in DMSO, long-term storage, especially at room temperature, can lead to degradation for a significant percentage of molecules. The presence of water in DMSO can accelerate the degradation of susceptible compounds. For optimal stability, it is recommended to use high-purity, anhydrous DMSO and store solutions at low temperatures (-20°C or -80°C).

Q4: Are there specific concerns for the stability of this compound's functional groups in DMSO?

A4: this compound contains both an ester and a carbamate functional group. While carbamates are generally more stable to hydrolysis than esters, both can be susceptible to degradation.[7][8] Although DMSO is aprotic, residual water can facilitate hydrolysis. Additionally, while less common, DMSO can participate in or mediate degradation reactions under certain conditions.

Q5: What are the recommended storage conditions for this compound in DMSO?

A5: To maximize long-term stability, this compound solutions in high-purity, anhydrous DMSO should be stored at -20°C or, preferably, -80°C in tightly sealed vials to minimize exposure to moisture and air. Aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles.[9][10]

Troubleshooting Guides

Issue: I observe precipitation in my this compound/DMSO stock solution after storage.

  • Q1: Why is my compound precipitating?

    • A1: Precipitation upon storage, especially after freeze-thaw cycles, can be due to the compound's solubility limit being exceeded at lower temperatures or changes in the solvent matrix (e.g., absorption of atmospheric water). This compound is reported to be highly soluble in DMSO (>150 mg/mL), so precipitation at typical experimental concentrations is less likely unless the solution is saturated or contaminated.[1]

  • Q2: How can I redissolve the precipitate?

    • A2: Gently warm the vial to room temperature and vortex or sonicate the solution until the precipitate is fully redissolved. Ensure the compound is completely in solution before use.

  • Q3: How can I prevent precipitation in the future?

    • A3: Store the stock solution in smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Ensure you are using anhydrous, high-purity DMSO. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration.

Issue: I suspect my this compound solution has degraded, leading to inconsistent experimental results.

  • Q1: What are the signs of degradation?

    • A1: A decrease in the expected biological activity, changes in the solution's appearance (e.g., color change), or the appearance of additional peaks in analytical chromatography (e.g., HPLC) are all potential indicators of degradation.

  • Q2: How can I confirm if degradation has occurred?

    • A2: The most reliable method is to use a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to quantify the amount of intact this compound and detect the presence of any degradation products.[3][11][12]

  • Q3: What steps can I take to minimize degradation?

    • A3:

      • Use High-Purity Anhydrous DMSO: Minimize the presence of water, which can facilitate hydrolysis. Consider using pharmaceutical-grade DMSO.[13][14]

      • Proper Storage: Store stock solutions at -80°C in tightly sealed, amber glass vials under an inert gas atmosphere (e.g., argon or nitrogen) to protect from light, moisture, and oxidation.

      • Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and contamination of the entire stock.

      • Incorporate Stabilizers (with caution): For compounds susceptible to oxidation, the addition of antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid might be considered, though their compatibility and necessity with this compound in DMSO would need to be experimentally verified.[15]

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound in Aqueous Solutions

Stress ConditionSolvent/ReagentTemperatureExposure TimeApproximate Degradation (%)Reference
Acidic2N HCl60°C30 mins6.22[2]
Basic2N NaOH60°C30 mins4.77[2]
Oxidative20% H₂O₂60°C30 mins4.72[2]
ThermalDiluent105°C6 hours2.14[2]
PhotolyticDiluentN/AN/A1.98[2]
HydrolyticWater60°C1 hour0.42[3]

Note: The diluent used in these studies was typically a mixture of acetonitrile (B52724) and a buffer, not DMSO. The degradation percentages are indicative of susceptibility under these specific stress conditions.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous, high-purity DMSO (pharmaceutical grade recommended)

    • Sterile, amber glass vials with PTFE-lined screw caps

    • Inert gas (argon or nitrogen)

    • Calibrated balance, vortex mixer, and sonicator

  • Procedure:

    • Equilibrate the this compound container and anhydrous DMSO to room temperature in a desiccator to prevent moisture condensation.

    • Weigh the desired amount of this compound in a sterile vial.

    • Under a gentle stream of inert gas, add the calculated volume of anhydrous DMSO to achieve the target concentration.

    • Tightly cap the vial and vortex or sonicate at room temperature until the solid is completely dissolved.

    • If preparing multiple aliquots, dispense the stock solution into smaller, single-use amber glass vials under inert gas.

    • Seal the vials tightly and label them with the compound name, concentration, date, and solvent.

    • Store the vials upright at -80°C.

Protocol 2: RP-HPLC Method for Stability Assessment of this compound

This protocol is a generalized procedure based on published methods.[3][5][11][12]

  • Instrumentation and Conditions:

    • HPLC System: With UV or PDA detector.

    • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01N KH₂PO₄) and acetonitrile in a suitable ratio (e.g., 60:40 v/v). The exact composition may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 260 nm.

    • Column Temperature: 30°C.

    • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Dilute a sample of the this compound/DMSO stock solution to be tested with the mobile phase to a concentration within the linear range of the assay.

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and determine the peak area of this compound.

    • Calculate the concentration of this compound remaining in the sample by comparing its peak area to that of the standard.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Long-Term Storage cluster_analysis Stability Analysis weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO (under inert gas) weigh->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at -80°C aliquot->store sample Retrieve Aliquot store->sample hplc Analyze by RP-HPLC sample->hplc data Quantify and Assess Degradation hplc->data

Caption: Experimental workflow for preparing, storing, and analyzing this compound in DMSO.

degradation_pathway SDX This compound in DMSO Degradation Hydrolysis SDX->Degradation H2O Trace Water H2O->Degradation dMPH d-Methylphenidate (Active) Degradation->dMPH RA Ritalinic Acid (Inactive) Degradation->RA Other Other Degradation Products Degradation->Other

Caption: Postulated hydrolytic degradation pathway of this compound in the presence of trace water in DMSO.

References

Validation & Comparative

A Comparative Analysis of Serdexmethylphenidate and Dexmethylphenidate Pharmacokinetic Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of serdexmethylphenidate and its active metabolite, dexmethylphenidate (B1218549). The data presented is compiled from peer-reviewed literature and publicly available documents, offering a comprehensive resource for understanding the absorption, distribution, metabolism, and excretion of these compounds.

Introduction

This compound (SDX) is a prodrug of dexmethylphenidate (d-MPH), the pharmacologically active d-threo-enantiomer of racemic methylphenidate.[1][2] Dexmethylphenidate is a central nervous system (CNS) stimulant that functions by blocking the reuptake of norepinephrine (B1679862) and dopamine (B1211576) into the presynaptic neuron, thereby increasing the levels of these neurotransmitters in the extraneuronal space.[3][4] this compound itself has minimal to no pharmacological activity and requires conversion to dexmethylphenidate.[2] This conversion is believed to occur primarily in the lower gastrointestinal tract.[1]

The combination product, Azstarys, contains both immediate-release dexmethylphenidate and this compound, formulated in a 30:70 molar ratio.[1] This formulation is designed to provide a rapid onset of action from the immediate-release d-MPH component, followed by an extended duration of effect from the gradual conversion of SDX to d-MPH.[5]

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for this compound and dexmethylphenidate, including data from studies on the combination product Azstarys (this compound/dexmethylphenidate).

Table 1: Single-Dose Pharmacokinetic Parameters of d-MPH after Administration of Azstarys in Healthy Adults[6][7]
Treatment (d-MPH equivalent dose)Cmax (ng/mL)Tmax (hr) (median)AUC0-last (hng/mL)AUC0-inf (hng/mL)t1/2 (hr) (median)
SDX/d-MPH 26.1/5.2 mg (20 mg)7.1 ± 2.12.0097.2 ± 28.8-8.59
SDX/d-MPH 39.2/7.8 mg (30 mg)9.8 ± 2.82.00142.5 ± 41.2-10.54
SDX/d-MPH 52.3/10.4 mg (40 mg)13.8 ± 3.82.00199.8 ± 57.2-9.77

Data are presented as mean ± standard deviation, except for Tmax and t1/2 which are median values. AUC0-inf was not reported for all treatment arms in the source.

Table 2: Steady-State Pharmacokinetic Parameters of d-MPH after Multiple Doses of Azstarys (52.3/10.4 mg) in Healthy Adults[1]
ParameterDay 1Day 4
Cmax (ng/mL)14.9 ± 3.920.0 ± 4.7
Tmax (hr)2.18 ± 1.01.8 ± 0.8
AUC0–24h (h*ng/mL)-153.2 ± 47.9

Data are presented as mean ± standard deviation. AUC0-24h for Day 1 was not reported in the source.

Table 3: Pharmacokinetic Parameters of Immediate-Release Dexmethylphenidate (Focalin®) in Adults[8]
ParameterValue
CmaxDose-dependent
Tmax (hr)~1 to 1.5 (fasting)
t1/2 (hr)~2.2
Absolute Bioavailability22-25%
Table 4: Pharmacokinetic Parameters of this compound Prodrug after Single and Multiple Doses of Azstarys (52.3/10.4 mg) in Healthy Adults[1]
ParameterDay 1Day 4
Cmax (ng/mL)41.8 ± 23.541.7 ± 38.0
Tmax (hr)2.18 ± 1.01.8 ± 0.8
t1/2 (hr)--
Bioavailability<3%-

Data are presented as mean ± standard deviation. Half-life (t1/2) for this compound after Azstarys administration was not reported in this source, but another source indicates a mean terminal elimination half-life of 5.7 hours for this compound.[2]

Experimental Protocols

Study of Dose Proportionality and Steady-State Pharmacokinetics of this compound/Dexmethylphenidate[1][6]
  • Study Design: This was an open-label, randomized, crossover study with single-dose and multiple-dose phases.[1]

  • Participants: The study enrolled 23 healthy volunteers between the ages of 18 and 55.[6]

  • Dosing:

    • Single-Dose Phase: Participants received single oral doses of SDX/d-MPH at three strengths: 26.1/5.2 mg, 39.2/7.8 mg, and 52.3/10.4 mg under fasted conditions in a crossover manner, with a 96-hour washout period between each treatment.[6]

    • Multiple-Dose Phase: Following a 96-hour washout after the single-dose phase, participants received four consecutive daily doses of SDX/d-MPH 52.3/10.4 mg.[6]

  • Sampling: Blood samples were collected at various time points to measure plasma concentrations of d-MPH and SDX for pharmacokinetic analysis.[6]

  • Analytical Method: Plasma concentrations of this compound and dexmethylphenidate were determined using a validated analytical method.

Mass Balance and Metabolic Pathway of [14C]-Serdexmethylphenidate[9]
  • Study Design: This was an open-label, single radiolabeled dose, nonrandomized study.

  • Participants: The study was conducted in 8 healthy adult male subjects.

  • Dosing: Subjects were administered a single oral dose of 60 mg [14C]-SDX chloride, which is the molar equivalent of 30 mg d-MPH hydrochloride.

  • Sampling: Blood, urine, and fecal samples were collected at various time points post-dose for radioanalysis and metabolite identification. Whole blood and plasma were collected up to 168 hours post-dose.

  • Analytical Method: Samples were analyzed for total radioactivity and for the identification of SDX and its metabolites.

Metabolic Pathway and Mechanism of Action

This compound is a prodrug that is converted to the active moiety, dexmethylphenidate. This conversion is thought to occur primarily in the lower gastrointestinal tract.[1] The primary metabolite of dexmethylphenidate is d-α-phenyl-piperidine acetic acid (d-ritalinic acid), which has little to no pharmacological activity.[7]

G cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_elimination Elimination Oral Administration Oral Administration This compound This compound Oral Administration->this compound Dexmethylphenidate (Immediate Release) Dexmethylphenidate (Immediate Release) Oral Administration->Dexmethylphenidate (Immediate Release) Conversion Conversion This compound->Conversion Lower GI Tract Dexmethylphenidate (Total) Dexmethylphenidate (Total) Dexmethylphenidate (Immediate Release)->Dexmethylphenidate (Total) Dexmethylphenidate (from Prodrug) Dexmethylphenidate (from Prodrug) Conversion->Dexmethylphenidate (from Prodrug) Dexmethylphenidate (from Prodrug)->Dexmethylphenidate (Total) Metabolism Metabolism Dexmethylphenidate (Total)->Metabolism d-Ritalinic Acid (Inactive) d-Ritalinic Acid (Inactive) Metabolism->d-Ritalinic Acid (Inactive) Excretion Excretion d-Ritalinic Acid (Inactive)->Excretion

Caption: Metabolic pathway of this compound to dexmethylphenidate.

Conclusion

The pharmacokinetic profile of this compound is characterized by its conversion to dexmethylphenidate, leading to a delayed Tmax and extended exposure of the active compound compared to immediate-release dexmethylphenidate. The combination product, Azstarys, leverages this by including an immediate-release component of dexmethylphenidate to ensure a rapid onset of action. The dose-proportional pharmacokinetics of the combination product allow for predictable dose adjustments. This detailed comparison provides valuable insights for researchers and clinicians in the field of drug development and psychopharmacology.

References

Comparative Efficacy of Serdexmethylphenidate and Lisdexamfetamine in Animal Models: A Preclinical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of serdexmethylphenidate and lisdexamfetamine (B1249270), two long-acting prodrug stimulants used in the management of Attention-Deficit/Hyperactivity Disorder (ADHD). The information presented is based on available data from animal models, focusing on key pharmacodynamic and behavioral endpoints. It is important to note that direct comparative preclinical studies between this compound and lisdexamfetamine are limited. Therefore, this guide synthesizes findings from separate studies to provide an indirect comparison, highlighting the effects of each compound on locomotor activity, cognitive function, and their underlying mechanisms of action.

Quantitative Data Summary

The following tables summarize key pharmacokinetic and pharmacodynamic data for dexmethylphenidate (B1218549) (the active metabolite of this compound) and lisdexamfetamine in rats.

Table 1: Comparative Pharmacokinetics in Rats

ParameterThis compound (as dexmethylphenidate)Lisdexamfetamine (as d-amphetamine)Reference(s)
Administration Route OralOral / Intraperitoneal[1][2]
Time to Peak Plasma Concentration (Tmax) ~2.0 - 8.0 hours~1.1 hours longer than d-amphetamine[1][2]
Peak Plasma Concentration (Cmax) Dose-proportional increaseLower than equivalent dose of d-amphetamine[1][3]
Elimination Half-life (t1/2) ~5.7 hours (this compound); ~11.7 hours (dexmethylphenidate)Not directly reported for lisdexamfetamine; d-amphetamine half-life is ~10-12 hours in humans[2]

Table 2: Effects on Locomotor Activity in Rats

TreatmentDose Range (mg/kg)Effect on Locomotor ActivityReference(s)
Methylphenidate 0.6 - 10Dose-dependent increase; sensitization observed with lower doses[4]
Lisdexamfetamine 0.5 - 13.5 (d-amphetamine base)Increased activity at lower doses (0.5-1.5 mg/kg), less pronounced than d-amphetamine.[5][6][7]

Table 3: Effects on Cognitive Function in Rats

TreatmentBehavioral TaskKey FindingsReference(s)
Methylphenidate Goal-directed behaviorRestored goal-directed behavior in a rat model of ADHD.[4]
Lisdexamfetamine Spatial Working MemoryImproved spatial working and recognition memory.[7][8]
Lisdexamfetamine Five-Choice Serial Reaction Time TaskEnhanced sustained attention and reduced impulsivity.[9]

Mechanism of Action and Signaling Pathways

Both this compound and lisdexamfetamine are prodrugs that are converted to their active forms, dexmethylphenidate and d-amphetamine, respectively. These active metabolites primarily exert their effects by modulating dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) signaling in the brain.[10] Dexmethylphenidate is a dopamine and norepinephrine transporter (DAT and NET) inhibitor, increasing the extracellular levels of these neurotransmitters.[10] D-amphetamine also inhibits DAT and NET but additionally promotes the release of dopamine and norepinephrine from presynaptic vesicles.[11]

SignalingPathways cluster_this compound This compound Pathway cluster_Lisdexamfetamine Lisdexamfetamine Pathway SDX This compound (Prodrug) dMPH Dexmethylphenidate (Active Metabolite) SDX->dMPH Metabolic Conversion DAT_NET_Block_MPH DAT/NET Blockade dMPH->DAT_NET_Block_MPH Increased_DA_NE_MPH Increased Extracellular Dopamine & Norepinephrine DAT_NET_Block_MPH->Increased_DA_NE_MPH LDX Lisdexamfetamine (Prodrug) dAMPH d-Amphetamine (Active Metabolite) LDX->dAMPH Metabolic Conversion DAT_NET_Block_AMPH DAT/NET Blockade dAMPH->DAT_NET_Block_AMPH DA_NE_Release Dopamine & Norepinephrine Release dAMPH->DA_NE_Release Increased_DA_NE_AMPH Increased Extracellular Dopamine & Norepinephrine DAT_NET_Block_AMPH->Increased_DA_NE_AMPH DA_NE_Release->Increased_DA_NE_AMPH

Fig. 1: Hypothesized Signaling Pathways

Experimental Protocols

Detailed methodologies for key behavioral assays used to evaluate the efficacy of these compounds in animal models are provided below.

Open Field Test for Locomotor Activity

The open field test is a common assay to assess spontaneous locomotor activity, exploration, and anxiety-like behavior in rodents.[12][13][14][15]

Apparatus:

  • A square or circular arena with walls to prevent escape. A common size for rats is 100x100 cm.[14] The arena is typically made of a non-porous material for easy cleaning.

  • The floor may be divided into a grid of squares to facilitate manual scoring, or the apparatus can be equipped with infrared beams or a video tracking system for automated data collection.[14]

Procedure:

  • Habituation: Animals are brought to the testing room at least 30-60 minutes before the start of the experiment to acclimate to the new environment.[12]

  • Drug Administration: The test compound (this compound, lisdexamfetamine, or vehicle) is administered at the appropriate dose and route, with a predetermined pretreatment time.

  • Testing: Each animal is individually placed in the center of the open field arena and allowed to explore freely for a set period, typically 5 to 60 minutes.[14]

  • Data Collection: The following parameters are typically measured:

    • Horizontal Activity: Total distance traveled, number of grid lines crossed.

    • Vertical Activity (Rearing): Number of times the animal rears on its hind legs.

    • Time in Center vs. Periphery: A measure of anxiety-like behavior, as rodents tend to stay near the walls (thigmotaxis) when anxious.

  • Cleaning: The arena is thoroughly cleaned with a disinfectant between each animal to eliminate olfactory cues.[12]

Elevated Plus Maze for Anxiety-Like Behavior

The elevated plus maze (EPM) is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[16][17][18]

Apparatus:

  • A plus-shaped maze elevated from the floor.

  • Two opposite arms are enclosed by high walls (closed arms), while the other two arms are open.

  • The maze is typically made of a non-reflective material.

Procedure:

  • Habituation and Drug Administration: Similar to the open field test, animals are habituated to the testing room, and the test compound is administered prior to testing.

  • Testing: Each animal is placed in the center of the maze, facing one of the open arms, and is allowed to explore for a 5-minute session.[17]

  • Data Collection: The primary measures recorded are:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.

  • Cleaning: The maze is cleaned between trials to remove any scent cues.

Five-Choice Serial Reaction Time Task (5-CSRTT) for Attention and Impulsivity

The 5-CSRTT is an operant conditioning task used to assess visuospatial attention and motor impulsivity in rodents.[9][19][20][21][22]

Apparatus:

  • An operant chamber with a wall containing five apertures that can be illuminated.

  • A food dispenser on the opposite wall delivers a reward (e.g., a sugar pellet).

  • The chamber is controlled by a computer that presents the stimuli and records the animal's responses.

Procedure:

  • Training: Animals undergo a lengthy training period to learn the task. This involves several stages, starting with simple tasks and gradually increasing in difficulty.

  • Testing:

    • A trial begins with an inter-trial interval (ITI).

    • A brief light stimulus is presented in one of the five apertures.

    • The animal must make a nose-poke into the illuminated aperture within a limited time to receive a food reward.

  • Data Collection: Several behavioral measures are recorded:

    • Accuracy: Percentage of correct responses, a measure of attention.

    • Omissions: Number of trials with no response, indicating inattention.

    • Premature Responses: Responses made during the ITI, a measure of impulsivity.

    • Perseverative Responses: Repeated pokes into an aperture after a correct or incorrect response.

    • Response Latency: Time taken to make a correct response.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a preclinical behavioral pharmacology study.

ExperimentalWorkflow cluster_Planning Study Planning cluster_Execution Experiment Execution cluster_Analysis Data Analysis & Interpretation cluster_Reporting Reporting A Hypothesis Formulation B Animal Model Selection A->B C Drug & Dose Selection B->C D Behavioral Assay Selection C->D E Animal Acclimation D->E F Drug Administration E->F G Behavioral Testing F->G H Data Collection G->H I Statistical Analysis H->I J Interpretation of Results I->J K Manuscript Preparation J->K

Fig. 2: Preclinical Behavioral Study Workflow

Conclusion

Based on the available preclinical data, both this compound (via its active metabolite dexmethylphenidate) and lisdexamfetamine demonstrate efficacy in animal models relevant to ADHD. Both compounds modulate dopamine and norepinephrine systems, leading to improvements in activity and cognitive function. Lisdexamfetamine has been shown to have a more gradual and sustained effect on dopamine release compared to immediate-release d-amphetamine, which may contribute to its efficacy profile.[1] Preclinical studies on this compound are less extensive, but data on methylphenidate suggest a similar mechanism of action involving catecholamine reuptake inhibition.

References

A Comparative Guide to Validating the Enzymatic Cleavage of Serdexmethylphenidate in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for designing and executing experiments to validate the enzymatic cleavage of serdexmethylphenidate (SDX), a prodrug of d-methylphenidate (d-MPH), across various biological matrices. Given that SDX is specifically designed for conversion in the lower gastrointestinal tract, this document compares the expected metabolic activity in different biological systems and provides the necessary protocols to test these hypotheses experimentally.

Introduction and Background

This compound (SDX) is a novel, pharmacologically inactive prodrug that is converted in vivo to the active therapeutic agent, d-methylphenidate (d-MPH), a well-established treatment for Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] The primary site of this bioactivation is believed to be the lower gastrointestinal tract, a mechanism that provides for the extended release of d-MPH.[1][3][4] Data from in vitro studies indicates that SDX is remarkably stable in simulated gastric and intestinal fluids, as well as in human whole blood, plasma, and various tissue homogenates (liver, kidney, intestine).[3]

This stability is a key design feature, preventing premature cleavage and ensuring targeted release. Therefore, a validation study of SDX's enzymatic cleavage is fundamentally a comparative stability assay. The expected outcome is high stability in most systemic and upper gastrointestinal matrices, with significant conversion being localized to the lower gut, likely involving enzymes that are not fully elucidated but may include those from the gut microbiome.[1][3]

This guide offers detailed protocols for assessing the stability and cleavage of SDX and presents the expected outcomes to aid in the interpretation of experimental data.

Metabolic Pathway of this compound

The metabolic journey of SDX involves two key, location-specific steps. First, the prodrug is cleaved to release the active d-MPH in the lower GI tract. Second, the absorbed d-MPH is subsequently metabolized in the liver, primarily by the enzyme Carboxylesterase 1 (CES1), into its inactive metabolite, d-ritalinic acid.[5][6][7]

cluster_gut Lower GI Tract cluster_systemic Systemic Circulation / Liver SDX This compound (SDX) (Prodrug) dMPH_gut d-Methylphenidate (d-MPH) (Active Drug) SDX->dMPH_gut Enzymatic Cleavage (Unidentified Enzymes) dMPH_liver d-Methylphenidate (d-MPH) dMPH_gut->dMPH_liver Absorption RA d-Ritalinic Acid (Inactive Metabolite) dMPH_liver->RA Metabolism (Carboxylesterase 1)

Caption: Metabolic pathway of this compound (SDX).

Comparison of Biological Matrices for Cleavage Validation

The choice of biological matrix is critical for validating the site-specific cleavage of SDX. The following table summarizes the rationale for testing each matrix and the anticipated results based on current knowledge. The primary finding should be a significant difference in stability between matrices representing systemic circulation/upper GI tract and those mimicking the lower GI tract environment.

Biological MatrixRationale for TestingExpected Outcome (Cleavage of SDX to d-MPH)Key Differentiating Factor
Human Plasma / Whole Blood To confirm stability in systemic circulation and rule out bioactivation in the bloodstream.Negligible. SDX is expected to be highly stable.Absence of specific cleaving enzymes.
Human Liver Microsomes / S9 To assess the role of hepatic enzymes in prodrug cleavage.Negligible. SDX is expected to be stable.Confirms that hepatic metabolism is focused on d-MPH, not the prodrug.
Simulated Gastric Fluid (SGF) To evaluate stability in the acidic environment of the stomach.Negligible. High stability is expected.Low pH; absence of converting enzymes.
Simulated Intestinal Fluid (SIF) To evaluate stability in the upper small intestine.Negligible. High stability is expected.Neutral pH; standard preparations lack lower gut enzymes.
Intestinal Homogenates / S9 To test for cleavage by enzymes present in the intestinal wall.Low to Negligible. Stability is expected in standard preparations.May lack specific enzymes from the gut lumen/microbiota.
Fecal Homogenates / Gut Microbiota Co-culture To simulate the enzymatic environment of the lower GI tract, the proposed site of action.Significant Cleavage. This is the only matrix where substantial conversion is expected.Presence of unique enzymes, potentially of microbial origin.

Experimental Protocols

Successful validation requires a robust experimental workflow, from the initial incubation to the final analytical quantification.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Biological Matrix (e.g., Plasma, S9, Homogenate) e1 Pre-incubate Matrix at 37°C p1->e1 p2 Prepare Stock Solutions (SDX, d-MPH, Ritalinic Acid) e2 Initiate Reaction by adding SDX p2->e2 p3 Prepare Cofactors if needed (e.g., NADPH for Microsomes) p3->e1 e1->e2 e3 Incubate at 37°C (Collect samples at T=0, 5, 15, 30, 60 min) e2->e3 e4 Terminate Reaction (e.g., Acetonitrile (B52724) with Internal Standard) e3->e4 a1 Centrifuge to Pellet Protein e4->a1 a2 Collect Supernatant a1->a2 a3 Analyze by RP-HPLC a2->a3 a4 Quantify Analytes (SDX, d-MPH, Ritalinic Acid) a3->a4

Caption: General workflow for an in vitro SDX cleavage assay.

This protocol provides a general procedure for assessing the stability of SDX in various biological matrices.

  • Reagents and Materials:

    • This compound (SDX), d-methylphenidate (d-MPH), d-ritalinic acid standards.

    • Biological Matrix: Human plasma, liver S9 fraction, intestinal S9 fraction, etc.

    • Buffer: Phosphate buffered saline (PBS), pH 7.4.

    • Cofactor Solution (for S9/microsomes): NADPH regenerating system.

    • Termination Solution: Cold acetonitrile containing an appropriate internal standard (e.g., racemic methylphenidate).

    • 96-well plates or microcentrifuge tubes.

    • Incubator/shaking water bath set to 37°C.

  • Procedure:

    • Matrix Preparation: Thaw biological matrices on ice. Dilute S9 fractions or homogenates to a final protein concentration of 1 mg/mL with cold PBS buffer. Keep on ice.

    • Reaction Setup: In a 96-well plate or tubes, add 198 µL of the diluted matrix (or undiluted plasma). For S9 fractions, include the NADPH regenerating system according to the manufacturer's instructions.

    • Pre-incubation: Pre-incubate the matrix at 37°C for 5-10 minutes to equilibrate the temperature.

    • Reaction Initiation: Initiate the reaction by adding 2 µL of a 100 µM SDX stock solution (in methanol (B129727) or DMSO) to each well, achieving a final concentration of 1 µM. Mix gently.

    • Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), terminate the reaction in duplicate wells by adding 400 µL of the cold acetonitrile termination solution. The T=0 sample is prepared by adding the termination solution before adding the SDX substrate.

    • Sample Processing: Once all time points are collected, centrifuge the plate or tubes at 4,000 x g for 15 minutes at 4°C to pellet the precipitated protein.

    • Analysis: Carefully transfer the supernatant to a new plate or HPLC vials for analysis.

The quantification of SDX and its metabolites is crucial. Several validated RP-HPLC methods have been published.[8][9] The following is a representative method.

  • Instrumentation: HPLC system with UV or PDA detector.

  • Column: C18 column (e.g., Waters X-terra C18, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of 0.1% Trifluoroacetic Acid in water and Acetonitrile (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Quantification: Create standard curves for SDX, d-MPH, and d-ritalinic acid (if available) in the same ratio of buffer-to-acetonitrile as the final samples to ensure accurate quantification.

Data Presentation and Interpretation

Quantitative data should be organized to facilitate clear comparisons across different matrices.

Time (min)% SDX Remaining (Plasma)% SDX Remaining (Liver S9)% SDX Remaining (Fecal Homogenate)d-MPH Formed (µM) (Fecal Homogenate)
01001001000.00
598.599.185.20.15
1597.298.560.70.39
3096.897.935.10.65
6095.596.210.40.90
12094.395.1<5>0.95

Data are hypothetical and for illustrative purposes.

The results from the stability assays can guide further investigation.

q1 Was significant SDX cleavage observed in any matrix? ans1_yes Matrix shows high conversion (e.g., Fecal Homogenate) q1->ans1_yes Yes ans1_no SDX is stable across all tested matrices q1->ans1_no No proc1 Proceed to kinetic characterization (Km, Vmax) in active matrix ans1_yes->proc1 proc3 Confirm analytical method sensitivity. Re-evaluate assay conditions. ans1_no->proc3 proc2 Attempt to identify specific enzymes (e.g., fractionation, inhibition studies) proc1->proc2 proc4 Hypothesis Confirmed: Cleavage is highly localized in vivo and not replicated by standard in vitro models. proc3->proc4 proc5 Consider more complex models: - Anaerobic gut microbiota co-culture - In vivo animal models proc4->proc5

Caption: Decision tree for interpreting SDX cleavage results.

By employing this comparative approach, researchers can effectively validate the site-specific enzymatic cleavage of this compound, confirming its designed stability in systemic circulation and demonstrating its targeted bioactivation in the lower gastrointestinal tract.

References

A Head-to-Head Comparison of Serdexmethylphenidate and Atomoxetine on Cognitive Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the cognitive effects of serdexmethylphenidate and atomoxetine (B1665822), two prominent medications for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). While direct head-to-head trials of this compound and atomoxetine are not yet prevalent in the published literature, this analysis leverages data from studies comparing various formulations of methylphenidate, the active moiety of which is dexmethylphenidate (B1218549) (the active metabolite of this compound), with atomoxetine.

Executive Summary

This compound, a prodrug of dexmethylphenidate, is a central nervous system (CNS) stimulant.[1][2][3] Its mechanism of action involves blocking the reuptake of dopamine (B1211576) and norepinephrine (B1679862), leading to increased levels of these neurotransmitters in the synaptic cleft.[1][4] Atomoxetine is a selective norepinephrine reuptake inhibitor (NRI) and is not classified as a stimulant.[5][6][7][8] It works by selectively blocking the presynaptic norepinephrine transporter, which also leads to an increase in dopamine levels in the prefrontal cortex.[5][6][7]

Both medications have been shown to improve various domains of executive function in individuals with ADHD.[9][10][11][12][13] However, studies comparing methylphenidate and atomoxetine suggest differential effects on specific cognitive functions. Methylphenidate may offer a greater magnitude of improvement in response selection and inhibition, while atomoxetine has shown potentially greater efficacy in improving spatial planning.[9][10] Long-term studies and meta-analyses suggest that both medications have comparable effects on improving overall executive functions, with the most significant impact observed in the domain of attention.[12][14]

Mechanisms of Action

The distinct pharmacological profiles of this compound and atomoxetine underpin their effects on cognition. This compound provides a gradual release of dexmethylphenidate, which acts as a dopamine and norepinephrine reuptake inhibitor.[1] Atomoxetine's primary action is on the norepinephrine transporter, with a secondary effect on dopamine in the prefrontal cortex.[5][6][7][15]

cluster_SDX This compound (SDX) / Dexmethylphenidate (d-MPH) cluster_ATX Atomoxetine (ATX) cluster_Cognition Cognitive Functions SDX This compound (Prodrug) dMPH Dexmethylphenidate (Active Metabolite) SDX->dMPH Metabolism DAT Dopamine Transporter (DAT) dMPH->DAT Blocks NET_S Norepinephrine Transporter (NET) dMPH->NET_S Blocks DA_S ↑ Synaptic Dopamine DAT->DA_S NE_S ↑ Synaptic Norepinephrine NET_S->NE_S Attention Attention DA_S->Attention WorkingMemory Working Memory DA_S->WorkingMemory ExecutiveFunction Executive Function DA_S->ExecutiveFunction NE_S->Attention NE_S->WorkingMemory NE_S->ExecutiveFunction ATX Atomoxetine NET_A Norepinephrine Transporter (NET) ATX->NET_A Selectively Blocks NE_A ↑ Synaptic Norepinephrine NET_A->NE_A DA_A ↑ Prefrontal Cortex Dopamine NET_A->DA_A Indirectly Increases (in PFC) NE_A->Attention NE_A->WorkingMemory NE_A->ExecutiveFunction DA_A->Attention DA_A->WorkingMemory DA_A->ExecutiveFunction

Figure 1: Mechanisms of Action on Neurotransmitter Systems.

Quantitative Data from Head-to-Head Clinical Trials

The following tables summarize quantitative data from studies directly comparing oral osmotic-release methylphenidate (OROS-MPH) or immediate-release methylphenidate (IR-MPH) with atomoxetine on various cognitive domains.

Table 1: Effects on Executive Functions in Children with ADHD

Cognitive Domain/TestOROS-MethylphenidateAtomoxetineKey Findings
Response Selection/Inhibition
Conners' CPT: Detectability (d') Slope0.150.06OROS-MPH showed a greater magnitude of improvement (p < 0.01).[9]
Working Memory
Rey Complex Figure Test (RCFT)Significant ImprovementSignificant ImprovementBoth treatments improved scores to a level not significantly different from controls.[11]
Reverse Digit SpanSignificant ImprovementSignificant ImprovementBoth treatments improved scores to a level not significantly different from controls.[11]
Set-Shifting/Flexibility
Trail-Making Test (Shifting Time)Significant Improvement to subnormal level-OROS-MPH showed significant improvement.[11]
Verbal Fluency
Total Correct ResponsesSignificant Improvement to normal level-OROS-MPH showed significant improvement.[11]

Table 2: Effects on Executive Functions in Adults with ADHD

Cognitive Domain/Test (CANTAB)IR-MethylphenidateAtomoxetineKey Findings
Spatial Working Memory Significant ImprovementSignificant ImprovementBoth treatments showed improvement.[10]
Spatial Short-Term Memory -Significant ImprovementAtomoxetine showed significant improvement.[10]
Sustained Attention (RVP) -Significant ImprovementAtomoxetine showed significant improvement.[10]
Spatial Planning (SOC) -Significant ImprovementAtomoxetine showed significantly greater improvement than IR-MPH.[10]

Experimental Protocols

The methodologies of the key cited studies provide a framework for understanding the presented data.

Study by Wang et al. (2013) comparing OROS-MPH and Atomoxetine in children: [9]

  • Design: An open-label, head-to-head, 3-month, randomized clinical trial.

  • Participants: 157 children with ADHD. 79 received OROS-MPH and 78 received atomoxetine.

  • Cognitive Assessment:

    • Conners' Continuous Performance Test (CPT) for response selection/inhibition.

    • Cambridge Neuropsychological Test Automated Battery (CANTAB) for flexibility and planning/working memory.

  • Dosage: Titrated to optimal response.

Study by Ni et al. (2013) comparing IR-MPH and Atomoxetine in adults: [10]

  • Design: An 8-10 week, open-label, head-to-head, randomized clinical trial.

  • Participants: 63 adults with ADHD. 31 received IR-methylphenidate and 32 received atomoxetine.

  • Cognitive Assessment:

    • Cambridge Neuropsychological Test Automated Battery (CANTAB), including tests for spatial working memory, spatial span, intra-extra dimensional set shifts, rapid visual information processing, and Stockings of Cambridge (SOC).

  • Dosage: Titrated to optimal response.

cluster_workflow Typical Experimental Workflow for Head-to-Head Comparison Screening Screening and Baseline Assessment (ADHD Diagnosis, Cognitive Tests) Randomization Randomization Screening->Randomization GroupA Group A (e.g., this compound) Randomization->GroupA GroupB Group B (e.g., Atomoxetine) Randomization->GroupB Titration Dose Titration Period (e.g., 4-6 weeks) GroupA->Titration GroupB->Titration Maintenance Dose Maintenance Period (e.g., 4-8 weeks) Titration->Maintenance FollowUp Follow-up Cognitive Assessments (e.g., at week 8, 12) Maintenance->FollowUp Analysis Statistical Analysis (Comparison of Cognitive Changes) FollowUp->Analysis

Figure 2: Typical Experimental Workflow for a Head-to-Head Trial.

Logical Relationship of Comparison

The comparison between this compound and atomoxetine on cognitive function involves evaluating their respective impacts on various cognitive domains and identifying areas of superior or differential efficacy.

cluster_comparison Head-to-Head Comparison Framework cluster_domains Cognitive Domains SDX This compound Attention Attention SDX->Attention Improves WorkingMemory Working Memory SDX->WorkingMemory Improves Inhibition Inhibition SDX->Inhibition Greater Improvement (Proxy Data) Planning Planning SDX->Planning Improves ATX Atomoxetine ATX->Attention Improves ATX->WorkingMemory Improves ATX->Inhibition Improves ATX->Planning Greater Improvement (Proxy Data)

Figure 3: Logical Framework of Cognitive Effects Comparison.

Conclusion

Both this compound (via its active metabolite, dexmethylphenidate) and atomoxetine are effective in improving cognitive functions in individuals with ADHD. The available evidence from head-to-head trials of methylphenidate and atomoxetine suggests that while there is considerable overlap in their cognitive benefits, there may be nuances in their effects on specific executive function domains. Methylphenidate appears to have a more pronounced effect on response inhibition, whereas atomoxetine may be more beneficial for spatial planning. Long-term data suggest comparable overall efficacy in enhancing cognition. Future direct head-to-head trials of this compound and atomoxetine are warranted to confirm these findings and provide a more definitive comparison.

References

Serdexmethylphenidate Exhibits Lower Abuse Liability Compared to Traditional Stimulants: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of recent clinical data indicates that serdexmethylphenidate (SDX), a novel prodrug of dexmethylphenidate (B1218549) (d-MPH), possesses a significantly lower abuse potential than its parent compound and other traditional stimulants.[1][2][3] This finding is supported by a series of human abuse potential (HAP) studies that evaluated the subjective effects of SDX when administered via oral, intranasal, and intravenous routes—common methods of abuse for prescription stimulants.[2][3] The unique pharmacokinetic profile of SDX, characterized by its gradual conversion to d-MPH in the lower gastrointestinal tract, attenuates the rapid rise in central nervous system stimulant levels associated with a "high," thereby reducing its desirability for non-medical use.[1][4]

Overview of this compound

This compound is a chemically synthesized entity where d-methylphenidate is covalently bonded to another molecule, rendering it pharmacologically inactive until metabolized.[4][5][6] This prodrug design provides a prolonged and consistent release of the active d-methylphenidate, which is therapeutically beneficial for conditions like Attention-Deficit/Hyperactivity Disorder (ADHD) while simultaneously diminishing its appeal for abuse.[4][7] Traditional stimulants, in contrast, are often formulated for immediate release, leading to a faster onset of action and a higher potential for abuse.

Quantitative Comparison of Abuse Liability

Data from three randomized, double-blind, placebo- and active-controlled crossover studies in recreational drug users demonstrate a consistent and statistically significant reduction in abuse-related subjective effects for this compound across all tested routes of administration when compared to equimolar doses of d-methylphenidate.[1][2][3] The primary endpoint in these studies was the maximum "Drug Liking" (DL) score, a standard measure of a substance's abuse potential, assessed on a 100-point visual analog scale (VAS).[1][8]

Route of AdministrationStudy DrugDoseMean Drug Liking Emax (0-100 scale)p-value vs. d-MPH
Oral This compound (SDX)120 mg62.8< 0.001[2][3]
This compound (SDX)240 mg63.80.006[2][3]
Extended-Release d-MPH (ER d-MPH)80 mg81.5-
Phentermine60 mg80.2-
Intranasal This compound (SDX)80 mg71.0< 0.0001[2][3]
d-Methylphenidate (d-MPH)40 mg93.2-
Intravenous This compound (SDX)30 mg56.60.001[2][3]
d-Methylphenidate (d-MPH)15 mg84.3-

Secondary endpoints, including "Feeling High," "Good Effects," and "Take Drug Again," were generally consistent with the primary "Drug Liking" findings, further supporting the lower abuse potential of SDX.[1][2] Notably, intravenous SDX was found to be non-inferior to placebo in terms of "Drug Liking" scores.[2][3]

Experimental Protocols

The HAP studies were designed in accordance with the 2017 FDA Guidance for Industry on the Assessment of Abuse Potential of Drugs.[8]

Study Design: The three studies employed a randomized, double-blind, placebo- and active-controlled crossover design.[2][3][9] This design allows each participant to serve as their own control, increasing the statistical power and reliability of the results.

Participants: The studies enrolled healthy adult recreational drug users with a history of stimulant use who were able to discriminate between a stimulant and a placebo.[2][3] This specific population is crucial for accurately assessing the abuse potential of a new chemical entity.

Assessments: A battery of validated subjective assessments was used to measure the abuse-related effects of the study drugs.[8] These included "at-the-moment" visual analog scales (VAS) for "Drug Liking," "Feeling High," "Good Effects," "Bad Effects," "Any Effects," and "Drowsiness/Alertness."[1][8] Retrospective assessments of "Overall Drug Liking" and "Take Drug Again" were also conducted at the end of each treatment period.[1][8]

Signaling Pathways and Experimental Workflow

To visually represent the underlying mechanisms and study designs, the following diagrams are provided.

prodrug_activation cluster_ingestion Oral Ingestion cluster_gi_tract Lower Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_cns Central Nervous System SDX This compound (Inactive Prodrug) Metabolism Enzymatic Cleavage SDX->Metabolism Gradual Transit dMPH d-Methylphenidate (Active Drug) Metabolism->dMPH Conversion Effect Therapeutic/Psychoactive Effects dMPH->Effect Crosses Blood-Brain Barrier

Prodrug activation pathway of this compound.

HAP_study_workflow cluster_treatment_period Crossover Treatment Periods Screening Participant Screening (Recreational Stimulant Users) Randomization Randomization to Treatment Sequence Screening->Randomization Treatment1 Period 1 Drug Administration (SDX, d-MPH, Placebo) Subjective Assessments (VAS) Randomization->Treatment1 Washout1 Washout Period Treatment1->Washout1 Treatment2 Period 2 Drug Administration (SDX, d-MPH, Placebo) Subjective Assessments (VAS) Washout1->Treatment2 Washout2 Washout Period Treatment2->Washout2 TreatmentN Period N Drug Administration (SDX, d-MPH, Placebo) Subjective Assessments (VAS) Washout2->TreatmentN Analysis Data Analysis (Comparison of Subjective Effects) TreatmentN->Analysis

Experimental workflow of the human abuse potential studies.

Conclusion

The available evidence strongly suggests that this compound has a lower abuse liability than traditional stimulants like d-methylphenidate.[2][3] This reduced potential for abuse is a direct result of its prodrug design, which prevents the rapid delivery of the active substance to the brain that is sought by recreational users.[1][4] For researchers, scientists, and drug development professionals, this compound represents a significant advancement in the development of safer stimulant medications, offering a promising alternative for the treatment of ADHD with a reduced risk of misuse and diversion.[7]

References

validation of serdexmethylphenidate's prodrug conversion using in vitro liver microsomes

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 21, 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the in vitro validation of serdexmethylphenidate's (SDX) conversion to d-methylphenidate (d-MPH), with a focus on the role of liver microsomes. This compound is a novel prodrug of d-MPH, the pharmacologically active enantiomer used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Understanding the metabolic activation of such prodrugs is crucial for predicting their pharmacokinetic profile and potential for drug-drug interactions.

Introduction to this compound Metabolism

This compound is designed to be a pharmacologically inactive molecule that, after oral administration, is converted to the active therapeutic agent, d-MPH.[1][2] This conversion is understood to occur primarily in the lower gastrointestinal tract, with the specific enzymes responsible for this hydrolysis yet to be fully elucidated.[3][4][5] Notably, in vitro studies have demonstrated that this compound is stable in human liver, kidney, and intestinal preparations, suggesting that hepatic enzymes, such as those present in liver microsomes, are not the primary drivers of its conversion to d-MPH.[3]

This contrasts with many other prodrugs that are specifically designed to be activated by hepatic enzymes. For instance, the metabolism of methylphenidate itself to its inactive metabolite, ritalinic acid, is primarily mediated by the human carboxylesterase CES1A1, which is abundant in the liver.[6][7][8][9]

In Vitro Metabolic Stability of this compound

While specific quantitative data on the conversion of this compound in liver microsomes is not publicly available due to its primary site of conversion being the gastrointestinal tract, a qualitative comparison can be made with a hypothetical CNS stimulant prodrug that undergoes hepatic metabolism.

FeatureThis compound (SDX)Hypothetical Hepatically-Activated CNS Prodrug
Primary Site of Prodrug Conversion Lower Gastrointestinal Tract[3][4][5]Liver
Primary Conversion Mechanism Enzymatic hydrolysis (specific enzymes not yet identified)[3][4][5]Cytochrome P450 oxidation, hydrolysis by esterases (e.g., CES1)
Stability in Human Liver Microsomes Stable[3]Metabolized to active drug
Key In Vitro Model for Conversion Intestinal fluid simulations, gut homogenatesLiver microsomes, hepatocytes
Expected In Vitro Liver Microsome Assay Outcome Minimal to no conversion to d-MPHTime-dependent formation of the active drug

Experimental Protocols

While a specific protocol for this compound conversion in liver microsomes is not applicable, a general protocol for assessing the metabolic stability of a compound in human liver microsomes is provided below for reference and comparison.

General Protocol for In Vitro Metabolic Stability in Human Liver Microsomes
  • Materials:

    • Pooled human liver microsomes (HLM)

    • Test compound (e.g., hypothetical CNS prodrug)

    • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

    • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

    • Positive control compound (e.g., a compound with known high hepatic clearance)

    • Acetonitrile or other suitable organic solvent for quenching the reaction

    • LC-MS/MS system for analysis

  • Incubation Procedure:

    • Pre-warm the phosphate buffer, HLM, and test compound solutions to 37°C.

    • In a microcentrifuge tube, combine the phosphate buffer, HLM, and the test compound.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the mixture at 37°C with shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).

Visualizing Metabolic Pathways and Experimental Workflows

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the metabolic pathway of this compound and a general workflow for an in vitro liver microsome stability assay.

cluster_Gastrointestinal_Tract Gastrointestinal Tract cluster_Systemic_Circulation Systemic Circulation & Liver SDX This compound (SDX) (Oral Administration) Conversion Enzymatic Hydrolysis (Lower GI Tract) SDX->Conversion dMPH_GI d-Methylphenidate (d-MPH) Conversion->dMPH_GI dMPH_Absorbed Absorbed d-MPH dMPH_GI->dMPH_Absorbed Absorption Metabolism Hepatic Metabolism (Carboxylesterase 1A1) dMPH_Absorbed->Metabolism Ritalinic_Acid d-Ritalinic Acid (Inactive Metabolite) Metabolism->Ritalinic_Acid Excretion Excretion Ritalinic_Acid->Excretion

Caption: Metabolic Pathway of this compound to d-Methylphenidate and its Subsequent Metabolism.

cluster_Preparation Preparation cluster_Incubation Incubation cluster_Analysis Analysis Reagents Prepare Reagents: - Liver Microsomes - Test Compound - NADPH System - Buffer Incubate Incubate at 37°C Reagents->Incubate Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Time_Points Quench Quench Reaction (Cold Acetonitrile) Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Data Data Analysis: - Calculate t½ - Calculate CLint Analyze->Data

Caption: General Experimental Workflow for an In Vitro Liver Microsome Metabolic Stability Assay.

Conclusion

The available evidence indicates that this compound's conversion to its active form, d-methylphenidate, is not primarily mediated by hepatic enzymes found in liver microsomes, but rather occurs in the lower gastrointestinal tract. This characteristic distinguishes it from many other prodrugs that rely on hepatic metabolism for their activation. Consequently, in vitro liver microsome assays, while a standard tool in drug metabolism studies, are not the most relevant model for validating the bioactivation of this compound. Instead, in vitro models that simulate the enzymatic environment of the lower gastrointestinal tract would be more appropriate for studying its conversion. This guide highlights the importance of understanding the specific metabolic pathway of a prodrug to select the appropriate in vitro models for its characterization and to accurately predict its in vivo performance.

References

A Comparative Analysis of the Pharmacodynamic Effects of Different Methylphenidate Prodrugs and Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacodynamic effects of various methylphenidate prodrugs and novel formulations used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). The information presented is supported by experimental data from clinical trials to aid in research and development efforts.

Introduction to Methylphenidate and Prodrug Strategy

Methylphenidate (MPH) is a central nervous system stimulant that primarily acts as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor.[1][2] By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), MPH increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, which is believed to be the primary mechanism for its therapeutic effects in ADHD.[2][3] The pharmacologically active enantiomer is d-threo-methylphenidate (d-MPH), also known as dexmethylphenidate.[4][5]

Traditional immediate-release MPH formulations have a short duration of action, requiring multiple daily doses. To address this, various long-acting formulations and prodrugs have been developed. Prodrugs are inactive compounds that are metabolized into the active drug in the body.[6] This approach can offer advantages such as a longer duration of action, a smoother pharmacokinetic profile, and potentially reduced abuse liability.[7]

This guide will focus on the comparative pharmacodynamics of three key products:

  • Azstarys® (serdexmethylphenidate/dexmethylphenidate): A capsule containing a combination of immediate-release d-MPH and this compound (SDX), a prodrug of d-MPH.[8]

  • Jornay PM® (methylphenidate hydrochloride): A delayed-release and extended-release capsule formulation of MPH (HLD200) taken in the evening.[9][10]

  • Adlarity®/Daytrana® (methylphenidate transdermal system): A patch that delivers methylphenidate through the skin.[11]

Mechanism of Action: Signaling Pathway

The primary mechanism of action for methylphenidate involves the blockade of dopamine and norepinephrine transporters in the presynaptic neuron. This inhibition leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicles Vesicles Dopamine_pre Dopamine Vesicles->Dopamine_pre Release Norepinephrine_pre Norepinephrine Vesicles->Norepinephrine_pre Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Methylphenidate Methylphenidate Methylphenidate->DAT Blocks Methylphenidate->NET Blocks Dopamine_synapse Dopamine Dopamine_pre->Dopamine_synapse Norepinephrine_synapse Norepinephrine Norepinephrine_pre->Norepinephrine_synapse Dopamine_synapse->DAT Reuptake DA_Receptor Dopamine Receptors Dopamine_synapse->DA_Receptor Binds Norepinephrine_synapse->NET Reuptake NE_Receptor Norepinephrine Receptors Norepinephrine_synapse->NE_Receptor Binds Signal_Transduction Signal Transduction (Therapeutic Effect) DA_Receptor->Signal_Transduction NE_Receptor->Signal_Transduction

Figure 1: Methylphenidate's Mechanism of Action.

Quantitative Pharmacodynamic Data

The following tables summarize key pharmacodynamic parameters for the different methylphenidate prodrugs and formulations.

Transporter Occupancy
DrugTransporterOccupancy/Affinity (ED50 or IC50)Notes
Oral Methylphenidate Dopamine Transporter (DAT)ED50: 0.25 mg/kg[12]Therapeutic doses (0.3-0.6 mg/kg) are likely to occupy >50% of DAT.[12] A plasma concentration of 5.7 ng/mL is associated with 50% DAT blockade.[13]
Norepinephrine Transporter (NET)ED50: 0.14 mg/kg[14]Average clinical doses (0.35-0.55 mg/kg) produce 70-80% NET occupancy.[14]
This compound (SDX) Monoamine TransportersLittle to no binding in vitro.[15]SDX is a prodrug and is pharmacologically inactive until converted to d-MPH.[6]
Clinical Efficacy in Laboratory Classroom Setting

The Swanson, Kotkin, Agler, M-Flynn, and Pelham (SKAMP) rating scale is a validated 13-item scale used to assess classroom behaviors in children with ADHD, with lower scores indicating improvement.[8][10] The Permanent Product Measure of Performance (PERMP) is a math test that measures academic productivity.[16][17]

DrugStudy PopulationPrimary Efficacy Measure (vs. Placebo)Onset of ActionDuration of Effect
Azstarys® (SDX/d-MPH) Children (6-12 years)SKAMP-Combined Score: -5.41 LS Mean Difference[18]30 minutes[18]13 hours[18]
PERMP-Attempted & Correct: Statistically significant improvement (p < 0.001)[18]
Jornay PM® (HLD200) Children (6-12 years)SKAMP-Combined Score: -5.9 LS Mean Difference (14.8 vs 20.7)[10][19]Effective upon waking (administered the evening before)[10]Through the classroom day (significant effects from 9 AM to 7 PM)[19]
PERMP-Attempted & Correct: Statistically significant improvement (p=0.006 and p=0.009, respectively)[20]
Adlarity®/Daytrana® (MTS) Adolescents (13-17 years)Efficacy established based on bioequivalence to oral MPH.[21][22]~2 hours after patch application[23]Up to 12 hours (dependent on wear time)[23]

Experimental Protocols

The pharmacodynamic effects of methylphenidate prodrugs and formulations are primarily evaluated in randomized, controlled laboratory classroom studies.

Laboratory Classroom Study Protocol

This protocol is designed to assess the efficacy of ADHD medications in a controlled environment that simulates a typical school day.

cluster_protocol Laboratory Classroom Study Workflow Screening Screening Phase (Diagnosis Confirmation, Inclusion/Exclusion Criteria) Dose_Optimization Open-Label Dose Optimization Phase (Titration to optimal dose and/or administration time) Screening->Dose_Optimization Randomization Randomization (Double-Blind) Dose_Optimization->Randomization Treatment_Period Treatment Period (e.g., 1 week of active drug or placebo) Randomization->Treatment_Period Classroom_Day Laboratory Classroom Day Assessment Treatment_Period->Classroom_Day Assessments Pharmacodynamic Assessments: - SKAMP Ratings - PERMP Tests (Performed at multiple time points throughout the day) Classroom_Day->Assessments Crossover Crossover to Alternate Treatment (if applicable) Classroom_Day->Crossover Crossover->Treatment_Period Second Treatment Period Final_Assessment Final Safety and Efficacy Assessment Crossover->Final_Assessment After all treatment periods

Figure 2: Generalized Laboratory Classroom Study Workflow.

1. Screening Phase:

  • Participants are screened to confirm an ADHD diagnosis based on DSM criteria.

  • Inclusion and exclusion criteria are applied to ensure a suitable study population.[10][18]

2. Dose Optimization Phase:

  • This is typically an open-label phase where all participants receive the active drug.

  • The dosage is titrated weekly to determine the optimal therapeutic dose for each individual with an acceptable safety profile.[10][18] For evening-dosed formulations like Jornay PM®, the optimal administration time is also determined.[10]

3. Double-Blind Treatment Phase:

  • Participants are randomized to receive either their optimized dose of the active drug or a placebo.[10][18]

  • This phase typically lasts for one to several weeks.

4. Laboratory Classroom Day:

  • On the final day of the treatment period, participants attend a laboratory classroom.

  • Pharmacodynamic assessments are conducted at multiple time points throughout the day (e.g., pre-dose, and at various intervals post-dose).[8][10]

5. Pharmacodynamic Assessments:

  • SKAMP (Swanson, Kotkin, Agler, M-Flynn, and Pelham) Rating Scale: Trained observers rate the child's classroom behavior on 13 items related to attention and deportment.[24][25]

  • PERMP (Permanent Product Measure of Performance): Participants complete a 10-minute math test to assess academic productivity (number of problems attempted and number correct).[16][17]

6. Crossover (for crossover designs):

  • After a washout period, participants switch to the other treatment arm (e.g., from active drug to placebo, or vice versa).

  • The laboratory classroom assessment is repeated at the end of the second treatment period.

7. Safety Monitoring:

  • Adverse events, vital signs, and other safety parameters are monitored throughout the study.[18]

Prodrug Conversion and Release Mechanisms

The pharmacodynamic profile of a methylphenidate prodrug is largely determined by the rate and location of its conversion to the active d-MPH.

cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_absorption Absorption & Conversion Azstarys Azstarys® Capsule (SDX + IR d-MPH) Stomach Stomach/Upper GI Azstarys->Stomach Dissolves Jornay Jornay PM® Capsule (DR/ER MPH) Jornay->Stomach Passes through Lower_GI Lower GI Tract Stomach->Lower_GI Jornay PM® & SDX IR_dMPH_Abs Immediate Release d-MPH Absorption Stomach->IR_dMPH_Abs Azstarys® SDX_Conversion SDX Conversion to d-MPH Lower_GI->SDX_Conversion Azstarys® DR_Release Delayed Release of MPH Lower_GI->DR_Release Jornay PM® Systemic_Circulation Systemic Circulation (Active d-MPH) IR_dMPH_Abs->Systemic_Circulation Rapid Onset SDX_Conversion->Systemic_Circulation Sustained Release ER_Release Extended Release of MPH DR_Release->ER_Release ER_Release->Systemic_Circulation Sustained Release

Figure 3: Prodrug Conversion and Release Mechanisms.
  • This compound (Azstarys®): SDX is a prodrug that is pharmacologically inactive until it is converted to d-MPH. This conversion is believed to occur primarily in the lower gastrointestinal tract.[7][15][26] The co-formulation with immediate-release d-MPH provides a rapid onset of action, while the gradual conversion of SDX leads to an extended duration of effect.[8]

  • Jornay PM® (HLD200): This formulation utilizes a delayed-release and extended-release mechanism. When taken in the evening, the delayed-release coating prevents the medication from being released for several hours. The extended-release component then provides a gradual release of MPH throughout the following day.[10]

  • Adlarity®/Daytrana® (Transdermal System): This formulation avoids first-pass metabolism in the liver. Methylphenidate is delivered continuously through the skin, with therapeutic effects seen approximately two hours after application. The duration of effect can be tailored by the length of time the patch is worn.[23]

Conclusion

The development of methylphenidate prodrugs and novel formulations has provided clinicians and patients with a range of options to tailor ADHD treatment to individual needs. Azstarys®, with its combination of immediate-release d-MPH and the prodrug this compound, offers a rapid onset and extended duration of action. Jornay PM® provides a unique evening-dosing regimen that delivers therapeutic effects upon waking and throughout the day. The methylphenidate transdermal system, Adlarity®, offers a non-oral route of administration with a flexible duration of effect.

The choice of a specific product will depend on a variety of factors, including the desired onset and duration of action, patient characteristics, and potential for co-morbid conditions. The pharmacodynamic data and experimental methodologies presented in this guide provide a foundation for further research and development in this area. Future head-to-head comparative studies will be valuable in further elucidating the relative pharmacodynamic profiles of these and other emerging methylphenidate-based therapies.

References

Assessing the Relative Potency of Serdexmethylphenidate and d-Amphetamine In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of the relative potency of serdexmethylphenidate and d-amphetamine, two central nervous system (CNS) stimulants. This compound is a prodrug of d-methylphenidate, meaning it is converted into d-methylphenidate in the body.[1][2] Therefore, this guide will focus on the comparative potency of d-methylphenidate and d-amphetamine as the active moieties.

The primary mechanism of action for both d-methylphenidate and d-amphetamine involves increasing the synaptic concentrations of dopamine (B1211576) and norepinephrine (B1679862).[2][3] However, they do so through distinct mechanisms. D-methylphenidate primarily acts as a dopamine and norepinephrine transporter inhibitor, blocking the reuptake of these neurotransmitters from the synaptic cleft.[3] D-amphetamine also inhibits the reuptake of dopamine and norepinephrine but further enhances their release from presynaptic terminals.[3] These mechanistic differences are believed to underlie the variations in their potency and behavioral effects.

Quantitative Comparison of In Vivo Potency

The following tables summarize key in vivo data comparing the potency of d-methylphenidate and d-amphetamine in preclinical models. These assays are standard in pharmacological profiling to assess the stimulant and abuse potential of new chemical entities.

Table 1: Locomotor Activity

CompoundAnimal ModelDose Range (mg/kg, i.p.)Effect on Locomotor ActivityReference
d-methylphenidateMice1 - 3Increased locomotor activity[4]
d-amphetamineMice1 - 3Increased locomotor activity[4]

Table 2: Drug Discrimination

Training DrugTest DrugAnimal ModelED50 (mg/kg)NotesReference
d-amphetamine (30 mg, oral)d-methylphenidateHuman7.5 - 60 (full substitution at higher doses)d-methylphenidate produced dose-related increases in d-amphetamine-appropriate responding.[5]
Methamphetamine (10 mg, oral)d-amphetamineHuman2.5 - 15Full substitution[6]
Methamphetamine (10 mg, oral)d-methylphenidateHuman5 - 30Full substitution[6]
Cocaine (5.0 mg/kg)d-amphetamineRats0.19 - 0.33ED50 varied based on rearing conditions.[7]

Table 3: In Vivo Microdialysis (Striatal Dopamine)

CompoundAnimal ModelDose (mg/kg)RoutePeak Increase in Extracellular Dopamine (%)Reference
d-methylphenidateRodents5.0i.p.360 ± 31[8]
d-amphetamineRodents2.5i.p.1398 ± 272[8]
MethylphenidateMonkey10OralSignificant increase in PFC and striatum

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Locomotor Activity Assay

Objective: To assess the stimulant effects of a compound by measuring changes in spontaneous motor activity.

Protocol:

  • Animals: Male mice or rats are individually housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.

  • Apparatus: A square open-field arena equipped with infrared beams to automatically track horizontal and vertical movements.

  • Procedure:

    • Animals are habituated to the testing room for at least 60 minutes before the experiment.

    • Each animal is placed in the center of the open-field arena and their basal locomotor activity is recorded for a set period (e.g., 30-60 minutes).

    • Animals are then administered the test compound (d-methylphenidate or d-amphetamine) or vehicle via intraperitoneal (i.p.) injection.

    • Immediately after injection, the animal is returned to the open-field arena, and locomotor activity is recorded for a subsequent period (e.g., 60-120 minutes).

  • Data Analysis: The total distance traveled, number of horizontal and vertical beam breaks, and time spent in the center versus the periphery of the arena are quantified and compared between treatment groups.

Drug Discrimination Assay

Objective: To evaluate the subjective effects of a test compound by determining if it substitutes for a known training drug.

Protocol:

  • Animals: Rats or non-human primates are typically used. They are often food-restricted to motivate responding for food rewards.

  • Apparatus: An operant conditioning chamber equipped with two response levers and a food dispenser.

  • Procedure:

    • Training Phase: Animals are trained to press one lever after receiving an injection of the training drug (e.g., d-amphetamine) and the other lever after receiving a vehicle injection to receive a food reward. This is typically done on a fixed-ratio schedule of reinforcement.

    • Testing Phase: Once the animals have learned to reliably discriminate between the drug and vehicle (e.g., >80% correct responses), generalization tests are conducted.

    • On test days, animals are administered various doses of the test compound (e.g., d-methylphenidate) and then placed in the operant chamber where responses on either lever are recorded but may or may not be reinforced.

  • Data Analysis: The percentage of responses on the drug-appropriate lever is calculated for each dose of the test compound. A dose-response curve is generated to determine the ED50 value, which is the dose at which the test compound produces 50% drug-appropriate responding.

In Vivo Microdialysis

Objective: To measure the extracellular concentrations of neurotransmitters, such as dopamine, in specific brain regions of freely moving animals.

Protocol:

  • Animals: Rats are most commonly used for this procedure.

  • Surgery: Under anesthesia, a guide cannula is stereotaxically implanted into the brain region of interest (e.g., striatum or nucleus accumbens). Animals are allowed to recover for several days.

  • Apparatus: A microdialysis probe, a syringe pump, a fraction collector, and an analytical system (e.g., HPLC with electrochemical detection).

  • Procedure:

    • On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • After a stabilization period to obtain a baseline, the test compound (d-methylphenidate or d-amphetamine) is administered (e.g., i.p. or subcutaneously).

    • Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) before and after drug administration.

  • Data Analysis: The concentration of dopamine in each dialysate sample is quantified using a sensitive analytical method. The results are typically expressed as a percentage change from the baseline levels.

Visualizations

Signaling Pathways

The following diagram illustrates the primary mechanisms of action of d-methylphenidate and d-amphetamine on dopaminergic and noradrenergic neurons.

Signaling_Pathways cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drugs Drug Action VMAT2 VMAT2 DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release DA_cyto Cytosolic Dopamine DA_cyto->DA_vesicle Packaging DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding NE_synapse Norepinephrine NE_receptor Norepinephrine Receptors NE_synapse->NE_receptor Binding d_MPH d-Methylphenidate d_MPH->DAT Blocks d_MPH->NET Blocks d_AMPH d-Amphetamine d_AMPH->VMAT2 Inhibits d_AMPH->DA_cyto Increases Release d_AMPH->DAT Blocks & Reverses d_AMPH->NET Blocks & Reverses

Caption: Mechanisms of action for d-methylphenidate and d-amphetamine.

Experimental Workflow

The following diagram outlines the general workflow for assessing the in vivo potency of CNS stimulants.

Experimental_Workflow cluster_locomotor Locomotor Activity cluster_discrimination Drug Discrimination cluster_microdialysis In Vivo Microdialysis start Start: Select Animal Model (e.g., Rats, Mice) acclimation Acclimation & Habituation start->acclimation loco_baseline Record Basal Activity acclimation->loco_baseline discrim_training Train on Drug vs. Vehicle acclimation->discrim_training micro_surgery Implant Guide Cannula acclimation->micro_surgery baseline Baseline Measurement drug_admin Drug Administration (Vehicle, d-MPH, d-AMPH) loco_data Record Post-Drug Activity drug_admin->loco_data micro_data Collect Post-Drug Dialysate drug_admin->micro_data data_collection Data Collection analysis Data Analysis & Statistical Comparison end End: Potency Assessment analysis->end loco_baseline->drug_admin loco_data->analysis discrim_test Test Generalization discrim_training->discrim_test discrim_test->analysis micro_baseline Collect Baseline Dialysate micro_surgery->micro_baseline micro_baseline->drug_admin micro_data->analysis

Caption: General workflow for in vivo potency assessment of stimulants.

References

Validating the Specificity of Serdexmethylphenidate's Action on Monoamine Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the action of serdexmethylphenidate and its active metabolite, d-methylphenidate, on monoamine transporters. Through a detailed analysis of experimental data, we validate the specificity of its mechanism, offering a valuable resource for researchers and professionals in the field of drug development.

This compound is a prodrug of d-methylphenidate, a well-established central nervous system (CNS) stimulant.[1][2] Its therapeutic effects are primarily attributed to the activity of d-methylphenidate upon its conversion in the body. Pharmacokinetic studies have shown that less than 3% of orally administered this compound is found intact in the bloodstream, indicating that the prodrug itself has minimal direct pharmacological activity.[2] The primary mechanism of action is the inhibition of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET) by its active metabolite, d-methylphenidate, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[1]

Quantitative Comparison of Monoamine Transporter Inhibition

To contextualize the specificity of d-methylphenidate, this section presents a comparative analysis of its binding affinity (Ki) and functional inhibition (IC50) at the dopamine (DAT), norepinephrine (NET), and serotonin (B10506) (SERT) transporters, alongside other commonly used psychostimulants. The data, summarized in the table below, is derived from in vitro studies using radioligand binding and uptake inhibition assays.

DrugTransporterBinding Affinity (Ki, nM)Reuptake Inhibition (IC50, nM)Species/Tissue
d-Methylphenidate DAT8433Rat Brain Membranes
NET514244Rat Brain Membranes
SERT>10,000>50,000Rat Brain Membranes
d-Amphetamine DAT34 - 225--
NET39 - 55--
SERT1,400 - 3,800--
Lisdexamfetamine -Inactive ProdrugInactive Prodrug-
Methylphenidate (racemic) DAT-34Human and Canine Kidney Cells
NET-339Human and Canine Kidney Cells
SERT->10,000Human and Canine Kidney Cells

Note: Ki and IC50 values can vary between studies due to different experimental conditions. Data from multiple sources have been compiled for a broader perspective.

The data clearly indicates that d-methylphenidate, the active form of this compound, is a potent inhibitor of both DAT and NET, with a significantly lower affinity for SERT.[3] This profile demonstrates a high degree of specificity for the catecholaminergic systems over the serotonergic system. In comparison, while d-amphetamine also shows a preference for DAT and NET, it has a more notable interaction with SERT than d-methylphenidate. Lisdexamfetamine, another prodrug, is inactive until it is metabolized to d-amphetamine.

Experimental Protocols

The quantitative data presented above is primarily generated through two key in vitro experimental methodologies: radioligand binding assays and neurotransmitter uptake inhibition assays. These are considered the gold standard for characterizing the interaction of compounds with monoamine transporters.

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand that has a known high affinity and specificity for a particular transporter.

Materials:

  • HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT).

  • Cell culture medium and assay buffer.

  • Radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

  • Test compound (e.g., d-methylphenidate).

  • Scintillation fluid and a scintillation counter.

Protocol:

  • Cell Culture and Plating: Cells are cultured and plated in 96-well microplates.

  • Assay Preparation: On the day of the experiment, cell monolayers are washed with assay buffer.

  • Binding Reaction: Cells are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

  • Termination: The binding reaction is terminated by rapidly washing the cells with ice-cold assay buffer to remove the unbound radioligand.

  • Cell Lysis: A lysis buffer is added to the cells.

  • Scintillation Counting: The cell lysates are transferred to scintillation vials with scintillation fluid, and radioactivity is measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assay

This assay directly measures how effectively a test compound blocks the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.

Materials:

  • HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT).

  • Cell culture medium and assay buffer.

  • Radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Test compound.

  • Known transporter inhibitor for determining non-specific uptake.

Protocol:

  • Cell Culture and Plating: Similar to the binding assay.

  • Pre-incubation with Inhibitor: Cells are washed and pre-incubated with varying concentrations of the test compound.

  • Initiation of Uptake: A solution containing the radiolabeled monoamine substrate is added to the cells to initiate uptake.

  • Incubation: The plates are incubated for a short, defined period.

  • Termination of Uptake: The uptake is rapidly stopped by washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Similar to the binding assay.

  • Data Analysis: The specific uptake is calculated by subtracting the non-specific uptake from the total uptake. The IC50 value is determined by plotting the percentage of inhibition against the test compound concentration.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of d-methylphenidate and the general workflow of the in vitro assays.

MechanismOfAction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine/Norepinephrine) DA_NE Dopamine / Norepinephrine Vesicle->DA_NE Release DAT_NET DAT / NET dMPH d-Methylphenidate dMPH->DAT_NET Inhibition DA_NE->DAT_NET Receptor Postsynaptic Receptors DA_NE->Receptor Binding

Mechanism of d-methylphenidate action.

ExperimentalWorkflow A Cell Culture (HEK293 cells expressing DAT, NET, or SERT) B Plating in 96-well plates A->B C Incubation with Test Compound & Radioligand B->C D Termination of Reaction (Washing) C->D E Cell Lysis D->E F Scintillation Counting E->F G Data Analysis (IC50 / Ki determination) F->G

In vitro monoamine transporter assay workflow.

References

Safety Operating Guide

Proper Disposal of Serdexmethylphenidate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Serdexmethylphenidate, a Schedule IV controlled substance, is a critical component of laboratory safety and regulatory compliance. Adherence to established procedures is mandatory to prevent diversion and environmental contamination. This guide provides detailed, step-by-step instructions for the safe and legal disposal of this compound in a laboratory setting.

Regulatory Framework

The disposal of this compound is governed by several regulatory bodies, primarily the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).[1][2] Key regulations include 21 CFR Part 1317, which outlines the disposal requirements for controlled substances.[3][4] It is imperative that all disposal activities comply with federal, state, and local laws.[3][4]

Disposal Procedures for this compound

The primary and recommended method for disposing of expired, unwanted, or unusable this compound is through a DEA-registered reverse distributor.[5][6][7] This process ensures that the controlled substance is handled and destroyed in a compliant and secure manner.

Step-by-Step Disposal Protocol Using a Reverse Distributor:

  • Segregation and Labeling:

    • Clearly label all containers of this compound intended for disposal with terms such as "EXPIRED," "WASTE," or "FOR DISPOSAL."[5]

    • Segregate these materials from active inventory within a secure storage location, such as a locked cabinet or safe, to prevent accidental use.[5][6]

  • Contact Your Institution's Environmental Health and Safety (EHS) Department:

    • Your institution's EHS department is the primary point of contact for initiating the disposal process.[8] They will have established procedures and contracts with approved reverse distributors.

  • Documentation:

    • Accurate and complete documentation is a critical aspect of controlled substance disposal. The DEA requires meticulous record-keeping to track the substance from "cradle-to-grave."

    • You will likely be required to complete specific forms, such as an inventory of the substances to be disposed of. For Schedule III-V substances, a transfer may be documented via an invoice.[6][7] While DEA Form 41 is the "Registrants Inventory of Drugs Surrendered," the reverse distributor will typically be responsible for its completion and submission after receiving the substances.[9]

  • Transfer to the Reverse Distributor:

    • The EHS department will coordinate the transfer of the this compound to the DEA-registered reverse distributor.

    • Ensure a clear chain of custody is maintained and documented during the transfer.

Handling Different Types of this compound Waste

Laboratory operations may generate different forms of this compound waste, each with specific handling requirements.

Waste TypeDescriptionDisposal Procedure
Expired/Unwanted Bulk Material Unused or expired pure this compound or high-concentration solutions.Must be transferred to a DEA-registered reverse distributor for destruction.[5]
Recoverable Residue Significant amounts of this compound remaining in containers that can be recovered.Treat as bulk material and transfer to a reverse distributor.[5]
Non-Recoverable Residue Trace amounts of this compound remaining in "empty" containers (e.g., vials, syringes) that cannot be drawn out.Empty containers may be disposed of in a biohazard sharps container. The disposal of the empty container must be recorded in the controlled substance accountability record.[5][6]
Contaminated Materials Personal protective equipment (PPE), absorbent pads, or other lab materials contaminated with trace amounts of this compound.Follow your institution's guidelines for hazardous or chemical waste disposal. These materials are typically incinerated.[10][11]

On-Site Destruction (Less Common for Laboratories)

While on-site destruction is permissible under DEA regulations, it is less common for research laboratories due to the stringent requirement that the substance be rendered "non-retrievable."[12] This standard means the substance cannot be transformed into a usable controlled substance. Methods like incineration or chemical digestion are approved, but require specialized equipment and validation.[12] For most laboratory settings, using a reverse distributor is the more practical and compliant option.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound from a laboratory setting.

This compound Disposal Workflow cluster_Lab Laboratory cluster_EHS Environmental Health & Safety (EHS) cluster_Transfer Transfer & Destruction cluster_Records Record Keeping A Identify Expired/Unwanted This compound B Segregate and Clearly Label for Disposal A->B C Contact Institutional EHS B->C D Complete Required Disposal Inventory Forms C->D E Coordinate with DEA-Registered Reverse Distributor D->E Submit Forms F Schedule Waste Pickup E->F G Secure Transfer of Material to Reverse Distributor F->G Pickup H Destruction of this compound (e.g., Incineration) G->H I Reverse Distributor Completes and Files DEA Form 41 H->I J Retain All Disposal Records (Minimum 2 Years) I->J Provide Copy of Form 41

This compound Disposal Workflow Diagram

Disclaimer: This information is intended as a general guide. Researchers must consult their institution's specific policies and procedures for controlled substance disposal and contact their EHS department for guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Serdexmethylphenidate
Reactant of Route 2
Serdexmethylphenidate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。